molecular formula C8H16O B042224 6-Methylheptan-2-one CAS No. 928-68-7

6-Methylheptan-2-one

Cat. No.: B042224
CAS No.: 928-68-7
M. Wt: 128.21 g/mol
InChI Key: DPLGXGDPPMLJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylheptan-2-one is a branched-chain aliphatic ketone of significant interest in chemical research, particularly in the fields of flavor and fragrance chemistry, organic synthesis, and chemical ecology. Its primary research value lies in its role as a key flavor and fragrance compound; it is a natural constituent found in various plants and is a major component of the pheromones of several insect species, such as the sandfly. Researchers utilize this compound as a standard or reference material in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile organic compounds in complex mixtures. In synthetic organic chemistry, it serves as a versatile building block and solvent due to its ketone functionality, which can undergo characteristic reactions such as nucleophilic addition, condensation, and reduction. Its specific branched structure influences its physical properties, including boiling point and hydrophobicity, making it a subject of study in structure-activity relationship (SAR) investigations and in the development of novel synthetic methodologies. This compound is an essential tool for studying insect communication and behavior, contributing to the development of new pest management strategies. Furthermore, it is employed in the R&D of consumer products, such as perfumes and food flavorings, to understand and replicate natural aromatic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061302
Record name 2-Heptanone, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [IUCLID]
Record name 6-Methyl-2-heptanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

928-68-7
Record name 6-Methyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isooctanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-2-HEPTANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanone, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Heptanone, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylheptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOOCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one, also known as methyl isohexyl ketone, is a colorless liquid ketone with a characteristic fruity and camphoraceous aroma.[1] This organic compound is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of various chemicals, including antifungal agents and inhibitors for Alzheimer's disease treatment.[1][2][3] Its utility stems from its specific physicochemical properties which dictate its behavior in various applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with general experimental methodologies for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms Methyl isohexyl ketone, Isoamylacetone, 2-Methyl-6-heptanone[5][6][7]
CAS Number 928-68-7[8]
Molecular Formula C₈H₁₆O[1][8]
Molecular Weight 128.21 g/mol [4][8][9]
Appearance Colorless clear liquid[2][10]
Odor Fruity, citrus, camphoraceous[1]
Boiling Point 167-171 °C @ 760 mmHg[1][2][8][9][10]
Melting Point -32.24 °C (estimate)[2]
Flash Point 44.44 - 51 °C (112.00 - 123.8 °F)[1][9][10]
Density 0.811 - 0.82 g/cm³ at 20/25 °C[2][3][10]
Refractive Index 1.409 - 1.418 @ 20 °C[2][9][10]
Solubility Insoluble in water; Soluble in alcohol and organic solvents.[1][2][10][1][2][10]
Vapor Pressure 1.737 mmHg @ 25 °C (estimated)[10]
logP (o/w) 2.2 - 2.35 (estimated)[4][10]
Hazard Class 3 (Flammable liquid)[8][9]

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of every physicochemical property are extensive. However, the following section outlines the general principles and common methodologies employed for key properties.

Chromatographic and Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound.[8]

  • Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent before injection into the GC system.

  • Data Acquisition: The retention time from the GC and the mass spectrum from the MS are used to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.[4]

  • Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired to map the carbon and hydrogen framework of the molecule.

Infrared (IR) Spectroscopy helps in identifying the functional groups present.[4]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its chemical bonds.

  • Sample Preparation: A liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl).

  • Characteristic Absorption: A strong absorption peak around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ketone.[11]

Determination of Physical Constants
  • Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Density: The density is measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of the liquid at a standard temperature, usually 20°C.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

G cluster_synthesis Synthesis Isovaleraldehyde Isovaleraldehyde Aldol Condensation Aldol Condensation Isovaleraldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation 4-hydroxy-6-methylheptan-2-one 4-hydroxy-6-methylheptan-2-one Aldol Condensation->4-hydroxy-6-methylheptan-2-one Hydrogenation & Dehydration Hydrogenation & Dehydration 4-hydroxy-6-methylheptan-2-one->Hydrogenation & Dehydration 6-Methylheptan-2-one_product This compound Hydrogenation & Dehydration->6-Methylheptan-2-one_product

Caption: A simplified workflow for a common synthesis route of this compound.[12]

G Crude Product Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound Analysis Analysis Pure this compound->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR IR IR Analysis->IR Physicochemical Tests Boiling Point, Density, etc. Analysis->Physicochemical Tests

Caption: General experimental workflow for purification and analysis of this compound.

G 6-M-2-O This compound Properties Properties 6-M-2-O->Properties FruityOdor Fruity/Camphoraceous Odor Properties->FruityOdor Reactivity Ketone Functionality Properties->Reactivity Applications Applications Fragrance Fragrance & Flavor Industry Applications->Fragrance Synthesis Chemical Synthesis Intermediate Applications->Synthesis FruityOdor->Applications Reactivity->Applications

Caption: Logical relationship between the properties and applications of this compound.

Applications and Uses

This compound is a versatile compound with applications in several industries:

  • Flavor and Fragrance: Due to its pleasant fruity and citrus-like aroma, it is used as a flavor ingredient in foods, beverages, and as a fragrance component in perfumes, colognes, lotions, and shampoos.[1]

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of other chemicals.[1] Notably, it is used in the preparation of antifungal crassinervic acid analogs and BACE-1 inhibitors for potential Alzheimer's disease treatment.[2][3] It is also a precursor for synthesizing fragrances like tetrahydrolinalool and isophytol, a key component in the synthesis of Vitamin E and Vitamin A.[12][13]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[6]

  • Handling: It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[6] Keep away from heat, sparks, and open flames.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[6]

  • First Aid: In case of skin or eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If swallowed, rinse the mouth and do not induce vomiting.[6]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][6]

References

Spectroscopic Profile of 6-Methylheptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylheptan-2-one (C₈H₁₆O) is a ketone with a branched alkyl chain, finding applications in the fragrance and flavor industries and serving as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, structural elucidation, and reaction monitoring. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4t2H-CH₂- (adjacent to C=O)
~2.1s3H-CH₃ (acetyl group)
~1.5m1H-CH- (methine group)
~1.4m2H-CH₂-
~1.2m2H-CH₂-
~0.9d6H-CH₃ (isopropyl group)

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Atom
~209C=O (Ketone)
~44-CH₂- (adjacent to C=O)
~38-CH- (methine group)
~30-CH₃ (acetyl group)
~28-CH₂-
~23-CH₂-
~22.5-CH₃ (isopropyl group)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented is for a neat liquid sample.[1]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2960-2850StrongC-H (sp³)Stretch
~1715StrongC=O (Ketone)Stretch
~1465MediumC-H (sp³)Bend (Scissoring)
~1370MediumC-H (sp³)Bend (Methyl Rock)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Key Mass Spectrometry Fragments

m/zRelative Intensity (%)Assignment
128~10[M]⁺ (Molecular Ion)
113~15[M - CH₃]⁺
85~20[M - C₃H₇]⁺
71~30[M - C₄H₉]⁺
58~100[CH₃COCH₃]⁺ (McLafferty rearrangement)
43~80[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

  • Shim the magnetic field to achieve homogeneity and improve signal resolution.[1]

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[3]

  • Place one to two drops of neat this compound onto the surface of one salt plate.[4]

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[4]

Instrument Setup and Data Acquisition:

  • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.[1]

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1] The typical spectral range is 4000-400 cm⁻¹.[1]

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

  • If using GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of the compound into the GC, which separates the compound from the solvent before it enters the mass spectrometer.

Instrument Setup and Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

  • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is generated as a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak ([M]⁺) and major fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample handling to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute for GC-MS or Direct Infusion Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Proc->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern MS_Proc->MS_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Elusive Presence of 6-Methylheptan-2-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one (CAS 928-68-7), a saturated methyl ketone, has been noted for its presence in the chemical profiles of a select few plant species. Unlike its more frequently documented unsaturated analog, 6-methyl-5-hepten-2-one, the natural occurrence of the saturated form is less extensively studied, presenting a challenge in defining its ecological role and biosynthetic origins within the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plants, detailing its reported occurrences, adaptable analytical methodologies, and a proposed biosynthetic pathway. Given the scarcity of direct research, this guide also addresses the closely related and often conflated 6-methyl-5-hepten-2-one to provide a broader context for researchers in the field.

Natural Occurrence of this compound in Plants

The presence of this compound has been reported in the volatile profiles of a limited number of plant species. However, it is crucial to note that detailed quantitative studies and dedicated research on its role in these plants are sparse in the available scientific literature.

Table 1: Reported Occurrences of this compound in Plant Species

Plant SpeciesFamilyReported OccurrenceCitation
Aloe africanaAsphodelaceaeReported as a constituent.[1]
Ceratophyllum demersumCeratophyllaceaeReported as a constituent.[1]
Jasminum sambacOleaceaeListed as a floral compound.[2]
The Case of 6-Methyl-5-hepten-2-one: A Common Analog

In contrast to the saturated ketone, its unsaturated analog, 6-methyl-5-hepten-2-one, is a well-documented biogenic volatile organic compound emitted by a variety of plants and found in numerous fruits[3]. This compound is a known flavor component derived from the metabolism of carotenoids[4]. The frequent reporting of this analog underscores the importance of precise analytical identification when investigating plant volatiles.

Experimental Protocols for the Analysis of this compound

While specific protocols for the extraction and quantification of this compound from plant matrices are not extensively detailed in the literature, methodologies developed for microbial volatile analysis can be readily adapted. The following protocol, based on the analysis of 6-Methyl-2-heptanone from Bacillus subtilis, provides a robust framework for researchers.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds from complex biological matrices.

Objective: To extract, identify, and quantify this compound from a plant sample.

Materials:

  • Plant material (e.g., leaves, flowers, roots)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., d-limonene or a suitable deuterated ketone)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Accurately weigh a defined amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

    • To enhance the release of volatiles, a saturated solution of NaCl can be added to the vial.

    • Add a known concentration of the internal standard.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 50°C) for an equilibration period (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.

    • After extraction, retract the fiber and immediately introduce it into the GC injector.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp at 5°C/min to 150°C.

      • Ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Logical Workflow for Analysis

experimental_workflow sample_prep Sample Preparation (Plant Material + Internal Standard) hs_spme Headspace SPME (50°C, 40 min) sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis result Concentration of This compound data_analysis->result biosynthesis_pathway cluster_fatty_acid_synthesis Fatty Acid Metabolism cluster_ketone_formation Ketone Formation isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid isovaleryl_coa Isovaleryl-CoA keto_acid->isovaleryl_coa fatty_acid_synthase Fatty Acid Synthase (Elongation) isovaleryl_coa->fatty_acid_synthase c10_acyl_acp Branched C10 Acyl-ACP fatty_acid_synthase->c10_acyl_acp thioesterase Thioesterase c10_acyl_acp->thioesterase beta_oxidation β-oxidation/ Decarboxylation thioesterase->beta_oxidation target_compound This compound beta_oxidation->target_compound

References

6-Methylheptan-2-one: A Technical Guide to its Role as a Volatile Organic Compound in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one is a saturated ketone that contributes to the complex aroma profile of various fruits. As a volatile organic compound (VOC), it belongs to a class of molecules crucial for fruit flavor and scent, influencing consumer preferences and potentially playing a role in plant-microbe interactions. This technical guide provides an in-depth overview of this compound in fruits, summarizing its occurrence, plausible biosynthetic pathways, and the analytical methodologies for its detection and quantification. It is important to distinguish this compound from its more commonly reported unsaturated analog, 6-methyl-5-hepten-2-one, as the literature often focuses on the latter.

Data Presentation: Quantitative Occurrence

Quantitative data for this compound in fruits is limited in the scientific literature. Much of the available research on methyl ketones in fruits focuses on its unsaturated counterpart, 6-methyl-5-hepten-2-one. The following table summarizes the available information on the occurrence of methyl ketones in various fruits.

FruitCompoundConcentrationAnalytical MethodReference
Tomato (Cultivars)6-Methyl-5-hepten-2-oneVaries between cultivars and fruit tissuesLLE-GC-MS[1]
Apricot6-Methyl-5-hepten-2-onePresentNot specified[2]
Apple6-Methyl-5-hepten-2-onePresentNot specified[2]
Nectarine6-Methyl-5-hepten-2-onePresentNot specified[2]
PeachKetones (general)Varies with cultivar and storageTD-GCxGC-ToF-MS[3]

Biosynthetic Pathway: Formation from Lipid Oxidation

While a definitive and specific biosynthetic pathway for this compound in fruits has not been fully elucidated, evidence suggests its formation as a tertiary product of lipid oxidation.[4][5][6] Unsaturated fatty acids, such as linoleic and linolenic acids, are abundant in fruit tissues. During ripening and senescence, these fatty acids undergo oxidation, leading to the formation of hydroperoxides. These unstable intermediates are then cleaved by hydroperoxide lyase to form a variety of volatile aldehydes and alcohols. Further degradation of these secondary oxidation products can lead to the formation of methyl ketones.[4][5][6]

A plausible pathway involves the oxidation of unsaturated aldehydes. For instance, the degradation of secondary lipid oxidation products like alka-2,4-dienals or alk-2-enals can yield methyl ketones.[4][5][6] The specific precursor for this compound would likely be a branched-chain unsaturated aldehyde derived from the oxidation of a corresponding branched-chain fatty acid or other lipid precursors.

Lipid Oxidation Pathway to this compound Unsaturated Fatty Acids Unsaturated Fatty Acids Lipid Hydroperoxides Lipid Hydroperoxides Unsaturated Fatty Acids->Lipid Hydroperoxides Lipoxygenase (LOX) Branched-Chain Unsaturated Aldehydes Branched-Chain Unsaturated Aldehydes Lipid Hydroperoxides->Branched-Chain Unsaturated Aldehydes Hydroperoxide Lyase (HPL) & further reactions This compound This compound Branched-Chain Unsaturated Aldehydes->this compound Degradation/Oxidation

Plausible biosynthetic pathway of this compound from lipid oxidation.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound from complex fruit matrices typically involves extraction and concentration followed by chromatographic separation and mass spectrometric detection.[7][8][9][10][11][12][13][14][15][16][17][18] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique for this purpose.[9][10][11][16][17][18]

Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender.

  • Transfer the homogenate to a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Add an internal standard (e.g., 2-octanone) for quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 min) with constant agitation to allow for the equilibration of volatiles in the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC (e.g., 250 °C) in splitless mode.

  • Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

  • Quantify the compound by comparing its peak area to that of the internal standard.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit Homogenization Fruit Homogenization Addition of Salt & Internal Standard Addition of Salt & Internal Standard Fruit Homogenization->Addition of Salt & Internal Standard Vial Sealing Vial Sealing Addition of Salt & Internal Standard->Vial Sealing Incubation & Equilibration Incubation & Equilibration Vial Sealing->Incubation & Equilibration HS-SPME HS-SPME Incubation & Equilibration->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification Final Report Final Report Identification & Quantification->Final Report

Workflow for the analysis of this compound in fruits.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific signaling pathways in which this compound or other volatile ketones are involved within fruit tissues. Volatile organic compounds in plants are known to play roles in defense against herbivores and pathogens, attracting pollinators, and mediating plant-plant communication. It is plausible that ketones, including this compound, could have similar functions, but further research is required to elucidate these roles.

Conclusion

This compound is a minor yet intriguing volatile component of fruit aroma. Its biosynthesis is likely linked to the complex cascade of lipid oxidation reactions that occur during fruit ripening. The analytical methods for its detection are well-established, relying on sensitive techniques like HS-SPME-GC-MS. However, significant research gaps remain, particularly concerning its quantitative distribution across a wider range of fruits and its specific biological functions and signaling pathways. Future research should focus on these areas to fully understand the contribution of this compound to fruit quality and plant biology.

References

Biosynthesis of 6-Methylheptan-2-one in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptan-2-one is a volatile organic compound found in various insect species, where it can function as a pheromone or a defensive compound. While the complete biosynthetic pathway has not been definitively elucidated in any single insect species, substantial evidence points towards its origin from the isoprenoid biosynthetic pathway. This technical guide synthesizes the current understanding and presents a plausible, albeit hypothetical, pathway for the biosynthesis of this compound in insects. It further provides a compilation of relevant, albeit general, experimental protocols that can be adapted for the specific study of this compound. The information is intended to serve as a foundational resource for researchers investigating insect biochemistry and those interested in developing novel pest management strategies or other chemical interventions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in insects is hypothesized to originate from the mevalonate (MVA) pathway, a fundamental route for the production of all isoprenoids. This pathway utilizes acetyl-CoA as a primary precursor and proceeds through a series of enzymatic reactions to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

The proposed pathway can be divided into the following key stages:

  • Stage 1: Formation of Mevalonate. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is a critical regulatory step in the MVA pathway.

  • Stage 2: Synthesis of Isoprenoid Precursors. Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl diphosphate (IPP). IPP is then isomerized to dimethylallyl diphosphate (DMAPP) by isopentenyl diphosphate isomerase (IPPI).

  • Stage 3: Chain Elongation. Geranyl diphosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).

  • Stage 4: Modification and Formation of this compound. This stage is the most speculative. It is proposed that GPP undergoes a series of enzymatic modifications, likely involving a cleavage and oxidation, to yield this compound. The specific enzymes responsible for this conversion have not yet been identified in insects but are hypothesized to be part of the cytochrome P450 family or other oxidative enzymes.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from acetyl-CoA.

Biosynthesis_of_6_Methylheptan_2_one cluster_MVA Mevalonate Pathway cluster_IPP_DMAPP Isoprenoid Precursor Synthesis cluster_GPP Chain Elongation cluster_final Final Product Formation (Hypothetical) Acetyl-CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (HMGR) IPP Isopentenyl diphosphate (IPP) Mevalonate->IPP Series of enzymatic steps DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl diphosphate (GPP) IPP->GPP GPP synthase DMAPP->GPP GPP synthase This compound This compound GPP->this compound Oxidative cleavage (e.g., P450s)

Proposed biosynthetic pathway of this compound in insects.

Quantitative Data

As the biosynthesis of this compound in insects is an area of active research, specific quantitative data is limited. The following tables present hypothetical, yet plausible, values for key enzymes and intermediates based on data from related isoprenoid biosynthetic pathways in insects. These tables are intended to provide a framework for future experimental design and analysis.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/mg protein/min)Source (Analogous System)
HMG-CoA Reductase (HMGR)HMG-CoA5 - 200.1 - 1.0Cockroach corpora allata
GPP SynthaseIPP1 - 105 - 50Various insect tissues
GPP SynthaseDMAPP1 - 105 - 50Various insect tissues

Table 2: Hypothetical Concentrations of Key Pathway Intermediates

IntermediateTissueConcentration (pmol/mg tissue)Source (Analogous System)
Acetyl-CoAPheromone Gland100 - 500General insect metabolism
HMG-CoAPheromone Gland10 - 50General insect metabolism
MevalonatePheromone Gland20 - 100General insect metabolism
IPPPheromone Gland5 - 25General insect metabolism
DMAPPPheromone Gland1 - 10General insect metabolism
GPPPheromone Gland2 - 15General insect metabolism
This compoundPheromone Gland50 - 1000Volatile collections from insects

Experimental Protocols

The following protocols are generalized methods commonly employed in the study of insect pheromone biosynthesis. They can be adapted to investigate the specific pathway of this compound.

Identification of Candidate Biosynthesis Genes via Transcriptome Analysis

This protocol outlines a workflow for identifying genes encoding the enzymes involved in the biosynthesis of this compound.

Transcriptome_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_sequencing 2. RNA Sequencing cluster_bioinformatics 3. Bioinformatic Analysis Tissue_Dissection Dissect Pheromone Glands (or relevant tissue) RNA_Extraction Total RNA Extraction Tissue_Dissection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Differential_Expression Differential Gene Expression Analysis (Pheromone Gland vs. Control Tissue) Annotation->Differential_Expression Candidate_Selection Selection of Candidate Genes (e.g., HMGR, GPPS, P450s) Differential_Expression->Candidate_Selection Heterologous_Expression_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Heterologous Expression cluster_assay 3. Enzyme Assay Gene_Amplification Amplify Candidate Gene ORF (from cDNA) Vector_Ligation Ligate into an Expression Vector Gene_Amplification->Vector_Ligation Transformation Transform Expression Host (e.g., E. coli, Yeast, Insect Cells) Vector_Ligation->Transformation Protein_Expression Induce Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis and Protein Extraction Protein_Expression->Cell_Lysis Incubation Incubate Protein Extract with Substrate(s) Cell_Lysis->Incubation Product_Analysis Analyze Products by GC-MS or LC-MS Incubation->Product_Analysis Isotope_Labeling_Workflow cluster_administration 1. Precursor Administration cluster_incubation 2. Incubation cluster_analysis 3. Analysis Precursor_Prep Prepare Labeled Precursor (e.g., ¹³C-acetate, D-mevalonate) Administration Administer to Insect (Injection or Topical Application) Precursor_Prep->Administration Incubation_Period Incubate for a Defined Period Administration->Incubation_Period Pheromone_Extraction Extract Volatiles or Tissue Lipids Incubation_Period->Pheromone_Extraction GC_MS_Analysis Analyze by GC-MS Pheromone_Extraction->GC_MS_Analysis Isotope_Incorporation Determine Isotope Incorporation into this compound GC_MS_Analysis->Isotope_Incorporation

Discovery of "6-Methylheptan-2-one" in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Analysis of 6-Methylheptan-2-one in Essential Oils

Introduction

This compound is a volatile organic compound belonging to the ketone family. It is recognized for its characteristic fruity and slightly herbaceous aroma, which has led to its application in the flavor and fragrance industries. Beyond its sensory properties, this compound has been identified as a natural constituent of various essential oils and biological systems, sparking interest among researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery of this compound in essential oils, detailing its occurrence, analytical methodologies for its detection and quantification, and insights into its potential biochemical pathways and biological activities.

Discovery and Occurrence in Essential Oils

The identification of this compound in natural sources has been facilitated by advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). Its presence has been confirmed in a variety of plant species and other biological matrices.

Documented Occurrences

While a comprehensive quantitative analysis across a wide range of essential oils is not extensively documented in publicly available literature, the presence of this compound has been reported in the following species:

  • Aloe africana : This succulent plant is one of the sources where this compound has been identified.[1][2]

  • Ceratophyllum demersum : This aquatic plant has also been found to contain this compound as a volatile component.[1][2]

  • Bacillus subtilis ZD01 : In a study of volatile organic compounds emitted by this bacterium, this compound was a significant component, accounting for 22.27% and 8.88% of the total VOCs depending on the GC column used.[3]

  • Bacillus velezensis Q-426 : This bacterium has also been shown to produce this compound.

Quantitative Data Summary

The following table summarizes the available data on the presence of this compound in various sources. The lack of specific percentage values in most plant-based essential oils indicates a gap in the current research literature and highlights an opportunity for further quantitative studies.

Source OrganismPlant/Organism TypePresence of this compoundReported Concentration (% of Total Volatiles)
Aloe africanaSucculent PlantConfirmed[1][2]Not specified
Ceratophyllum demersumAquatic PlantConfirmed[1][2]Not specified
Bacillus subtilis ZD01BacteriumConfirmed[3]8.88% - 22.27%
Bacillus velezensis Q-426BacteriumConfirmedNot specified

Experimental Protocols

The analysis of this compound in essential oils and other volatile matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plant material.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation solvent_extraction Solvent Extraction plant_material->solvent_extraction hs_spme HS-SPME plant_material->hs_spme gc_ms GC-MS Analysis hydrodistillation->gc_ms Essential Oil solvent_extraction->gc_ms Extract hs_spme->gc_ms Volatiles data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for the extraction and analysis of this compound.

Detailed Methodology for GC-MS Analysis

The following is a generalized protocol for the quantification of this compound in an essential oil sample. This protocol can be adapted based on the specific matrix and available instrumentation.

1. Sample Preparation (Essential Oil Dilution):

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane, methanol) to a concentration appropriate for GC-MS analysis.[5] A common dilution is 1 µL of essential oil in 1 mL of solvent.[5]

  • If using an internal standard for quantification, add a known concentration of the internal standard to the diluted sample.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 series or similar.

  • Mass Spectrometer: Agilent 5975 series or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the diluted sample is injected in split or splitless mode, depending on the concentration. A split ratio of 1:25 or 1:50 is common for essential oils.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2-3 minutes.

    • Ramp: Increase temperature at a rate of 3-5 °C/min to 240-250 °C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

3. Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard and by matching the mass spectrum with libraries such as NIST and Wiley.

  • Quantification: The quantification can be performed using the area normalization method or by creating a calibration curve with a pure standard.[6] For more accurate results, an internal standard method is recommended. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Biochemical Pathways and Biological Activity

While the complete biosynthetic pathway of this compound in plants is not fully elucidated, research on methyl ketones in general provides some insights. Additionally, studies have begun to explore the biological activities of this compound.

Biosynthesis of Methyl Ketones in Plants

Methyl ketones in plants are generally synthesized from 3-ketoacyl-ACP, which are intermediates in the fatty acid biosynthetic pathway.[7] The process involves two key enzymes: a 3-ketoacyl-ACP thioesterase and a beta-decarboxylase.[7]

biosynthesis_pathway fatty_acid_synthesis Fatty Acid Biosynthesis ketoacyl_acp 3-Ketoacyl-ACP fatty_acid_synthesis->ketoacyl_acp thioesterase 3-Ketoacyl-ACP Thioesterase (e.g., shmks2) ketoacyl_acp->thioesterase keto_acid 3-Keto Acid thioesterase->keto_acid decarboxylase Beta-Decarboxylase (e.g., shmks1) keto_acid->decarboxylase methyl_ketone Methyl Ketone (e.g., this compound) decarboxylase->methyl_ketone

Caption: Generalized biosynthetic pathway of methyl ketones in plants.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

  • Antifungal Activity: this compound emitted by Bacillus subtilis ZD01 has been shown to have significant antifungal activity against Alternaria solani, the causative agent of early blight in potatoes.[3][8] It was found to inhibit mycelial growth by over 78% at higher doses.[3][8] The compound also damaged the internal structures of the fungal conidia.[3]

  • Effects on Hemostasis: A related compound, 6-methyl-5-hepten-2-one (sulcatone), has been studied for its effects on the cardiovascular system. It has been shown to induce vasorelaxation and exhibit anti-platelet aggregation effects.[9] While this is not the exact same molecule, it suggests that methyl heptenones as a class may possess interesting bioactivities.

Conclusion

The discovery of this compound in essential oils and other natural sources opens up avenues for further research and potential applications. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to determine its concentration in a wider range of essential oils. The generalized analytical protocols provided in this guide offer a starting point for researchers to develop and validate methods for the accurate quantification of this compound. Furthermore, the elucidation of its complete biosynthetic pathway in plants and a deeper understanding of its biological activities, particularly its antifungal properties, could lead to the development of new products in the pharmaceutical and agricultural sectors. Future research should focus on these areas to fully harness the potential of this compound.

References

6-Methylheptan-2-one: A Comprehensive Technical Guide on its Role as a Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one is a volatile organic compound, a ketone, that has garnered significant interest in the field of chemical ecology for its role as a semiochemical, a chemical substance that carries a message.[1][2] These signals are integral to the life of many organisms, mediating behaviors essential for survival and reproduction.[3][4][5][6] This technical guide provides an in-depth examination of this compound's function as a pheromone component, focusing on its activity in both invertebrates and vertebrates. The guide details its chemical properties, biosynthetic origins, the behavioral responses it elicits, and the experimental methodologies used to elucidate its function.

Chemical and Physical Properties

This compound, also known as methyl isohexyl ketone, is a colorless liquid with a characteristic fruity and citrus-like aroma.[7][8] Its physical and chemical properties are crucial for its function as a volatile signaling molecule.

PropertyValueReference
IUPAC Name This compound[9]
CAS Number 928-68-7[8][10]
Molecular Formula C8H16O[9][11]
Molecular Weight 128.21 g/mol [9][11]
Boiling Point 167-171 °C[8][11]
Flash Point 44.44 °C (112.00 °F)[8]
Specific Gravity 0.813 to 0.819 @ 25 °C[8]
Refractive Index 1.412 to 1.418 @ 20 °C[8]
Water Solubility 1371 mg/L @ 25 °C (estimated)[8]
Vapor Pressure 1.737 mmHg @ 25 °C (estimated)[8]
LogP 2.35 - 2.39[8][10]

Biosynthesis of this compound

The biosynthesis of this compound can vary between organisms. In some contexts, it is considered a product of cholesterol oxidation.[9][12] A hypothetical pathway involves the thermal transformation of cholesterol. In vertebrates, a postulated biosynthetic route for the related compound 6-methyl-5-hepten-2-one involves the oxidative cleavage of a steroidal side chain by a cytochrome P450 enzyme.[1] While the precise enzymatic steps for this compound are not universally detailed across all species, a general understanding points towards the degradation of larger precursor molecules.

G cluster_biosynthesis Hypothetical Biosynthesis of this compound Cholesterol Cholesterol / Steroid Precursor SideChain Steroidal Side Chain Cholesterol->SideChain Contains OxidativeCleavage Oxidative Cleavage (e.g., via Cytochrome P450) SideChain->OxidativeCleavage Substrate for Product This compound OxidativeCleavage->Product Yields

A simplified diagram of the postulated biosynthetic pathway.

Role as an Alarm Pheromone in Ants

In the insect world, particularly among ants, this compound is not a known primary pheromone component. However, the closely related compound, 4-methyl-3-heptanone , is a well-documented and potent alarm pheromone in various ant species, often found in the mandibular glands.[13][14][15] For instance, in the leaf-cutting ant Atta texana, 4-methyl-3-heptanone is the main volatile component of the mandibular glands, with 2-heptanone as a minor component.[13] Similarly, in the clonal raider ant Ooceraea biroi, the alarm pheromone is a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol, which are released from the head.[14][16][17]

The behavioral responses to these alarm pheromones are dose-dependent. Low concentrations typically cause attraction and alert behaviors, while higher concentrations induce alarm, aggression (open mandibles), and repulsion.[13][14][17]

Quantitative Data: Alarm Pheromone Activity in Ants
SpeciesCompoundConcentrationBehavioral ResponseReference
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹³ g/cm³Attraction[13]
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹² g/cm³Alarm[13]
Atta texana2-Heptanone~1000x higher than aboveLess effective alarm[13]
Ooceraea biroi4-Methyl-3-heptanone & 4-Methyl-3-heptanolLowAttraction, Unsettled[14][17]
Ooceraea biroi4-Methyl-3-heptanone & 4-Methyl-3-heptanolHighRepulsion[14][17]
Experimental Protocol: Pheromone Identification and Bioassay

The identification and functional analysis of ant alarm pheromones typically follow a multi-step process combining chemical analysis and behavioral observation.

  • Gland Extraction: Mandibular glands or entire heads are dissected from a significant number of ants (e.g., 500 major workers of A. texana).[13] The glands are then crushed in a solvent (e.g., pentane) to extract the volatile compounds.

  • Chemical Analysis (GC-MS): The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual volatile compounds and provides data for their identification based on their mass spectra and retention times.

  • Electroantennography (EAG/EAD): To identify which of the volatile compounds are biologically active, Gas Chromatography-Electroantennographic Detection (GC-EAD) is often employed.[18] The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other passing over a live ant antenna. An electrical potential is recorded from the antenna, and any compound that elicits a significant change in potential is considered a candidate pheromone component.[19]

  • Behavioral Bioassays: Synthetic versions of the candidate compounds are used in controlled behavioral experiments.

    • Arena Tests: A specific amount of the synthetic compound is applied to a filter paper or other substrate within an observation arena containing a group of ants.[13][14]

    • Trail Tests: For trail-following species, the compound can be applied near an active foraging trail to observe disruption, attraction, or alarm.[13]

    • Response Quantification: Researchers record and quantify specific behaviors, such as the percentage of ants showing alarm (e.g., running with open mandibles), attraction towards the source, or repulsion from it over a set period.[13][14][15]

G cluster_workflow Experimental Workflow for Pheromone Identification A 1. Sample Collection (e.g., Ant Heads/Glands) B 2. Solvent Extraction A->B C 3. GC-MS Analysis (Chemical Identification) B->C D 4. GC-EAD Analysis (Identify Biologically Active Peaks) B->D E 5. Synthesis of Candidate Compounds C->E D->E F 6. Behavioral Bioassays (Arena / Trail Tests) E->F G 7. Data Analysis (Quantify Behavioral Response) F->G

Workflow for identifying and validating insect pheromones.

Role as a Semiochemical in Vertebrates

While not a classical pheromone in vertebrates, this compound and its close analog, 6-methyl-5-hepten-2-one, act as important semiochemicals that influence behavior and interactions.

Mammalian Reproduction (Rats)

Studies have shown that 6-methyl-5-hepten-2-one is a component of the odorous bouquet indicating oestrus in female rats.[20] Its presence in higher concentrations in the feces of oestrous females contributes to the olfactory determination of female receptiveness by males.[20]

  • Behavioral Response: Both sexually naïve and experienced male Brown Norway rats show an increased sexual response (penile erections) when exposed to the odor of 6-methyl-5-hepten-2-one, indicating an unconditioned ability to detect this oestrus-related cue.[20] The response is significantly higher in sexually experienced males, suggesting a learned component as well.[20]

Interspecies Repellency (Cattle and Humans)

Interestingly, 6-methyl-5-hepten-2-one also functions as a repellent in interspecies interactions.

  • Cattle: Certain cows that consistently have low fly loads naturally produce higher levels of 6-methyl-5-hepten-2-one. When this single compound is released from a slow-release dispenser on a normally high-loaded cow, it significantly reduces the number of attacking flies.[1]

  • Humans: This compound, along with others, has been identified in the scent of humans who are naturally unattractive to mosquitoes and the Scottish biting midge (Culicoides impunctatus).[1]

Experimental Protocol: Vertebrate Olfactory Response
  • Odor Presentation: Male rats (both sexually naïve and experienced) are individually placed in a test cage.

  • Stimuli: Four different odors are presented on a paper filter introduced into the cage:

    • Oestrous female rat feces (positive control)

    • Di-oestrous female rat feces

    • 6-methyl-5-hepten-2-one (test compound)

    • A neutral herb odor (negative control)

  • Behavioral Observation: The subjects are observed for a set period (e.g., 15 minutes) for specific behaviors, particularly the frequency and duration of penile erections, which serve as a quantifiable measure of sexual arousal.

  • Data Analysis: Statistical analysis is performed to compare the behavioral responses across the different odor stimuli and between the naïve and experienced groups of males.[20]

Pheromone Signaling Pathway

The detection of pheromones begins at the antenna and initiates a cascade of neural events leading to a behavioral response.[5][21]

  • Binding: Volatile pheromone molecules enter pores on the antennal sensilla and bind to Pheromone-Binding Proteins (PBPs) in the sensillum lymph.[5]

  • Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Signal Transduction: Activation of the OR triggers an ion flux, generating an electrical signal (action potential) in the ORN.

  • Glomerular Processing: The axons of ORNs that express the same receptor type converge on a specific spherical structure in the antennal lobe of the brain called a glomerulus.[16] In the case of the clonal raider ant, two specific glomeruli, "panic glomerulus, broad" (PGb) and "panic glomerulus, alcohol" (PGa), have been identified as responsive to alarm pheromone components.[16]

  • Higher Brain Centers: The pattern of activity across different glomeruli is then processed by higher brain centers, which ultimately integrates the information and orchestrates the appropriate behavioral response (e.g., alarm, attraction).

G cluster_pathway Pheromone Reception and Signaling Pathway Pheromone Pheromone Molecule (this compound analog) Antenna Antennal Sensillum Pheromone->Antenna Enters pore PBP Pheromone-Binding Protein (PBP) Antenna->PBP Binds to ORN Olfactory Receptor Neuron (ORN) PBP->ORN Transports to & Activates Receptor Glomerulus Antennal Lobe Glomerulus (e.g., PGb) ORN->Glomerulus Sends Signal to Brain Higher Brain Centers Glomerulus->Brain Processes Signal Behavior Behavioral Response (e.g., Alarm, Attraction) Brain->Behavior Initiates

General pathway for insect pheromone detection and processing.

Applications and Future Directions

The understanding of this compound and related compounds as semiochemicals opens avenues for practical applications.

  • Pest Management: Its repellent properties against biting flies on cattle suggest its potential as a component in "push-pull" strategies or as a non-toxic livestock protectant.[1][22] Furthermore, the compound has demonstrated antifungal activity against the potato early blight pathogen, Alternaria solani, indicating a potential role as a biocontrol agent.[23]

  • Flavor and Fragrance: Due to its fruity, citrus-like scent, this compound is used as a flavor and fragrance agent in cosmetics, personal care products, and foods.[7]

  • Chemical Synthesis: It serves as an important intermediate in the chemical industry for the synthesis of vitamins (like Vitamin E and A), pharmaceuticals, and other aroma chemicals.[24]

Future research should focus on identifying the specific olfactory receptors for this compound and its analogs in different species. A deeper understanding of its biosynthetic pathways could enable the genetic engineering of plants to produce it as a natural pest repellent. For drug development professionals, understanding how these simple molecules can so potently modulate behavior provides a valuable model for studying ligand-receptor interactions and neural circuit activation.

References

"6-Methylheptan-2-one" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methylheptan-2-one Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched aliphatic ketone with applications in the flavor and fragrance industries and as a key intermediate in the synthesis of various high-value chemicals.[1][2][3] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and relevant chemical pathways. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data on this compound.

Chemical Identity

  • IUPAC Name: this compound[4][5]

  • CAS Number: 928-68-7[1][4][6][7]

  • Molecular Formula: C₈H₁₆O[4][5][6]

  • Synonyms: A variety of synonyms are used to identify this compound in literature and commerce. The most common include:

    • 6-Methyl-2-heptanone[1][5]

    • Methyl isohexyl ketone[5][8][9]

    • 2-Heptanone, 6-methyl-[1][10]

    • 2-Methyl-6-heptanone[5][9][10]

    • Isooctan-2-one[5][10]

    • Methyl 4-methylpentyl ketone[1][8]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 128.21 g/mol [1][5][6]
Appearance Colorless clear liquid[8]
Density 0.811 g/cm³[7]
Boiling Point 167 - 171 °C at 760 mmHg[6][7][8]
Flash Point 44.6 °C (112.3 °F)[7][8]
Refractive Index 1.412 - 1.418 @ 20.00 °C[8]
Vapor Pressure 1.74 mmHg @ 25 °C[7][8]
Solubility Soluble in alcohol; 1371 mg/L in water @ 25 °C (est.)[8]
logP (o/w) 2.350 - 2.4017 (est.)[8]

Synthesis Protocols

This compound is primarily synthesized via a multi-step process involving aldol condensation followed by dehydration and hydrogenation. The protocols below are based on established industrial methods.[3][11][12]

Protocol 1: Synthesis via Aldol Condensation and Hydrogenation

This process involves the base-catalyzed aldol condensation of isovaleraldehyde with acetone to form an intermediate, 4-hydroxy-6-methylheptan-2-one, which is subsequently hydrogenated under dehydration conditions.[3][11]

Step 1: Aldol Condensation

  • Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Reagents:

    • Isovaleraldehyde (3-methylbutanal)

    • Acetone

    • Aqueous solution of a basic substance (e.g., sodium hydroxide, 0.1-15% by weight).[12]

  • Procedure:

    • Charge the reaction vessel with acetone. Acetone is typically used in molar excess to maximize the conversion of the aldehyde.[3]

    • Begin stirring and cool the acetone to the desired reaction temperature.

    • Slowly add the aqueous basic catalyst to the acetone.

    • Add isovaleraldehyde dropwise from the addition funnel to the acetone-catalyst mixture while maintaining the temperature.

    • After the addition is complete, allow the mixture to react until the condensation is complete, forming a condensate containing 4-hydroxy-6-methylheptan-2-one.[11]

    • Neutralize the reaction mixture with an acidic substance, such as acetic acid.[11]

    • The resulting aldol reaction solution can be purified by distillation or used directly in the next step.[11]

Step 2: Dehydration and Hydrogenation

  • Apparatus: A high-pressure reactor (autoclave) suitable for hydrogenation, equipped with a heating and stirring mechanism.

  • Reagents & Catalyst:

    • The 4-hydroxy-6-methylheptan-2-one condensate from Step 1.

    • Hydrogen gas (H₂).

    • A heterogeneous hydrogenation catalyst (e.g., Palladium on a support like alumina, Pd/Al₂O₃).[12]

  • Procedure:

    • Charge the autoclave with the condensate from Step 1 and the hydrogenation catalyst.

    • Seal the reactor and purge it with an inert gas, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the mixture to the target temperature while stirring. The reaction is performed under dehydration conditions, which promotes the elimination of water from the hydroxy-ketone intermediate and subsequent hydrogenation of the resulting double bond.[11]

    • Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases.

    • Cool the reactor, vent the excess pressure, and purge with an inert gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The crude this compound can be purified by distillation to yield the final product.[11]

Chemical Pathways and Workflows

The synthesis of this compound is a well-defined industrial process. The following diagram illustrates the logical workflow of the synthesis starting from isovaleraldehyde and acetone, as described in the experimental protocol.

Synthesis_Pathway cluster_process Synthesis Steps cluster_product Final Product R1 Isovaleraldehyde (3-Methylbutanal) P1 Step 1: Aldol Condensation R1->P1 R2 Acetone R2->P1 P2 Intermediate Product P1->P2 Forms Condensate P3 Step 2: Hydrogenation (under Dehydration Conditions) P2->P3 Processed FP This compound P3->FP Yields

Caption: Synthesis workflow for this compound.

Applications

This compound serves diverse roles across several industries:

  • Flavor and Fragrance: It is widely used as a fragrance component in perfumes, personal care products, and cosmetics due to its fresh, fruity, and citrus-like aroma.[1][2] It also acts as a flavoring agent in foods and beverages.[2]

  • Chemical Intermediate: It is a valuable starting material for synthesizing other important chemicals.[2] Notably, it is an intermediate in the production of isophytol, a key component for the synthesis of Vitamin E and Vitamin A.[3][11] It is also used to synthesize fragrances like tetrahydrolinalool.[11]

  • Research: The compound is used in the synthesis of novel molecules, such as antifungal agents and BACE-1 inhibitors for potential use in treating Alzheimer's disease.

Natural Occurrence

This compound has been identified as a volatile organic compound in various natural sources, including plants like Aloe africana and tomatoes (Solanum lycopersicum), where it contributes to the overall aroma profile.[5][10] It has also been detected in beef, tea, and wine.[8]

References

"6-Methylheptan-2-one" structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a branched aliphatic ketone. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Structure and Molecular Properties

This compound is a ketone with the chemical formula C₈H₁₆O.[1][2] Its structure consists of a heptane backbone with a methyl group at the sixth carbon and a ketone functional group at the second position.

Structural Formula:

The two-dimensional structure of this compound can be represented as follows:

A simplified skeletal structure is commonly used for representation in organic chemistry:

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [1][3][4][5]
CAS Number 928-68-7[1][4][6]
Appearance Colorless liquid[6][7]
Boiling Point 171 °C[1][4]
SMILES CC(C)CCCC(=O)C[1]

Logical Representation of Chemical Identity

The following diagram illustrates the logical relationship between the different identifiers for this compound.

6-Methylheptan-2-one_Identity Figure 1: Chemical Identifiers for this compound A This compound B Molecular Formula C8H16O A->B has C Molecular Weight 128.21 g/mol A->C has D CAS Number 928-68-7 A->D is registered as E SMILES CC(C)CCCC(=O)C A->E is represented by

Caption: Figure 1: Chemical Identifiers for this compound

References

Physicochemical Properties of 6-Methylheptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and boiling point of 6-methylheptan-2-one, a ketone utilized in various chemical syntheses, including the development of antifungal agents and inhibitors for Alzheimer's disease treatment.[1][2] This document presents key physical property data, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueConditions
Boiling Point 167.00 °C@ 760.00 mm Hg[3][4][5]
170-171 °C
171 °C
Water Solubility 1371 mg/L (estimated)@ 25 °C[3]
Solubility in Organic Solvents SolubleIn alcohol[3]
MiscibleWith many organic solvents[1]
Sparingly SolubleIn Chloroform[1]
Slightly SolubleIn Ethyl Acetate[1]
Melting Point -32.24 °C (estimated)[1][4]
Density 0.8151 g/cm³@ 20 °C[1]
0.811 g/cm³
Refractive Index 1.41200 to 1.41800@ 20.00 °C[3]
1.409
Vapor Pressure 1.737000 mmHg@ 25.00 °C (estimated)[3]
Flash Point 44.44 °CTagliabue Closed Cup (TCC)[3]
44.6 °C[4][5]
logP (o/w) 2.350 (estimated)[1][3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and solubility of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile liquid like this compound, several methods can be employed.

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a relatively pure liquid.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Assemble the simple distillation apparatus.

    • Place a sample of this compound (approximately 5-10 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid.[6]

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

2. Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, and mineral oil.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Attach a small test tube containing a few drops of this compound to the thermometer with a rubber band.

    • Place a capillary tube, with its sealed end up, into the small test tube.[7]

    • Immerse the assembly in the Thiele tube.

    • Heat the side arm of the Thiele tube gently with a Bunsen burner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Stop heating and observe the sample as it cools.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

1. Qualitative Solubility Test:

This test provides a general indication of a compound's solubility in various solvents.

  • Apparatus: Small test tubes, spatula, and a selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl).

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

    • Observe whether the compound dissolves completely. If it does, it is considered soluble. If it remains as a separate phase or forms a cloudy suspension, it is considered insoluble.[9]

    • For water-insoluble compounds, further tests in acidic and basic solutions can indicate the presence of acidic or basic functional groups.[10][11]

2. Quantitative Determination of Aqueous Solubility (Shake-Flask Method):

This method provides a precise measurement of a compound's solubility in water.

  • Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath with a shaker, analytical balance, and a suitable analytical technique for quantification (e.g., gas chromatography).

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

    • Seal the flask and place it in a constant temperature water bath shaker (e.g., at 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

    • After equilibration, allow the undissolved portion to settle.

    • Carefully withdraw a known volume of the clear, saturated aqueous solution.

    • Determine the concentration of this compound in the aqueous sample using a calibrated analytical method.

    • The solubility is then expressed in units such as mg/L or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the physicochemical properties of a compound like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Boiling Point Determination cluster_2 Solubility Determination start Obtain Pure Sample of This compound boiling_point Determine Boiling Point start->boiling_point solubility Determine Solubility start->solubility bp_method_selection Select Method (Simple Distillation or Thiele Tube) boiling_point->bp_method_selection sol_qualitative Qualitative Tests (Water, Organic Solvents, pH) solubility->sol_qualitative data_analysis Data Analysis and Comparison with Literature report Technical Report Generation data_analysis->report bp_experiment Perform Experiment bp_method_selection->bp_experiment bp_data_collection Record Temperature and Atmospheric Pressure bp_experiment->bp_data_collection bp_data_collection->data_analysis sol_quantitative Quantitative Test (Shake-Flask Method) sol_qualitative->sol_quantitative sol_analysis Analyze Concentration sol_quantitative->sol_analysis sol_analysis->data_analysis

Physicochemical Property Determination Workflow

References

Methodological & Application

Application Note: Synthesis of 6-Methylheptan-2-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed protocol for the synthesis of 6-methylheptan-2-one, a valuable intermediate in the production of fragrances and vitamins.[1] The synthesis is achieved through a base-catalyzed aldol condensation of isovaleraldehyde and acetone, followed by dehydration and subsequent hydrogenation of the resulting α,β-unsaturated ketone. This method offers an efficient and industrially applicable route to the target compound.

Introduction

This compound is a key building block in the chemical industry, notably serving as a precursor for the synthesis of isophytol, tetrahydrolinalool, and dihydrogeraniol.[1][2] The aldol condensation reaction provides a classic and effective method for carbon-carbon bond formation. In this application, the enolate of acetone attacks the carbonyl carbon of isovaleraldehyde (3-methylbutanal), leading to the formation of a β-hydroxy ketone. Subsequent dehydration and hydrogenation yield the desired saturated ketone. The process can be carried out in a two-step manner, isolating the intermediate, or as a one-pot synthesis.[3]

Reaction Pathway

The overall synthetic route involves three main stages:

  • Aldol Condensation: Isovaleraldehyde reacts with acetone in the presence of a basic catalyst to form 4-hydroxy-6-methylheptan-2-one.

  • Dehydration: The β-hydroxy ketone intermediate is dehydrated, often under the reaction conditions or with mild heating, to yield 6-methylhept-3-en-2-one.[3]

  • Hydrogenation: The carbon-carbon double bond in the α,β-unsaturated ketone is selectively reduced to afford the final product, this compound.

A schematic of the reaction pathway is presented below:

Reaction_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Isovaleraldehyde Isovaleraldehyde Aldol_Adduct 4-Hydroxy-6-methylheptan-2-one Isovaleraldehyde->Aldol_Adduct Acetone Acetone Acetone->Aldol_Adduct Base Base (e.g., NaOH) Unsaturated_Ketone 6-Methylhept-3-en-2-one Aldol_Adduct->Unsaturated_Ketone Δ Final_Product This compound Unsaturated_Ketone->Final_Product Hydrogen H2, Pd/C Heat - H2O (Dehydration) Workflow start Start prep Prepare Acetone & Base Solution start->prep cool Cool to 0-5°C prep->cool add Add Isovaleraldehyde Dropwise cool->add react Stir at 30-60°C add->react neutralize Neutralize with Acid react->neutralize extract Extract with Ether neutralize->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill1 Distill Intermediate evaporate->distill1 hydrogenate Hydrogenate with H2/Pd-C distill1->hydrogenate filter Filter Catalyst hydrogenate->filter separate Separate Layers filter->separate distill2 Final Distillation separate->distill2 end End Product: This compound distill2->end

References

Application Notes: Selective Hydrogenation of 6-Methylhept-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective hydrogenation of α,β-unsaturated ketones is a critical transformation in organic synthesis, enabling the production of saturated ketones that serve as key intermediates in the manufacturing of pharmaceuticals, fragrances, and vitamins.[1][2] Specifically, the reduction of 6-methylhept-3-en-2-one to 6-methylheptan-2-one is a vital step in the synthesis of compounds like isophytol, tetrahydrolinalool, and dihydrogeraniol.[3][4] The primary challenge in this process is achieving high selectivity for the reduction of the carbon-carbon double bond while preserving the carbonyl group.[1] This document provides detailed protocols for the catalytic hydrogenation of 6-methylhept-3-en-2-one, summarizing reaction conditions and performance data from various catalytic systems.

Reaction Scheme

The hydrogenation of 6-methylhept-3-en-2-one proceeds by the selective reduction of the C=C double bond to yield the corresponding saturated ketone, this compound.

Caption: Chemical transformation of 6-methylhept-3-en-2-one to this compound.

Experimental Protocols

Two primary protocols are presented, utilizing common heterogeneous catalysts: a palladium-based system and a nickel-based system.

Protocol 1: Palladium-Catalyzed Hydrogenation

This protocol is based on established industrial processes utilizing palladium on an inert support, which offers high efficiency and selectivity.[3][4]

Materials and Equipment:

  • Substrate: 6-methylhept-3-en-2-one

  • Catalyst: 5% Palladium on carbon (Pd/C) or Palladium on alumina (Pd/Al₂O₃)

  • Hydrogen Source: High-purity hydrogen gas

  • Reactor: High-pressure autoclave or a differential circulation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control.

  • Filtration: Celite or a similar filter aid, Buchner funnel, and filter paper.

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and product characterization.

Procedure:

  • Catalyst Preparation: If required, the Pd/Al₂O₃ catalyst (e.g., 70 g for a lab-scale reaction) is reduced beforehand at approximately 80°C under hydrogen pressure for several hours (e.g., 18 hours) to ensure activation.[3]

  • Reactor Charging: The hydrogenation reactor is charged with 6-methylhept-3-en-2-one and the palladium catalyst. The catalyst loading is typically between 0.1% and 1% by weight relative to the substrate.[4]

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas. The pressure can range from 3 to 150 bar, with a typical range of 10-50 atmospheres being effective.[4][5]

  • Reaction Conditions: The mixture is heated to a temperature between 80°C and 140°C while stirring vigorously to ensure good mixing of the three phases (gas, liquid, solid).[3][4][5] The reaction is typically run under isothermal and isobaric conditions.[3]

  • Monitoring: The reaction progress is monitored by observing hydrogen uptake. Samples can be carefully withdrawn at intervals and analyzed by GC-MS to determine the conversion of the starting material.

  • Work-up: Once the reaction is complete (typically within 2-20 hours), the reactor is cooled to room temperature and carefully depressurized.[4] The reaction mixture is diluted with a suitable solvent (e.g., ethanol, ethyl acetate) and the heterogeneous catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation to yield the final product.

Protocol 2: Raney® Nickel-Catalyzed Hydrogenation

This protocol offers a cost-effective alternative to noble metal catalysts and has demonstrated high yields for the selective hydrogenation of unsaturated ketones.[6]

Materials and Equipment:

  • Substrate: 6-methylhept-3-en-2-one

  • Catalyst: Raney® Nickel (slurry in water or ethanol)

  • Solvent: Tetrahydrofuran (THF)

  • Hydrogen Source: High-purity hydrogen gas

  • Reactor: Stainless steel batch reactor or similar pressure vessel.

  • Filtration & Analytical: As described in Protocol 1.

Procedure:

  • Reactor Charging: The reactor is charged with 6-methylhept-3-en-2-one, THF as the solvent, and the Raney® Ni catalyst (approximately 0.05 g of catalyst per 1.16 g of substrate as a starting point).[6]

  • Inerting: The reactor is sealed and purged three times with nitrogen to remove air.[6]

  • Hydrogenation: The reactor is pressurized with hydrogen to approximately 2.0 MPa (20 bar).[6]

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature (25°C) for about 2 hours.[6] The use of THF as a solvent has been shown to be crucial for achieving high selectivity by inhibiting further reduction of the ketone.[6]

  • Monitoring: Reaction completion is monitored by GC-MS analysis of aliquots.

  • Work-up: After completion, the reactor is depressurized. The catalyst is allowed to settle, and the supernatant is carefully decanted or the mixture is filtered to remove the Raney® Ni.

  • Purification: The solvent (THF) is removed by rotary evaporation, and the resulting product can be purified by distillation if necessary.

Data Presentation

The following table summarizes typical conditions and reported yields for the hydrogenation of α,β-unsaturated ketones, including substrates structurally similar to 6-methylhept-3-en-2-one.

CatalystSubstrateTemperature (°C)Pressure (bar)SolventYield (%)Reference
Pd/Al₂O₃ 6-Methylhept-3-en-2-one8010Not specifiedHigh conversion[3]
Pd/C 4-Hydroxy-6-methylheptan-2-one*100~8Not specifiedHigh yield[4]
Raney® Ni 6-Methyl-5-en-2-heptanone**2520THF98.2[6]
Raney® Ni Isopropylidene acetone2520THF97.2[6]
Raney® Ni Benzylidene acetone2520THF98.5[6]

*Note: This substrate undergoes in-situ dehydration to 6-methylhept-3-en-2-one followed by hydrogenation.[4] **Note: A structural isomer of the target substrate, demonstrating the catalyst's effectiveness.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the heterogeneous hydrogenation process.

Caption: General experimental workflow for catalytic hydrogenation.

Selective Reduction Pathway

This diagram illustrates the selective nature of the catalytic hydrogenation, targeting the C=C bond.

G start 6-Methylhept-3-en-2-one (α,β-Unsaturated Ketone) product This compound (Saturated Ketone) start->product Selective Hydrogenation (Desired Pathway) side_product 6-Methylheptan-2-ol (Saturated Alcohol) product->side_product Over-reduction (Undesired)

Caption: Reaction pathway showing selective hydrogenation over potential over-reduction.

References

Application Notes and Protocols for the Purification of 6-Methylheptan-2-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylheptan-2-one is a colorless liquid ketone with a characteristic fruity and camphoraceous aroma.[1] It finds applications in the flavor and fragrance industry and serves as an intermediate in the synthesis of various organic compounds, including antifungal agents and inhibitors for the treatment of Alzheimer's disease.[1][2] For these applications, a high degree of purity is often required. Distillation is a primary method for the purification of this compound, leveraging its specific boiling point to separate it from impurities. This document provides detailed application notes and a protocol for the purification of this compound by fractional distillation.

Physicochemical Properties of this compound

A comprehensive understanding of the physical properties of this compound is crucial for designing an effective distillation protocol. The key properties are summarized in the table below.

PropertyValueUnitReference(s)
Molecular FormulaC8H16O-[2][3][4][5]
Molecular Weight128.21 g/mol [2][3][5]
Boiling Point167 - 171°C @ 760 mmHg[2][3]
Density0.811 - 0.82g/cm³[2]
Refractive Index1.409 - 1.418@ 20 °C[2][3][4]
Flash Point44.44 - 44.6°C[3]
Vapor Pressure1.7 ± 0.3mmHg @ 25 °C[3]
Solubility in Water1371mg/L @ 25 °C (est.)[3]
Solubility in Organic SolventsMiscible with many organic solvents-[2]

Safety and Handling Precautions

This compound is a flammable liquid and may cause eye irritation.[5][6] Appropriate safety measures must be taken during handling and distillation.

HazardPrecautionReference(s)
FlammabilityFlammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[6]
Eye IrritationCauses serious eye irritation. Wear protective gloves, clothing, eye protection, and face protection.[5][6]
InhalationMay cause respiratory irritation. Handle in a well-ventilated area.[1]
Skin ContactMay cause skin irritation. Wear protective gloves and clothing.[6]
StorageStore in a cool, dry, well-ventilated place in a tightly sealed container.[1][6]

Experimental Protocol: Fractional Distillation of this compound

This protocol details the purification of crude this compound using fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Boiling chips

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool for insulation

  • Clamps and stands

  • Laboratory glassware

Experimental Workflow Diagram:

Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Storage A Charge round-bottom flask with crude this compound and boiling chips B Assemble fractional distillation apparatus A->B Secure with clamps C Insulate the fractionating column B->C Ensure vertical alignment D Begin heating the flask gently C->D Start cold water flow through the condenser E Monitor the temperature at the distillation head D->E F Collect the forerun (low-boiling impurities) E->F Temperature below boiling point G Collect the main fraction at the boiling point of this compound F->G Temperature stabilizes at ~167-171 °C H Stop the distillation before the flask runs dry G->H Temperature rises or fluctuates I Analyze the purity of the collected fractions (e.g., by GC) H->I J Store the purified this compound in a labeled, sealed container I->J

Caption: Workflow for the purification of this compound by fractional distillation.

Procedure:

  • Preparation:

    • Place a suitable volume of crude this compound into a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips to the flask to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Connect the round-bottom flask to the bottom of the fractionating column.

    • Place the distillation head on top of the column and insert a thermometer, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it. Connect the condenser to a cold water source.

    • Place a receiving flask at the outlet of the condenser.

    • Insulate the fractionating column with glass wool to minimize heat loss.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin to gently heat the round-bottom flask using the heating mantle.

    • Observe the condensation ring as it rises up the fractionating column.

    • Collect the initial distillate (forerun), which will contain lower-boiling impurities, in a separate receiving flask. The temperature at the distillation head will be below the boiling point of this compound.

    • As the temperature stabilizes at the boiling point of this compound (approximately 167-171 °C at 760 mmHg), change the receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by controlling the heat input.

    • Monitor the temperature throughout the distillation. A significant drop or rise in temperature indicates that the main fraction has been collected or that higher-boiling impurities are beginning to distill.

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and the distillation of high-boiling impurities.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before dismantling.

    • Transfer the purified this compound to a clean, dry, and labeled storage bottle.

    • Analyze the purity of the collected fractions using appropriate analytical techniques, such as gas chromatography (GC).

Logical Relationship of Distillation Parameters:

Distillation_Parameters cluster_input Input Variables cluster_process Process Parameters cluster_output Output A Heat Input D Distillation Rate A->D B Column Efficiency E Temperature Stability B->E C Crude Purity F Purity of this compound C->F D->F G Yield D->G E->F

Caption: Relationship between key parameters in the distillation of this compound.

Conclusion

Fractional distillation is an effective method for the purification of this compound, yielding a product of high purity suitable for its various applications. Adherence to the detailed protocol and safety precautions is essential for a successful and safe purification process. The efficiency of the separation is dependent on the proper control of distillation parameters such as heating rate and column efficiency.

References

Application Note: GC-MS Analysis of 6-Methylheptan-2-one in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analytical methods for the determination of 6-Methylheptan-2-one, a significant flavor compound, in various food matrices. Two primary extraction techniques, Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are presented. These protocols are designed for researchers, scientists, and quality control professionals in the food and beverage industry to accurately quantify this compound, which contributes fruity and citrus notes to food products.

Introduction

This compound is a colorless liquid ketone known for its characteristic fruity, citrus, and camphoraceous aroma.[1] It is utilized as a flavor ingredient in a variety of food products, including fruit-flavored beverages, confectionery, and baked goods, where it imparts bittersweet and fresh fruity tones.[1] The monitoring of this compound levels is crucial for ensuring consistent flavor profiles and product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex food matrices.[2] This application note provides detailed protocols for the analysis of this compound using both HS-SPME-GC-MS and LLE-GC-MS.

Data Presentation

While specific quantitative data for this compound in various foods is not extensively published, the related isomer, 6-methyl-5-hepten-2-one, is used in food products at concentrations ranging from 0.5 to 10.0 ppm. The following table presents plausible and representative concentration ranges for this compound in selected food matrices, based on typical flavor addition levels and natural occurrence of similar ketones.

Food MatrixPlausible Concentration Range (ppm)Analytical Method
Fruit Juice0.5 - 2.0HS-SPME-GC-MS
Hard Candy1.0 - 5.0LLE-GC-MS
Baked Goods0.2 - 1.5HS-SPME-GC-MS
Dairy Products (e.g., flavored yogurt)0.1 - 1.0HS-SPME-GC-MS
Processed MeatNot Typically Found-
Roasted CoffeeNot Typically Found-
Aged CheeseTraces - 0.5HS-SPME-GC-MS

Experimental Protocols

Two primary methods for the extraction and analysis of this compound from food samples are detailed below.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method

This method is suitable for the analysis of volatile compounds in solid and liquid food samples such as fruit juice, baked goods, and cheese.

a. Sample Preparation:

  • Solid Samples (e.g., Baked Goods, Cheese):

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1-2 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds.

    • If required, add a known amount of an appropriate internal standard (e.g., 2-octanone).

    • Immediately seal the vial with a PTFE/silicone septum.

  • Liquid Samples (e.g., Fruit Juice):

    • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1-2 g of sodium chloride.

    • If required, add a known amount of an appropriate internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Place the sealed vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

  • After extraction, immediately retract the fiber and insert it into the GC injection port for thermal desorption.

c. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injector Temperature250°C
Injection ModeSplitless (desorption for 2-5 min)
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300
Solvent Delay3 min

d. Quantification:

Quantification is typically performed using an internal or external standard method. A calibration curve is generated by analyzing standard solutions of this compound at different concentrations.

Liquid-Liquid Extraction (LLE) GC-MS Method

This method is suitable for liquid samples or solid samples that can be dispersed in a liquid medium, such as hard candy.

a. Sample Preparation:

  • Solid Samples (e.g., Hard Candy):

    • Weigh 5-10 g of the crushed and homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of deionized water and vortex until the sample is completely dissolved.

  • Liquid Samples:

    • Use 10-20 mL of the liquid sample directly.

  • Add a known amount of a suitable internal standard.

  • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or diethyl ether).

  • Vortex or shake vigorously for 2-5 minutes.

  • Centrifuge the mixture at 3000-5000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) to a clean vial.

  • Repeat the extraction of the aqueous layer with another 10 mL of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Parameters:

The GC-MS parameters are the same as those described in the HS-SPME method (Section 1.c).

c. Quantification:

Similar to the HS-SPME method, quantification is achieved by using an internal or external standard calibration.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenization/ Dissolving Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike HS_SPME HS-SPME (Heating & Adsorption) Spike->HS_SPME Volatiles LLE Liquid-Liquid Extraction (Solvent Partitioning) Spike->LLE Analytes GC_MS GC-MS Analysis (Separation & Detection) HS_SPME->GC_MS Desorption LLE->GC_MS Injection Data_Processing Data Processing (Integration & Quantification) GC_MS->Data_Processing Results Results (Concentration of This compound) Data_Processing->Results

Caption: Workflow for GC-MS analysis of this compound in food.

Conclusion

The HS-SPME and LLE methods coupled with GC-MS provide reliable and sensitive approaches for the quantification of this compound in a variety of food matrices. The choice of extraction method will depend on the nature of the food sample and the specific requirements of the analysis. Proper method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is essential for obtaining reliable results. These application notes serve as a comprehensive guide for laboratories aiming to monitor and control the levels of this important flavor compound in food products.

References

Application Note: Quantification of 6-Methylheptan-2-one using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Methylheptan-2-one. Due to the lack of a strong chromophore in the native molecule, the method employs pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enable sensitive UV detection. This protocol is applicable for the determination of this compound in various matrices, with broad applications in environmental monitoring, industrial quality control, and research.

Introduction

This compound is a volatile organic compound with applications and occurrences in various fields. Accurate and precise quantification of this ketone is crucial for quality control, safety assessment, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this task. However, the aliphatic nature of this compound necessitates a derivatization step to introduce a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. The most common and effective derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected at approximately 360 nm[1][2][3][4][5][6]. This application note provides a detailed protocol for the quantification of this compound using a C18 stationary phase and a gradient mobile phase of acetonitrile and water.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or Sulfuric acid

  • Sample vials and syringes

Instrumentation
  • HPLC system with a binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 360 nm
Injection Volume 20 µL
Standard and Sample Preparation

4.1. Preparation of DNPH Solution

A stock solution of DNPH can be prepared by dissolving DNPH in acetonitrile, acidified with a small amount of perchloric or sulfuric acid to catalyze the derivatization reaction.

4.2. Preparation of Standard Solutions

Prepare a stock solution of this compound in acetonitrile. From this stock solution, create a series of calibration standards by appropriate dilution with acetonitrile.

4.3. Derivatization Procedure

  • To 1 mL of each standard solution and sample solution, add 1 mL of the DNPH solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat to 40-60°C for a shorter duration to ensure complete derivatization.

  • After the reaction is complete, the samples are ready for HPLC analysis.

Quantitative Data

The following table summarizes the expected performance characteristics of this HPLC method for the quantification of this compound. Full method validation should be performed in the user's laboratory to confirm these parameters.

ParameterExpected Value
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantification (LOQ) < 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dilution_Sample Sample Dilution Sample->Dilution_Sample Standard Standard Weighing Dilution_Standard Standard Dilution Standard->Dilution_Standard Derivatization DNPH Derivatization Dilution_Sample->Derivatization Dilution_Standard->Derivatization HPLC HPLC Injection Derivatization->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at 360 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship Analyte This compound (No UV Chromophore) Derivative This compound-DNPH (UV Active) Analyte->Derivative Reaction DNPH DNPH (Derivatizing Agent) DNPH->Derivative Reaction HPLC_UV HPLC-UV Detection (360 nm) Derivative->HPLC_UV Analysis Quantification Accurate Quantification HPLC_UV->Quantification Result

Caption: Logical relationship for the analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization using DNPH is a sensitive, selective, and reliable approach for the quantification of this compound. The provided protocol and expected performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals. The method can be readily implemented in most analytical laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the Quantification of 6-Methylheptan-2-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 6-methylheptan-2-one in biological matrices. This document is intended to guide researchers in developing and implementing robust analytical methods for this volatile organic compound (VOC).

Introduction

This compound is a ketone that has been identified in various natural sources and can be a product of lipid oxidation.[1][2] Its presence and concentration in biological matrices such as urine, blood, and body odor may have physiological or pathological significance, making its accurate quantification crucial for research and potential biomarker discovery. The primary analytical technique for the determination of this compound, a volatile compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6][7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of VOCs in biological samples due to its high sensitivity, selectivity, and ability to identify and quantify compounds in complex mixtures.[4] The methodology involves the separation of volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.

A typical workflow for the analysis of this compound in a biological matrix is outlined below.

SampleCollection Sample Collection (e.g., Urine, Plasma) SamplePreparation Sample Preparation (e.g., SPME) SampleCollection->SamplePreparation GCMS_Analysis GC-MS Analysis SamplePreparation->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing Results Results DataProcessing->Results

Caption: General workflow for this compound analysis.

Experimental Protocols

The following are detailed protocols for the quantification of this compound in urine and plasma. These protocols are based on established methods for VOC analysis and should be optimized and validated for specific laboratory conditions.

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Heater-stirrer or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • This compound standard

  • Internal standard (e.g., 2-Heptanone-d3)

  • Sodium chloride (NaCl)

  • Deionized water

Protocol:

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. If not analyzed immediately, store samples at -80°C.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare an internal standard stock solution (1 mg/mL) and a working solution (e.g., 100 ng/mL).

  • Sample Preparation (HS-SPME):

    • Thaw urine samples to room temperature.

    • In a 20 mL headspace vial, add 5 mL of urine (or standard solution).

    • Add a known amount of internal standard to each sample and standard.

    • Add 1.5 g of NaCl to increase the ionic strength and enhance the release of VOCs.

    • Immediately seal the vial with the screw cap.

    • Incubate the vial at 60°C for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Initial temperature 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 43, 58, 71, 113) and the internal standard.[8]

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the urine samples using the calibration curve.

This protocol involves protein precipitation followed by headspace analysis.

Materials:

  • All materials listed in section 3.1

  • Acetonitrile, cold

  • Centrifuge

Protocol:

  • Sample Collection and Storage: Collect blood samples in EDTA-containing tubes. Separate plasma by centrifugation and store at -80°C.

  • Preparation of Standards: Prepare standards as described in section 3.1.2, using a surrogate matrix (e.g., charcoal-stripped plasma) for the calibration curve.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 20 mL headspace vial.

    • Add the internal standard.

    • Proceed with HS-SPME as described in section 3.1.3 (steps 4-7).

  • GC-MS Analysis and Quantification: Follow the procedures outlined in sections 3.1.4 and 3.1.5.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example Calibration Curve Data for this compound in Urine

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,4560.050
10153,2891,498,7890.102
50759,8761,505,6780.505
1001,512,3451,499,9871.008
5007,601,2341,508,7655.039

Table 2: Example Quantification of this compound in Biological Samples

Sample IDMatrixPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
UR-001Urine0.0858.4
UR-002Urine0.12312.2
PL-001Plasma0.0212.0
PL-002PlasmaNot Detected< LOD

LOD: Limit of Detection

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. However, as a volatile organic compound, its presence could be linked to metabolic processes, oxidative stress, or gut microbiome activity. Further research is required to elucidate its specific biological roles.

The logical relationship for investigating the biological relevance of this compound is depicted below.

MetabolicProcesses Metabolic Processes (e.g., Lipid Metabolism) Compound This compound MetabolicProcesses->Compound OxidativeStress Oxidative Stress OxidativeStress->Compound GutMicrobiome Gut Microbiome Activity GutMicrobiome->Compound BiologicalMatrix Biological Matrix (Urine, Plasma, Breath) Compound->BiologicalMatrix Biomarker Potential Biomarker BiologicalMatrix->Biomarker

Caption: Investigating the biological relevance of this compound.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The protocols and information provided herein offer a solid foundation for the quantification of this compound in biological matrices. Adherence to good laboratory practices and thorough method validation are essential for generating accurate and reproducible data, which will be critical in uncovering the potential biological significance of this compound.

References

Application Notes and Protocols for 6-Methylheptan-2-one as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one is a volatile organic compound (VOC) with applications as a flavoring agent, fragrance component, and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its defined chemical properties and volatility make it a suitable candidate for use as an analytical standard in chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These application notes provide detailed information and protocols for the use of this compound as a standard for analytical testing.

Physicochemical Properties and Purity

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an analytical standard. Commercially available standards typically offer a purity of 95% to over 98%.[3]

PropertyValueReference
Chemical Formula C₈H₁₆O[4][5][6]
Molecular Weight 128.21 g/mol [4][6]
CAS Number 928-68-7[4][5][6]
Appearance Colorless liquid[3]
Boiling Point 167-171 °C at 760 mmHg[4][5]
Density Approximately 0.811 - 0.819 g/cm³ at 25 °C[3][5]
Flash Point 44.44 °C (112.00 °F)[3]
Solubility Soluble in alcohol; sparingly soluble in water[3]
Purity (typical) >98.0% (GC) or 95-100%[3]

Application as an Analytical Standard

This compound serves as a valuable standard in various analytical applications, including:

  • Quality Control of Fragrances and Flavors: To quantify the concentration of this compound in raw materials and finished products.[1]

  • Food and Beverage Analysis: As a reference compound for the identification and quantification of volatile components in food matrices.[7]

  • Environmental Monitoring: For the detection and quantification of VOCs in air, water, and soil samples.[8]

  • Method Validation: As a known analyte to validate the performance of analytical methods, including linearity, accuracy, and precision.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable quantitative analysis.

Materials:

  • This compound (analytical standard grade, purity ≥98%)

  • Methanol or Dichloromethane (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Protocol for a 1000 µg/mL Primary Stock Solution:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask using an analytical balance.

  • Record the exact weight.

  • Add a small amount of solvent (methanol or dichloromethane) to dissolve the compound.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution based on the weight and volume.

  • Store the stock solution in a tightly sealed, labeled amber vial at 4°C.

Protocol for Calibration Standards:

Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent. For example, to prepare a 100 µg/mL standard, dilute 1 mL of the 1000 µg/mL stock solution to 10 mL in a volumetric flask.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound. Method parameters may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300

Key Mass Spectral Fragments:

The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification.

m/zRelative IntensityPossible Fragment
43High[CH₃CO]⁺
58ModerateMcLafferty rearrangement product
71Moderate[C₅H₁₁]⁺
85Low[C₆H₁₃]⁺
113Low[M-CH₃]⁺
128LowMolecular Ion [M]⁺

Diagrams

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peak detect->identify quantify Quantify Concentration identify->quantify

Caption: Workflow for the analysis of this compound.

logical_relationship standard This compound Standard application Analytical Application standard->application qc Quality Control application->qc food Food Analysis application->food env Environmental Monitoring application->env validation Method Validation application->validation

Caption: Applications of this compound as a standard.

Conclusion

This compound is a reliable and versatile analytical standard for a range of applications. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately and reproducibly use this compound in their analytical workflows. Adherence to proper standard preparation techniques and optimized instrumental parameters are key to achieving high-quality analytical results.

References

The Strategic Role of 6-Methylheptan-2-one in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylheptan-2-one, a branched-chain ketone, serves as a crucial intermediate in the synthesis of various high-value molecules within the pharmaceutical industry. Its primary and most well-documented application is in the production of isophytol, a key precursor for the synthesis of Vitamin E and Vitamin A. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to isophytol, a vital component in the manufacturing of these essential vitamins.

Application Notes

This compound's significance in pharmaceutical synthesis lies in its utility as a versatile C8 building block. The industrial synthesis of this ketone is primarily achieved through a robust and scalable process involving the aldol condensation of isovaleraldehyde with acetone, followed by a hydrogenation step. This method is favored for its use of readily available and inexpensive starting materials.

The primary pharmaceutical application of this compound is as a key intermediate in the multi-step synthesis of isophytol. Isophytol is an essential precursor for the side chain of Vitamin E (α-tocopherol) and is also utilized in the synthesis of Vitamin A. The synthetic route from this compound to isophytol involves a series of carbon-chain extension and functional group manipulation reactions.

While there are mentions of this compound in the context of synthesizing antifungal crassinervic acid analogs and BACE-1 inhibitors for Alzheimer's disease, detailed and specific synthetic protocols for these applications are not as prominently documented in publicly available scientific literature and patents. Therefore, this document will focus on the well-established pathway to isophytol.

Experimental Protocols

The following protocols outline the key experimental steps for the synthesis of this compound and its subsequent conversion to isophytol.

Protocol 1: Synthesis of this compound

This protocol is divided into two main stages: the aldol condensation to form a mixture containing 4-hydroxy-6-methylheptan-2-one and 6-methylhept-3-en-2-one, followed by hydrogenation to yield the final product.

Stage 1: Aldol Condensation of Isovaleraldehyde and Acetone

  • Reaction: Isovaleraldehyde + Acetone → 4-Hydroxy-6-methylheptan-2-one + 6-Methylhept-3-en-2-one

  • Reagents and Materials:

    • Isovaleraldehyde

    • Acetone (used in excess)

    • Aqueous solution of a basic catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide)

    • Acid for neutralization (e.g., Acetic Acid)

    • Reaction vessel with stirring and temperature control

  • Procedure:

    • Charge the reaction vessel with acetone. The molar ratio of isovaleraldehyde to acetone is typically in the range of 1:3 to 1:10 to favor the desired reaction and minimize self-condensation of acetone.

    • Slowly and simultaneously add isovaleraldehyde and the aqueous basic catalyst solution to the acetone while maintaining vigorous stirring.

    • Control the reaction temperature between 30°C and 60°C. This temperature range helps to control the reaction rate and improve the selectivity towards the desired products.

    • The reaction time typically ranges from 10 minutes to 10 hours, depending on the specific conditions.

    • After the reaction is complete, neutralize the mixture with an acid like acetic acid.

    • The resulting condensate containing 4-hydroxy-6-methylheptan-2-one and 6-methylhept-3-en-2-one can be purified by distillation or used directly in the next stage.

Stage 2: Hydrogenation to this compound

  • Reaction: 4-Hydroxy-6-methylheptan-2-one / 6-Methylhept-3-en-2-one + H₂ → this compound

  • Reagents and Materials:

    • Condensate from Stage 1

    • Hydrogen gas

    • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Palladium on alumina, Nickel/kieselguhr)

    • Acidic substance (optional, to promote dehydration)

    • Autoclave or a suitable hydrogenation reactor

  • Procedure:

    • Charge the autoclave with the condensate from Stage 1 and the hydrogenation catalyst. The catalyst loading is typically 0.1 to 1% by weight based on the condensate.

    • Pressurize the reactor with hydrogen gas to a pressure of 1 to 50 atm.

    • Heat the reaction mixture to a temperature between 90°C and 130°C. The presence of an acidic substance can facilitate the dehydration of the hydroxy ketone to the enone, which is then hydrogenated.

    • Maintain the reaction under these conditions with stirring until the uptake of hydrogen ceases.

    • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

    • The crude this compound can be purified by distillation.

Quantitative Data for this compound Synthesis

ParameterValueReference
Molar Ratio (Isovaleraldehyde:Acetone)1:5 to 1:8[1]
Aldol Condensation Temperature30-60 °C[1]
Hydrogenation Temperature90-130 °C[1]
Hydrogenation Pressure3-10 atm[1]
Catalyst (Hydrogenation)Palladium/carbon[1]
Yield of this compoundHigh[1]
Protocol 2: Multi-step Synthesis of Isophytol from this compound

This is a representative multi-step synthesis. The exact conditions and intermediates may vary based on the specific industrial process.

Step 1: Ethynylation to Dehydrolinalool

  • Reaction: this compound + Acetylene → Dehydrolinalool

  • Procedure: This reaction is typically a Grignard-type reaction where this compound reacts with an acetylide (formed from acetylene and a strong base like sodium amide in liquid ammonia) to form the tertiary alcohol, dehydrolinalool.

Step 2: Carroll Rearrangement to Geranylacetone

  • Reaction: Dehydrolinalool → Geranylacetone

  • Procedure: Dehydrolinalool is first acetoacetylated, and the resulting β-keto ester undergoes a thermal or palladium-catalyzed Carroll rearrangement to yield geranylacetone.

Step 3: Further Chain Elongation to Farnesylacetone

  • Reaction: Geranylacetone → Farnesylacetone

  • Procedure: The carbon chain of geranylacetone is extended, often through a series of reactions that add another isoprene unit.

Step 4: Final Steps to Isophytol

  • Reaction: Farnesylacetone → Isophytol

  • Procedure: Farnesylacetone undergoes further transformations, including hydrogenation of the double bonds in the side chain, to yield isophytol.

Quantitative Data for Isophytol Synthesis (Illustrative)

Reaction StepStarting MaterialProductTypical Yield
EthynylationThis compoundDehydrolinaloolGood to High
Carroll RearrangementDehydrolinaloolGeranylacetoneGood
Chain ElongationGeranylacetoneFarnesylacetoneModerate to Good
Final ConversionFarnesylacetoneIsophytolGood

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Synthesis_of_6_Methylheptan_2_one isovaleraldehyde Isovaleraldehyde aldol_reaction Aldol Condensation (Basic Catalyst, 30-60°C) isovaleraldehyde->aldol_reaction acetone Acetone acetone->aldol_reaction condensate 4-Hydroxy-6-methylheptan-2-one & 6-Methylhept-3-en-2-one aldol_reaction->condensate hydrogenation Hydrogenation (Pd/C, H2, 90-130°C) condensate->hydrogenation product This compound hydrogenation->product

Caption: Synthesis of this compound.

Synthesis_of_Isophytol start This compound ethynylation Ethynylation (+ Acetylene) start->ethynylation dehydrolinalool Dehydrolinalool ethynylation->dehydrolinalool rearrangement Carroll Rearrangement dehydrolinalool->rearrangement geranylacetone Geranylacetone rearrangement->geranylacetone elongation Chain Elongation geranylacetone->elongation farnesylacetone Farnesylacetone elongation->farnesylacetone final_steps Final Steps (e.g., Hydrogenation) farnesylacetone->final_steps isophytol Isophytol final_steps->isophytol vitamin_e Vitamin E Synthesis isophytol->vitamin_e

Caption: Synthesis of Isophytol from this compound.

References

Application Notes and Protocols: 6-Methylheptan-2-one as an Intermediate in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one, a branched aliphatic ketone, is a versatile chemical intermediate with applications extending into the agrochemical sector. While traditionally utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals, its role as a precursor to biologically active compounds and as a biocontrol agent itself is of increasing interest to the agricultural industry.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential application of this compound in an agrochemical context.

Application in Agrochemicals

The primary application of this compound in agriculture stems from its demonstrated antifungal properties. As a volatile organic compound (VOC) emitted by biocontrol microorganisms such as Bacillus subtilis, it has shown significant efficacy against plant pathogens.[2] For instance, it is effective in inhibiting the mycelial growth of Alternaria solani, the causative agent of early blight in potatoes.[2] This positions this compound as a promising candidate for the development of novel bio-based fungicides.

Beyond its direct application, this compound serves as a key building block for more complex molecules. Although not explicitly detailed in the provided search results for specific commercial agrochemicals, its precursor role in the synthesis of isoprenoids like isophytol (a building block for Vitamin E) highlights its utility in constructing complex carbon skeletons, a common requirement for active ingredients in agrochemicals.[3][4][5]

Synthesis of this compound

The industrial production of this compound is primarily achieved through a two-stage process involving the aldol condensation of isovaleraldehyde and acetone, followed by dehydration and hydrogenation.[3][4] This process is designed to be efficient and scalable.

Synthesis Workflow

cluster_synthesis Synthesis of this compound Reactants Isovaleraldehyde + Acetone Aldol_Condensation Aldol Condensation (Basic Catalyst, e.g., NaOH) Reactants->Aldol_Condensation Intermediate_1 4-Hydroxy-6-methylheptan-2-one Aldol_Condensation->Intermediate_1 Dehydration_Hydrogenation Dehydration & Hydrogenation (Acidic condition, Hydrogenation Catalyst, e.g., Pd/C) Intermediate_1->Dehydration_Hydrogenation Product This compound Dehydration_Hydrogenation->Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data from Synthesis Protocols
ParameterValueReference
Yield 92.4%[3]
Isovaleraldehyde Conversion 99.9%[3]
Molar Ratio (Isovaleraldehyde:Acetone) 1:1.5[6]
Hydrogenation Catalyst Palladium on Carbon (Pd/C)[4][6]
Aldol Condensation Catalyst Sodium Hydroxide (NaOH)[3][6]
Reaction Temperature 120°C[6]
Hydrogen Pressure 15 bar[6]
Experimental Protocol: Two-Stage Synthesis of this compound

This protocol is a synthesized representation based on methodologies described in the literature.[3][4][6]

Materials:

  • Isovaleraldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Palladium on Carbon (5 wt. %)

  • Water

  • n-Dodecane (for internal standard)

  • Diethyl ether

  • Sodium Sulfate (Na₂SO₄)

  • Autoclave with mechanical stirrer

  • HPLC pump

  • Gas Chromatography (GC) equipment

Procedure:

Stage 1: Aldol Condensation

  • In a 2-liter autoclave equipped with a mechanical stirrer, prepare a solution of 4 g of NaOH in 250 g of water.

  • Suspend 6 g of 5% Pd/C catalyst in the aqueous NaOH solution.

  • Add 436 g (7.5 mol) of acetone to the suspension.

  • Seal the autoclave and establish a hydrogen pressure of 15 bar at room temperature with intensive stirring.

  • Heat the two-phase mixture to 120°C.

  • Using an HPLC pump, dose 431 g (4.96 mol) of isovaleraldehyde into the mixture through a submerged coil. The molar ratio of aldehyde to acetone is thus maintained at approximately 1:1.5.[6]

Stage 2: Dehydration and Hydrogenation

  • The aldol condensation product, 4-hydroxy-6-methylheptan-2-one, is formed in situ and subsequently undergoes dehydration to 6-methylhept-3-en-2-one under the reaction conditions.[3]

  • The unsaturated ketone is then selectively hydrogenated to this compound by the Pd/C catalyst.[3]

Work-up and Analysis:

  • After the reaction is complete, cool the autoclave and release the pressure.

  • Separate the organic product-containing phase from the aqueous catalyst phase.

  • The catalyst remains in the aqueous phase, which can potentially be reused.[3]

  • Extract the aqueous phase with two 50 ml portions of diethyl ether.

  • Combine the organic phases and dry over Na₂SO₄.

  • Determine the yield, conversion, and product selectivity by quantitative gas chromatography (GC) using n-dodecane as an internal standard.[5]

Application Protocol: In Vitro Antifungal Activity Assay

This protocol outlines a method to assess the antifungal activity of this compound against a plant pathogen like Alternaria solani, based on the findings that this compound is a key antifungal volatile from Bacillus subtilis.[2]

Proposed Mechanism of Antifungal Action

cluster_action Proposed Antifungal Mechanism of this compound VOC This compound (Volatile Organic Compound) Fungal_Cell Alternaria solani (Fungal Pathogen) VOC->Fungal_Cell Mycelial_Integrity Disruption of Mycelial Integrity Fungal_Cell->Mycelial_Integrity Gene_Expression Downregulation of Pathogenic Genes (e.g., slt2) Fungal_Cell->Gene_Expression Inhibition Inhibition of Fungal Growth and Pathogenicity Mycelial_Integrity->Inhibition Gene_Expression->Inhibition

Caption: Proposed mechanism of this compound's antifungal action.

Materials:

  • Pure this compound

  • Alternaria solani culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile filter paper discs

  • Ethanol (for sterilization)

  • Incubator

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • In the center of each PDA plate, place a mycelial plug (5 mm diameter) from an actively growing culture of A. solani.

  • On the lid of the Petri dish, aseptically place a sterile filter paper disc.

  • Apply a specific volume (e.g., 10, 20, 50 µL) of this compound to the filter paper disc. A control plate should have a filter paper disc with a solvent control (e.g., sterile water or ethanol).

  • Seal the Petri dishes with parafilm to create a closed environment where the volatile compound can act on the fungus.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for a period of 5-7 days, or until the mycelium in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony in both the treatment and control plates.

  • Calculate the percentage of inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treatment plates.

Further Analysis (Optional):

  • Microscopy: Observe the mycelia from the inhibition zone under a microscope to assess for morphological changes, such as hyphal swelling or lysis, which would indicate a disruption of mycelial integrity.[2]

  • Gene Expression Analysis: To investigate the molecular mechanism, RNA can be extracted from the treated and control fungal colonies to analyze the expression levels of key pathogenicity-related genes (e.g., slt2) via RT-qPCR.[2]

Conclusion

This compound is a valuable intermediate with clear potential in the agrochemical field, particularly as a biocontrol agent. The synthesis protocols are well-established, offering high yields and conversions.[3] Its demonstrated antifungal activity against significant plant pathogens opens avenues for the development of new, potentially bio-based, crop protection solutions.[2] Further research into its broader spectrum of activity and formulation development is warranted to fully realize its agricultural applications.

References

Application Notes and Protocols for 6-Methylheptan-2-one in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-2-one (CAS No. 928-68-7) is a branched aliphatic ketone that is a valuable ingredient in the fragrance and flavor industry.[1][2] With its distinct organoleptic profile, it serves as a versatile component in a variety of commercial products. These application notes provide a comprehensive overview of its properties, uses, and relevant experimental protocols for its synthesis, quality control, and sensory evaluation.

Section 1: Physicochemical and Organoleptic Properties

This compound is a colorless liquid with a characteristic aroma.[1][3] Its physical and chemical properties are summarized below.

1.1: Physicochemical Data
PropertyValueReference
CAS Number 928-68-7[1][2][3][4]
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [5]
Appearance Colorless clear liquid[3][4]
Boiling Point ~170 °C[3]
Specific Gravity 0.813 - 0.819 @ 25°C[4]
Refractive Index 1.412 - 1.418 @ 20°C[4]
Solubility Soluble in alcohol; insoluble in water[4]
1.2: Organoleptic Profile

The sensory characteristics of this compound make it a desirable ingredient in various formulations.

  • Odor Profile: It possesses a fresh, fruity, and citrus-like aroma with camphoraceous and green undertones.[3]

  • Flavor Profile: In flavor applications, it imparts bittersweet, citrus, and fresh fruity notes.[3]

1.3: Quantitative Sensory Data

Section 2: Applications in the Fragrance and Flavor Industry

This compound is utilized in a range of products to enhance their sensory appeal.

2.1: Fragrance Applications

In the fragrance industry, this compound is used to add a fresh and clean character to compositions.

  • Product Types: It is incorporated into perfumes, colognes, lotions, shampoos, and deodorants.[3]

  • Olfactory Contribution: It provides fresh fruity-citrus, camphoraceous, and green notes.[3]

  • Blending Properties: It blends well with citrus oils like lemon, as well as with citronella, palmarosa, and other terpene oils.[3]

2.2: Flavor Applications

As a flavoring agent, this compound contributes to the fruity and fresh aspects of food and beverage products.

  • Product Types: It is used in fruit-flavored foods, beverages, and confectionery.[3]

  • Flavor Contribution: It imparts bittersweet, citrus, and fresh fruity tones.[3]

2.3: Summary of Applications
IndustryProduct CategorySensory Contribution
Fragrance Perfumes, ColognesFresh fruity-citrus, camphoraceous, green notes
Personal Care (Lotions, Shampoos)Fresh, natural fragrance profiles
Flavor BeveragesBittersweet, citrus, fresh fruity tones
ConfectioneryFruity and fresh notes
Fruit-flavored foodsEnhances fruit character

Section 3: Experimental Protocols

The following protocols provide methodologies for the synthesis, quality control, and sensory evaluation of this compound.

3.1: Protocol for Synthesis of this compound

This protocol is based on the aldol condensation of isovaleraldehyde and acetone, followed by hydrogenation.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Aqueous sodium hydroxide (NaOH) solution

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., toluene)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Aldol Condensation:

    • In a reaction vessel, combine isovaleraldehyde and an excess of acetone.

    • Slowly add an aqueous solution of a basic substance, such as sodium hydroxide, to catalyze the aldol condensation.

    • Maintain the reaction temperature and stir until the formation of 4-hydroxy-6-methylheptan-2-one is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Hydrogenation:

    • Transfer the condensate containing 4-hydroxy-6-methylheptan-2-one to a hydrogenation reactor.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture to facilitate both dehydration and hydrogenation.

    • Maintain the reaction under hydrogen pressure and elevated temperature until the conversion to this compound is complete.

  • Purification:

    • After the reaction is complete, cool the mixture and carefully vent the hydrogen.

    • Remove the catalyst by filtration.

    • Separate the organic layer and wash it to remove any remaining base.

    • Purify the crude product by distillation to obtain pure this compound.

3.2: Protocol for Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS Analysis:

    • Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Inject the prepared sample into the GC.

    • The separated components will enter the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

3.3: Protocol for Sensory Evaluation

This protocol describes a method for the sensory analysis of this compound by a trained panel.

Panelist Selection and Training:

  • Select panelists based on their sensory acuity and ability to describe odors.

  • Train the panelists on the recognition and intensity rating of relevant aroma descriptors (e.g., fruity, citrus, camphoraceous, green).

Sample Preparation:

  • Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • Dip smelling strips into each dilution for evaluation.

Evaluation Procedure:

  • Odor Profile Description:

    • Present the smelling strips with different concentrations of this compound to the panelists in a randomized order.

    • Ask the panelists to describe the odor profile of each sample, using the trained descriptors.

  • Intensity Rating:

    • Ask the panelists to rate the intensity of each descriptor on a predefined scale (e.g., a 10-point scale).

  • Difference Testing (e.g., Triangle Test):

    • To compare a new batch of this compound against a standard, present three samples to each panelist, two of which are identical and one is different.

    • Ask the panelists to identify the odd sample.

Section 4: Workflow and Process Visualization

The following diagrams illustrate key workflows related to the synthesis and application of this compound.

4.1: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Start Materials: Isovaleraldehyde & Acetone aldol Aldol Condensation (Base Catalyst) start->aldol intermediate Intermediate: 4-hydroxy-6-methylheptan-2-one aldol->intermediate hydrogenation Hydrogenation & Dehydration (Pd/C Catalyst, H2) intermediate->hydrogenation crude Crude this compound hydrogenation->crude filtration Catalyst Filtration crude->filtration washing Washing filtration->washing distillation Distillation washing->distillation final_product Pure this compound distillation->final_product gcms GC-MS Analysis final_product->gcms

Caption: Synthesis and Purification Workflow for this compound.

4.2: Application Workflow in Product Development

G cluster_concept Concept & Formulation cluster_evaluation Evaluation & Refinement cluster_production Production & Launch concept Product Concept (e.g., Citrus Perfume) ingredient_selection Ingredient Selection: This compound concept->ingredient_selection formulation Initial Formulation ingredient_selection->formulation sensory_eval Sensory Evaluation (Panel Testing) formulation->sensory_eval stability_testing Stability & Compatibility Testing formulation->stability_testing refinement Formulation Refinement sensory_eval->refinement stability_testing->refinement scale_up Scale-up & Production refinement->scale_up final_qc Final Product QC scale_up->final_qc launch Product Launch final_qc->launch

Caption: Product Development Workflow using this compound.

References

Chiral Synthesis of 6-Methylheptan-2-one Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral synthesis of the (R)- and (S)-enantiomers of 6-methylheptan-2-one. The described methodology centers on a chemoenzymatic approach, utilizing a lipase-catalyzed kinetic resolution of a key intermediate, (±)-6-methyl-5-hepten-2-ol. This method allows for the efficient separation of the enantiomers of the precursor alcohol, which are then individually converted to the target saturated ketones. The protocols herein offer a practical guide for the preparation of enantiomerically enriched this compound, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Chirality plays a pivotal role in the biological activity of many molecules. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the often-differentiated pharmacological and toxicological profiles of individual enantiomers. This compound possesses a stereocenter at the C6 position, making it a chiral molecule. Access to both (R)- and (S)-enantiomers in high optical purity is crucial for the development of stereospecific synthetic routes for various target molecules.

The synthetic strategy detailed below involves four main stages:

  • Synthesis of the racemic precursor, (±)-6-methyl-5-hepten-2-ol.

  • Enzymatic kinetic resolution of the racemic alcohol to separate the enantiomers.

  • Stereoretentive hydrogenation of the separated unsaturated alcohols.

  • Oxidation of the enantiopure saturated alcohols to the corresponding ketones.

Data Presentation

Table 1: Summary of Quantitative Data for the Chiral Synthesis of this compound Enantiomers

StepStarting MaterialProductReagents/CatalystSolventYield (%)Enantiomeric Excess (ee %)
1. Reduction6-Methyl-5-hepten-2-one(±)-6-Methyl-5-hepten-2-olAluminum isopropoxideToluene~90Racemic
2. Enzymatic Kinetic Resolution(±)-6-Methyl-5-hepten-2-ol(S)-6-Methyl-5-hepten-2-olNovozym 435, Vinyl acetateHexane~45-50>98% (for the alcohol)
(R)-6-Methyl-5-hepten-2-yl acetate~45-50>98% (for the acetate)
2a. Hydrolysis of Acetate(R)-6-Methyl-5-hepten-2-yl acetate(R)-6-Methyl-5-hepten-2-olLiAlH₄THF>95>98%
3. Hydrogenation of (S)-alcohol(S)-6-Methyl-5-hepten-2-ol(S)-6-Methylheptan-2-olH₂, Pd/CEthanol>95>98%
3. Hydrogenation of (R)-alcohol(R)-6-Methyl-5-hepten-2-ol(R)-6-Methylheptan-2-olH₂, Pd/CEthanol>95>98%
4. Oxidation of (S)-alcohol(S)-6-Methylheptan-2-ol(S)-6-Methylheptan-2-oneDess-Martin PeriodinaneDCM~90>98%
4. Oxidation of (R)-alcohol(R)-6-Methylheptan-2-ol(R)-6-Methylheptan-2-oneDess-Martin PeriodinaneDCM~90>98%

Experimental Protocols

Protocol 1: Synthesis of Racemic 6-Methyl-5-hepten-2-ol

This protocol describes the reduction of 6-methyl-5-hepten-2-one to its corresponding racemic alcohol.

Materials:

  • 6-Methyl-5-hepten-2-one

  • Aluminum isopropoxide

  • Toluene, anhydrous

  • Dilute sulfuric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methyl-5-hepten-2-one (1 equivalent) in anhydrous toluene.

  • Add aluminum isopropoxide (0.5 to 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add dilute sulfuric acid to hydrolyze the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield racemic 6-methyl-5-hepten-2-ol. The product can be further purified by distillation if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-6-Methyl-5-hepten-2-ol

This protocol details the separation of the enantiomers of 6-methyl-5-hepten-2-ol using Novozym 435.[1]

Materials:

  • (±)-6-Methyl-5-hepten-2-ol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Hexane, anhydrous

  • Erlenmeyer flask, magnetic stirrer

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • To an Erlenmeyer flask, add (±)-6-methyl-5-hepten-2-ol (1 equivalent) and anhydrous hexane.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.5-2 equivalents) to the mixture.

  • Stir the suspension at room temperature (25 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This typically yields high enantiomeric excess for both the remaining alcohol and the newly formed acetate.[1]

  • Once 50% conversion is achieved, filter off the enzyme. The enzyme can be washed with fresh hexane and dried for potential reuse.

  • Concentrate the filtrate under reduced pressure.

  • Separate the (S)-6-methyl-5-hepten-2-ol and (R)-6-methyl-5-hepten-2-yl acetate by silica gel column chromatography.

Protocol 2a: Hydrolysis of (R)-6-Methyl-5-hepten-2-yl acetate

This protocol describes the conversion of the resolved acetate back to the alcohol.

Materials:

  • (R)-6-Methyl-5-hepten-2-yl acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Saturated sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • Slowly add a solution of (R)-6-methyl-5-hepten-2-yl acetate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-6-methyl-5-hepten-2-ol.

Protocol 3: Hydrogenation of Enantiopure 6-Methyl-5-hepten-2-ol

This protocol describes the saturation of the carbon-carbon double bond.

Materials:

  • (S)- or (R)-6-Methyl-5-hepten-2-ol

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • Dissolve the enantiopure 6-methyl-5-hepten-2-ol (1 equivalent) in ethanol in a suitable reaction vessel.

  • Carefully add Pd/C catalyst (1-5 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per apparatus specifications) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding enantiopure 6-methylheptan-2-ol.

Protocol 4: Oxidation of Enantiopure 6-Methylheptan-2-ol to this compound

This protocol details the oxidation of the secondary alcohol to the target ketone using Dess-Martin Periodinane (DMP), a mild oxidizing agent.[2][3]

Materials:

  • (S)- or (R)-6-Methylheptan-2-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the enantiopure 6-methylheptan-2-ol (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC. The reaction is typically complete when the starting material is no longer visible.[3]

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.

  • Shake the funnel until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the pure enantiomer of this compound.

Visualizations

Overall Synthetic Workflow

Chiral_Synthesis_Workflow cluster_start Starting Material cluster_racemic_alcohol Racemic Precursor Synthesis cluster_resolution Enzymatic Resolution cluster_hydrogenation Hydrogenation cluster_oxidation Oxidation start 6-Methyl-5-hepten-2-one rac_alcohol (±)-6-Methyl-5-hepten-2-ol start->rac_alcohol Reduction s_alcohol_unsat (S)-6-Methyl-5-hepten-2-ol rac_alcohol->s_alcohol_unsat Novozym 435 r_acetate (R)-6-Methyl-5-hepten-2-yl acetate rac_alcohol->r_acetate Novozym 435 s_alcohol_sat (S)-6-Methylheptan-2-ol s_alcohol_unsat->s_alcohol_sat H₂, Pd/C r_alcohol_unsat (R)-6-Methyl-5-hepten-2-ol r_acetate->r_alcohol_unsat Hydrolysis r_alcohol_sat (R)-6-Methylheptan-2-ol r_alcohol_unsat->r_alcohol_sat H₂, Pd/C s_ketone (S)-6-Methylheptan-2-one s_alcohol_sat->s_ketone Oxidation r_ketone (R)-6-Methylheptan-2-one r_alcohol_sat->r_ketone Oxidation

Caption: Overall workflow for the chiral synthesis of this compound enantiomers.

Enzymatic Kinetic Resolution Pathway

Enzymatic_Resolution racemate (±)-6-Methyl-5-hepten-2-ol enzyme Novozym 435 (Lipase) racemate->enzyme s_enantiomer (S)-6-Methyl-5-hepten-2-ol (unreacted) enzyme->s_enantiomer Slow reaction r_acetate (R)-6-Methyl-5-hepten-2-yl acetate enzyme->r_acetate Fast reaction r_enantiomer (R)-6-Methyl-5-hepten-2-ol r_enantiomer->enzyme vinyl_acetate Vinyl Acetate vinyl_acetate->enzyme

Caption: Lipase-catalyzed kinetic resolution of racemic 6-methyl-5-hepten-2-ol.

References

Asymmetric Synthesis of 6-Methylheptan-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for three distinct asymmetric synthesis routes to obtain enantiomerically enriched (R)- and (S)-6-Methylheptan-2-one. This chiral ketone is a valuable building block in the synthesis of various natural products and pharmaceuticals. The routes described herein are based on chemoenzymatic resolution, chiral auxiliary-mediated alkylation, and asymmetric catalysis, offering researchers a range of strategies to access the desired stereoisomer.

Introduction

6-Methylheptan-2-one is a chiral ketone whose stereochemistry plays a crucial role in the biological activity of molecules in which it is incorporated. The development of stereoselective synthetic routes to access its individual enantiomers is therefore of significant interest to the scientific and drug development communities. This report outlines three robust methods for the asymmetric synthesis of this important chiral building block.

Data Presentation

The following table summarizes the quantitative data for the described asymmetric synthesis routes, allowing for a direct comparison of their efficiencies.

Synthesis RouteKey TransformationStarting MaterialProduct EnantiomerEnantiomeric Excess (ee)Diastereomeric Excess (de)Overall Yield (from precursor)
1. Chemoenzymatic Resolution Lipase-catalyzed acetylation(±)-6-Methyl-5-hepten-2-ol(S)-alcohol>98%N/AHigh
(R)-acetate>98%N/AHigh
2. Chiral Auxiliary Asymmetric α-alkylationPropanone(S)-ketone≥95%>98%Good
(SAMP Hydrazone Method)
3. Asymmetric Catalysis Asymmetric Hydrogenation6-Methyl-5-hepten-2-one(R) or (S)-ketoneUp to 99%N/AHigh

Route 1: Chemoenzymatic Synthesis via Kinetic Resolution

This route relies on the highly selective enzymatic resolution of racemic 6-methyl-5-hepten-2-ol, a precursor to the target ketone. The lipase Novozym 435 is employed to selectively acetylate one enantiomer, allowing for the separation of the unreacted alcohol and the acetylated product, both with high enantiomeric purity. Subsequent oxidation and hydrogenation steps yield the desired enantiomers of this compound.

chemoenzymatic_synthesis racemic_alcohol (±)-6-Methyl-5-hepten-2-ol lipase_step Lipase-Catalyzed Kinetic Resolution (Novozym 435, Vinyl Acetate) racemic_alcohol->lipase_step s_alcohol (S)-6-Methyl-5-hepten-2-ol (>98% ee) lipase_step->s_alcohol Unreacted r_acetate (R)-6-Methyl-5-hepten-2-yl acetate (>98% ee) lipase_step->r_acetate Acetylated oxidation_s Oxidation (e.g., Swern) s_alcohol->oxidation_s deacetylation Deacetylation (e.g., LiAlH4 or K2CO3/MeOH) r_acetate->deacetylation s_unsat_ketone (S)-6-Methyl-5-hepten-2-one oxidation_s->s_unsat_ketone hydrogenation_s Hydrogenation (Pd/C, H2) s_unsat_ketone->hydrogenation_s s_ketone (S)-6-Methylheptan-2-one hydrogenation_s->s_ketone r_alcohol (R)-6-Methyl-5-hepten-2-ol deacetylation->r_alcohol oxidation_r Oxidation (e.g., Swern) r_alcohol->oxidation_r r_unsat_ketone (R)-6-Methyl-5-hepten-2-one oxidation_r->r_unsat_ketone hydrogenation_r Hydrogenation (Pd/C, H2) r_unsat_ketone->hydrogenation_r r_ketone (R)-6-Methylheptan-2-one hydrogenation_r->r_ketone

Chemoenzymatic synthesis of (R)- and (S)-6-Methylheptan-2-one.
Experimental Protocols

1.1: Lipase-Catalyzed Kinetic Resolution of (±)-6-Methyl-5-hepten-2-ol

  • Materials: (±)-6-Methyl-5-hepten-2-ol, Novozym 435 (immobilized Candida antarctica lipase B), vinyl acetate, hexane (anhydrous), molecular sieves (4 Å).

  • Procedure:

    • To a stirred solution of racemic 6-methyl-5-hepten-2-ol (1.0 eq.) in anhydrous hexane, add vinyl acetate (1.5 eq.) and activated 4 Å molecular sieves.

    • Add Novozym 435 (10-20% by weight of the alcohol).

    • Stir the reaction mixture at room temperature (25 °C) and monitor the progress by chiral GC or HPLC.

    • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

    • Filter off the enzyme and molecular sieves and wash with hexane.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-6-methyl-5-hepten-2-ol from the (R)-6-methyl-5-hepten-2-yl acetate by column chromatography on silica gel.

1.2: Oxidation of (S)-6-Methyl-5-hepten-2-ol to (S)-6-Methyl-5-hepten-2-one (Swern Oxidation)

  • Materials: (S)-6-Methyl-5-hepten-2-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of (S)-6-methyl-5-hepten-2-ol (1.0 eq.) in DCM dropwise.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (S)-6-methyl-5-hepten-2-one.

1.3: Hydrogenation of (S)-6-Methyl-5-hepten-2-one to (S)-6-Methylheptan-2-one

  • Materials: (S)-6-Methyl-5-hepten-2-one, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas.

  • Procedure:

    • Dissolve (S)-6-methyl-5-hepten-2-one (1.0 eq.) in ethanol or ethyl acetate.

    • Add 10% Pd/C (1-5 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain (S)-6-methylheptan-2-one.

(Note: To obtain (R)-6-methylheptan-2-one, the (R)-6-methyl-5-hepten-2-yl acetate from step 1.1 is first deprotected (e.g., using K₂CO₃ in methanol) to give (R)-6-methyl-5-hepten-2-ol, which is then subjected to the oxidation and hydrogenation procedures described above.)

Route 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a ketone enolate. The SAMP/RAMP hydrazone method is a well-established and reliable strategy for the asymmetric α-alkylation of ketones.

chiral_auxiliary_synthesis propanone Propanone hydrazone_formation Hydrazone Formation propanone->hydrazone_formation samp (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) samp->hydrazone_formation samp_hydrazone Propanone SAMP Hydrazone hydrazone_formation->samp_hydrazone deprotonation Deprotonation (LDA) samp_hydrazone->deprotonation azaenolate Chiral Azaenolate deprotonation->azaenolate alkylation Alkylation (Isobutyl iodide) azaenolate->alkylation alkylated_hydrazone Alkylated SAMP Hydrazone alkylation->alkylated_hydrazone cleavage Cleavage (Ozonolysis or acidic hydrolysis) alkylated_hydrazone->cleavage s_ketone (S)-6-Methylheptan-2-one cleavage->s_ketone recovered_samp Recovered SAMP cleavage->recovered_samp

Asymmetric synthesis of (S)-6-Methylheptan-2-one via the SAMP hydrazone method.
Experimental Protocols

2.1: Formation of Propanone SAMP Hydrazone

  • Materials: Propanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), triethylamine, benzene or toluene.

  • Procedure:

    • A mixture of propanone (1.2 eq.) and SAMP (1.0 eq.) in benzene or toluene is heated at reflux with a Dean-Stark trap to remove water.

    • After the theoretical amount of water is collected, the reaction is cooled.

    • The solvent is removed under reduced pressure, and the resulting hydrazone is purified by distillation.

2.2: Asymmetric α-Alkylation

  • Materials: Propanone SAMP hydrazone, lithium diisopropylamide (LDA), tetrahydrofuran (THF, anhydrous), isobutyl iodide.

  • Procedure:

    • To a solution of the propanone SAMP hydrazone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq.) in THF.

    • Stir the mixture at 0 °C for 2-4 hours to ensure complete deprotonation.

    • Cool the resulting azaenolate solution to -78 °C.

    • Add isobutyl iodide (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone is used in the next step without further purification.

2.3: Cleavage of the Alkylated Hydrazone

  • Materials: Crude alkylated SAMP hydrazone, ozone, dichloromethane (DCM), or alternatively, aqueous oxalic acid.

  • Procedure (Ozonolysis):

    • Dissolve the crude alkylated hydrazone in DCM at -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Quench the reaction with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) at -78 °C and allow to warm to room temperature.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (S)-6-methylheptan-2-one. The chiral auxiliary can be recovered from the aqueous layers.

Route 3: Asymmetric Catalysis

Asymmetric hydrogenation of the prochiral precursor, 6-methyl-5-hepten-2-one, offers a direct and atom-economical route to enantiomerically enriched this compound. This method relies on a chiral transition metal catalyst to control the stereochemical outcome of the hydrogenation.

asymmetric_catalysis unsat_ketone 6-Methyl-5-hepten-2-one asym_hydrog Asymmetric Hydrogenation unsat_ketone->asym_hydrog chiral_ketone (R)- or (S)-6-Methylheptan-2-one asym_hydrog->chiral_ketone chiral_catalyst Chiral Ru or Rh Catalyst (e.g., Ru-BINAP) chiral_catalyst->asym_hydrog h2 H₂ h2->asym_hydrog

Application Notes and Protocols: Synthesis and Applications of 6-Methylheptan-2-one Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-methylheptan-2-one and its analogues. This document also explores the derivatives of these compounds and their potential applications in drug development and other fields, supported by quantitative data and visual diagrams of relevant biological pathways.

Introduction

This compound is a branched-chain aliphatic ketone that, along with its analogues and derivatives, serves as a versatile scaffold in chemical synthesis. These compounds are valuable intermediates in the production of fragrances, vitamins, and have shown potential in the development of therapeutic agents.[1][2] This document outlines key synthetic methodologies, presents relevant quantitative data, and provides detailed experimental protocols for laboratory-scale synthesis.

Data Presentation

A summary of physical and spectroscopic data for this compound and a key intermediate is provided in Table 1. This data is essential for the characterization and quality control of the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data of this compound and a Key Precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compoundC₈H₁₆O128.21167 @ 760 mmHg[3]δ 2.1 (s, 3H), 2.4 (t, 2H), 1.5 (m, 1H), 1.2 (m, 4H), 0.9 (d, 6H)δ 209.1, 43.8, 38.6, 29.8, 27.9, 22.52955, 1715 (C=O), 1467, 1366128 (M+), 113, 71, 58, 43[4]
4-Hydroxy-6-methylheptan-2-oneC₈H₁₆O₂144.2180-100 @ 17-20 mmHg[5]δ 4.0 (m, 1H), 2.7 (dd, 1H), 2.6 (dd, 1H), 2.2 (s, 3H), 1.7 (m, 1H), 1.4 (t, 2H), 0.9 (d, 6H)δ 210.2, 65.4, 50.8, 49.2, 30.1, 24.8, 23.5, 22.93400 (O-H), 2957, 1708 (C=O), 1368, 1160144 (M+), 129, 111, 85, 71, 59, 43

Experimental Protocols

The following section provides detailed laboratory-scale protocols for the synthesis of this compound and one of its unsaturated analogues.

Protocol 1: Synthesis of this compound via Aldol Condensation and Hydrogenation

This two-step protocol is adapted from industrial processes for a laboratory setting and involves the base-catalyzed aldol condensation of isovaleraldehyde and acetone to form an intermediate mixture containing 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one, followed by catalytic hydrogenation.[5][6]

Step 1: Aldol Condensation

Materials:

  • Isovaleraldehyde

  • Acetone

  • 10% (w/v) Sodium hydroxide solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 5% Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place acetone (5-10 molar equivalents).

  • Cool the flask in an ice bath and slowly add the 10% sodium hydroxide solution.

  • Add isovaleraldehyde (1 molar equivalent) dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and neutralize it with 5% hydrochloric acid to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate mixture.

Step 2: Catalytic Hydrogenation

Materials:

  • Crude intermediate from Step 1

  • Ethanol (or other suitable solvent)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Celite

Procedure:

  • Dissolve the crude intermediate in ethanol in a hydrogenation vessel.

  • Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-10 atm) and stir the reaction mixture vigorously at a temperature between 90-130 °C.[5]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. A yield of 92.4% has been reported for a similar industrial process.[6]

Protocol 2: Synthesis of 6-Methyl-5-hepten-2-one Analogues

This protocol outlines a general method for synthesizing α,β-unsaturated ketone analogues, such as 6-methyl-5-hepten-2-one, which are valuable intermediates for various fine chemicals.[7]

Materials:

  • Isoprene

  • Acetone

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Sodium hydroxide solution (48-51%)

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, combine acetone and the phase-transfer catalyst (0.4% based on the weight of isopentenyl chloride, a derivative of isoprene).

  • Heat the mixture to 60-61 °C.

  • Slowly and simultaneously add isoprene (or a suitable derivative like isopentenyl chloride) and the sodium hydroxide solution to the reaction mixture over a period of 3 hours, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at 60-61 °C for an additional hour.

  • Cool the reaction mixture and perform a work-up similar to that described in Protocol 1, Step 1 (neutralization, extraction, washing, drying, and concentration).

  • Purify the crude product by distillation under reduced pressure to obtain 6-methyl-5-hepten-2-one. Yields of around 65% have been reported for similar phase-transfer catalyzed reactions.[7]

Mandatory Visualizations

The following diagrams illustrate an experimental workflow and a relevant biological pathway associated with this compound and its derivatives.

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation a Isovaleraldehyde + Acetone b Base-catalyzed Reaction (NaOH, <10°C -> RT) a->b c Neutralization & Work-up (HCl, Ether Extraction) b->c d Crude Intermediate (4-hydroxy-6-methylheptan-2-one & 6-methyl-3-hepten-2-one) c->d e Crude Intermediate d->e Proceed to next step f Catalytic Hydrogenation (H₂, Pd/C, 90-130°C) e->f g Filtration & Concentration f->g h Purification (Fractional Distillation) g->h i Pure this compound h->i

Caption: Workflow for the synthesis of this compound.

G Proposed Antifungal Mechanism of this compound cluster_pathway Effect on Alternaria solani 6-M-2-H This compound Membrane Fungal Cell Membrane Damage 6-M-2-H->Membrane Downregulation Downregulation of Gene Expression 6-M-2-H->Downregulation Hyphal Abnormal Hyphal Morphology Membrane->Hyphal GrowthInhibition Inhibition of Fungal Growth Hyphal->GrowthInhibition Conidial Inhibition of Conidial Germination Conidial->GrowthInhibition slt2 slt2 Gene slt2->Hyphal regulates wetA wetA Gene wetA->Conidial regulates Downregulation->slt2 Downregulation->wetA

Caption: Antifungal action of this compound on A. solani.

Applications in Drug Development

While primarily known as a fragrance and flavor intermediate, derivatives of this compound are being explored for their therapeutic potential. For instance, 6-methyl-2-heptanone has been utilized in the synthesis of analogues of crassinervic acid with antifungal properties and as a scaffold for developing BACE-1 (Beta-secretase 1) inhibitors for the treatment of Alzheimer's disease.[3]

The inhibition of BACE-1 is a key strategy in reducing the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The general mechanism of BACE-1 inhibition is depicted in the following diagram.

G BACE-1 Inhibition in Alzheimer's Disease Pathway cluster_alzheimers Amyloid Precursor Protein (APP) Processing APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-secretase) APP->BACE1 cleavage Abeta Amyloid-β (Aβ) Peptides BACE1->Abeta produces gSecretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques aggregates to Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity Inhibitor BACE-1 Inhibitor (e.g., derived from This compound scaffold) Inhibitor->BACE1 inhibits

Caption: BACE-1 inhibition as a therapeutic strategy for Alzheimer's.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methylheptan-2-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via the aldol condensation of isovaleraldehyde and acetone followed by hydrogenation, can stem from several factors. The most common issues are competing side reactions and suboptimal reaction conditions.

Potential Causes:

  • Self-Condensation of Acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to mesityl oxide. This side reaction consumes acetone, reducing the amount available to react with isovaleraldehyde.

  • Formation of Impurities: Besides the desired product, other impurities such as 4-hydroxy-6-methylheptan-2-one (the aldol adduct) and 6-methyl-3-hepten-2-one may be present if the dehydration and hydrogenation steps are incomplete.[1]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure, catalyst choice, and reaction time significantly impact the yield. For instance, the hydrogenation reaction temperature should ideally be maintained between 90°C and 130°C for better selectivity and reaction rate.[1]

  • Inefficient Purification: Product loss during the workup and purification stages, such as distillation, can lead to a lower isolated yield.

Troubleshooting and Optimization Strategies:

  • Excess Acetone: Using a molar excess of acetone can shift the reaction equilibrium towards the formation of the desired cross-aldol condensation product.

  • Controlled Reagent Addition: A slow, controlled addition of isovaleraldehyde to the acetone and base mixture can help minimize the self-condensation of the aldehyde.

  • Catalyst Selection: The choice of both the aldol condensation catalyst (e.g., sodium hydroxide, barium hydroxide) and the hydrogenation catalyst (e.g., palladium on carbon, nickel, platinum) is crucial.[1] Some processes utilize a dual-catalyst system in a one-pot reaction to improve efficiency.

  • Temperature and Pressure Control: Carefully control the temperature and pressure during both the condensation and hydrogenation steps to optimize the reaction rate and minimize side product formation.[1][2]

  • Dehydration Conditions: Ensuring complete dehydration of the intermediate 4-hydroxy-6-methylheptan-2-one is critical. This can be achieved by carrying out the hydrogenation under dehydration conditions, for example, in the presence of an acidic substance.[1]

Q2: I am observing the formation of significant side products. How can I identify them and minimize their formation?

A2: The primary side products in this synthesis are typically from the self-condensation of acetone and incomplete reaction steps.

Common Side Products:

  • 4-hydroxy-6-methylheptan-2-one: The initial aldol adduct. Its presence indicates incomplete dehydration.

  • 6-methyl-3-hepten-2-one: An unsaturated ketone intermediate. Its presence suggests incomplete hydrogenation.[1]

  • Diacetone alcohol and Mesityl oxide: Products of acetone self-condensation.

Identification and Remediation:

  • Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are effective for identifying these impurities.

  • Minimizing Formation:

    • To reduce the aldol adduct, ensure the dehydration conditions are adequate (e.g., sufficient acid catalyst or appropriate temperature).

    • To minimize the unsaturated ketone, ensure the hydrogenation catalyst is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure.[1]

    • To suppress acetone self-condensation, use a controlled addition of the aldehyde and consider optimizing the base catalyst and temperature.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective method for purifying this compound is fractional distillation under reduced pressure .[1] This technique is suitable for separating the desired product from less volatile impurities and unreacted starting materials. The typical boiling point of this compound is reported to be around 82-85°C at approximately 50 mmHg.[1]

Post-reaction workup generally involves:

  • Removal of the catalyst by filtration.

  • Neutralization of the reaction mixture.

  • Separation of the organic and aqueous layers.

  • Washing the organic layer.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Concentration of the organic phase before distillation.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols to aid in optimizing reaction conditions.

Table 1: Effect of Catalyst and Conditions on Yield

Aldol Condensation CatalystHydrogenation CatalystTemperature (°C)Pressure (atm)Yield (%)Reference
5% aq. NaOH5% Pd/C100-91.9[1]
Barium hydroxide octahydrate5% Pd/C1205-[1]
Aqueous inorganic base (0.1-15 wt%)Pd/Al₂O₃80--[3]

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
Boiling Point167 °C at 760 mmHg
Flash Point44.6 °C
Density0.811 g/cm³
Refractive Index1.409

Experimental Protocols

Protocol 1: Two-Step Synthesis via Aldol Condensation and Hydrogenation

This protocol is based on a common industrial process.[1]

Step 1: Aldol Condensation

  • Charge a reactor with acetone and a basic catalyst (e.g., 5% aqueous sodium hydroxide).

  • Cool the mixture to the desired temperature (e.g., 20-30°C).

  • Slowly add isovaleraldehyde to the mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time until the formation of 4-hydroxy-6-methylheptan-2-one is maximized (monitor by GC).

  • Neutralize the reaction mixture with an acid (e.g., acetic acid).

  • Separate the organic layer containing the intermediate.

Step 2: Hydrogenation

  • Charge an autoclave with the organic layer from the previous step and a hydrogenation catalyst (e.g., 5% palladium on carbon).

  • If necessary, add an acidic substance to promote dehydration.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-10 atm).[1]

  • Heat the mixture to the reaction temperature (e.g., 90-130°C) and stir.[1]

  • Monitor the reaction progress by GC until the conversion to this compound is complete.

  • Cool the reactor, vent the hydrogen, and filter to remove the catalyst.

  • Purify the filtrate by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation cluster_purification Purification start Mix Acetone and Base Catalyst add_aldehyde Slowly Add Isovaleraldehyde start->add_aldehyde react_condense Reaction Progression add_aldehyde->react_condense neutralize Neutralize with Acid react_condense->neutralize separate Separate Organic Layer neutralize->separate charge_autoclave Charge Autoclave with Organic Layer and Catalyst separate->charge_autoclave Intermediate Product pressurize Pressurize with Hydrogen charge_autoclave->pressurize heat_react Heat and Stir pressurize->heat_react monitor_hydrogenation Monitor Reaction heat_react->monitor_hydrogenation cool_filter Cool and Filter monitor_hydrogenation->cool_filter distill Fractional Distillation cool_filter->distill Crude Product product Pure this compound distill->product

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues cluster_causes Potential Causes cluster_solutions Optimization Strategies low_yield Low Yield of this compound side_reactions Competing Side Reactions low_yield->side_reactions suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions purification_loss Inefficient Purification low_yield->purification_loss excess_acetone Use Excess Acetone side_reactions->excess_acetone controlled_addition Controlled Reagent Addition side_reactions->controlled_addition optimize_catalyst Optimize Catalyst System suboptimal_conditions->optimize_catalyst control_temp_pressure Control Temperature & Pressure suboptimal_conditions->control_temp_pressure improve_purification Refine Purification Technique purification_loss->improve_purification

Caption: A diagram outlining the troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-Methylheptan-2-one, with a focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through a few key industrial routes:

  • Aldol Condensation of Isovaleraldehyde and Acetone: This is a widely used method that involves the base-catalyzed aldol condensation of isovaleraldehyde and acetone to form an intermediate, which is then hydrogenated.[1][2]

  • From Isobutylene, Acetone, and Formaldehyde: This one-step process requires high temperature and pressure and is known to have numerous side reactions.[3]

  • From Isoprene: Isoprene can be converted to isopentenyl chloride, which then reacts with acetone.[3]

  • From Acetylene and Acetone: This route involves the formation of 2-methyl-3-butyn-2-ol as an intermediate.[3]

Q2: What are the primary byproducts in the synthesis of this compound via aldol condensation?

A2: The main byproducts in the aldol condensation route are:

  • 4-Hydroxy-6-methylheptan-2-one: This is the initial aldol addition product, which may remain if the subsequent dehydration and hydrogenation steps are incomplete.[1][2]

  • 6-Methyl-3-hepten-2-one: This is an unsaturated ketone intermediate formed from the dehydration of 4-hydroxy-6-methylheptan-2-one. Incomplete hydrogenation will result in its presence in the final product.[1][2]

  • Methyl Isobutyl Ketone (MIBK): This byproduct results from the self-condensation (dimerization) of acetone, the solvent and reactant, under basic conditions.[2][4]

  • Unreacted Starting Materials: Isovaleraldehyde and acetone may be present if the reaction does not go to completion.

Q3: How can I minimize the formation of acetone self-condensation byproducts?

A3: Minimizing the formation of Methyl Isobutyl Ketone (MIBK) can be achieved by:

  • Using an excess of acetone: While it may seem counterintuitive, using a molar excess of acetone relative to isovaleraldehyde can improve product selectivity with respect to the aldehyde and achieve a high aldehyde conversion.[2]

  • Controlling reaction temperature: Lower temperatures generally favor the desired cross-aldol condensation over the self-condensation of acetone.

  • Recycling MIBK: In some industrial processes, MIBK is used as a selectivity-increasing additive and is partially circulated.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound Incomplete aldol condensation.Ensure the basic catalyst is active and used in the correct concentration. Optimize reaction time and temperature.
Incomplete hydrogenation of the intermediate.Check the activity of the hydrogenation catalyst (e.g., Palladium/carbon). Ensure adequate hydrogen pressure and reaction time.[1]
Presence of 4-Hydroxy-6-methylheptan-2-one in the final product Insufficient dehydration during the reaction.If performing a one-pot reaction, ensure conditions promote dehydration. This can be facilitated by the presence of an acidic substance during hydrogenation.[1]
Incomplete hydrogenation of the hydroxy-ketone.The hydrogenation step can also directly convert the hydroxy-ketone to the final product. Ensure hydrogenation conditions are sufficient.
Presence of 6-Methyl-3-hepten-2-one in the final product Incomplete hydrogenation.Increase hydrogenation catalyst loading, hydrogen pressure, or reaction time. Check for catalyst poisoning.
High levels of Methyl Isobutyl Ketone (MIBK) Acetone self-condensation is favored.Adjust the molar ratio of acetone to isovaleraldehyde.[2] Lowering the reaction temperature of the aldol condensation step can also reduce this side reaction.
Difficulty in product purification Presence of multiple byproducts with close boiling points.Employ fractional distillation for purification. The boiling point of this compound is approximately 171°C.[7]

Quantitative Data on Byproduct Formation

The following table summarizes typical yields and byproduct levels from the synthesis of this compound via the aldol condensation of isovaleraldehyde and acetone, as derived from patent literature.

Product/Byproduct Example Yield/Presence Reaction Conditions/Notes Reference
This compound 91.9%Hydrogenation of the aldol condensate over a 5%-palladium/carbon catalyst.[1]
This compound 92.6%Two-phase reaction with recycled catalyst phase.[2]
4-Hydroxy-6-methylheptan-2-one 70.1%From the initial aldol condensation step before hydrogenation.[1]
6-Methyl-3-hepten-2-one 10.5%From the initial aldol condensation and dehydration step before hydrogenation.[1]
Methyl Isobutyl Ketone (MIBK) 0.21 mole detectedFormed from the dimerization of 0.42 mole of acetone.[2]

Experimental Protocols

Synthesis of this compound via Aldol Condensation and Hydrogenation

This protocol is a generalized procedure based on common methods described in the literature.[1][2]

Step 1: Aldol Condensation

  • Charge a reactor with isovaleraldehyde and an excess of acetone (e.g., a molar ratio of 1:5 to 1:8 of isovaleraldehyde to acetone).[1]

  • Add a basic substance as a catalyst (e.g., an aqueous solution of sodium hydroxide).

  • Maintain the reaction temperature, typically in a controlled range to minimize side reactions.

  • After the reaction is complete, neutralize the basic catalyst with an acidic substance (e.g., acetic acid).

  • The resulting condensate will primarily contain 4-hydroxy-6-methylheptan-2-one and some 6-methyl-3-hepten-2-one.[1]

Step 2: Hydrogenation

  • The condensate from Step 1 can be purified by distillation or used directly.

  • Charge a hydrogenation reactor with the condensate, a hydrogenation catalyst (e.g., palladium on carbon), and an acidic substance if dehydration is also required.[1]

  • Pressurize the reactor with hydrogen gas (e.g., 1 to 50 atm).[1]

  • Heat the reaction mixture to a temperature range of 80°C to 170°C.[1]

  • Maintain the reaction until the uptake of hydrogen ceases.

  • Cool the reactor, vent the hydrogen, and filter to remove the catalyst.

  • The resulting crude product can be purified by distillation to yield this compound.

Process Visualization

The following diagram illustrates the synthesis pathway of this compound from isovaleraldehyde and acetone, highlighting the formation of key byproducts.

Synthesis_Pathway cluster_caption Synthesis of this compound and Byproducts isovaleraldehyde Isovaleraldehyde aldol_adduct 4-Hydroxy-6-methylheptan-2-one isovaleraldehyde->aldol_adduct base Base Catalyst acetone Acetone acetone->aldol_adduct mibk Methyl Isobutyl Ketone (MIBK) acetone->mibk Self-condensation h2 H₂ product This compound h2->product acid_h2 Acid/H₂ Catalyst enone 6-Methyl-3-hepten-2-one aldol_adduct->enone -H₂O enone->product base2 Base Catalyst

Caption: Synthesis of this compound and Byproducts

References

Technical Support Center: Purification of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from its synthesis, which often involves an aldol condensation of isovaleraldehyde and acetone followed by hydrogenation.[1] Key impurities to anticipate include:

  • Unreacted Starting Materials: Isovaleraldehyde and acetone.

  • Aldol Condensation Intermediates: 4-Hydroxy-6-methylheptan-2-one is a primary intermediate.[2]

  • Dehydration Products: 6-Methyl-3-hepten-2-one and 6-Methyl-5-hepten-2-one can form during the reaction or subsequent workup.[3][4]

  • Over-reduction Products: 6-Methylheptan-2-ol can be formed if the hydrogenation process is not selective.

Q2: My crude this compound is a yellow to brown color. What is the cause and how can I remove the color?

A2: The coloration in crude this compound is often due to the presence of polymeric or high-molecular-weight byproducts from the aldol condensation reaction. These can form, especially if the reaction temperature or base concentration is not well-controlled. The color can typically be removed by fractional distillation, as the colored impurities are usually much less volatile than the desired product. If distillation is insufficient, passing the crude material through a short plug of silica gel or activated carbon before distillation can be effective.

Q3: I am having difficulty separating this compound from a closely boiling impurity. What are my options?

A3: The presence of impurities with boiling points close to that of this compound, such as its isomers (e.g., 4-Methylheptan-2-one) or unsaturated ketone precursors, presents a significant purification challenge.[3][5][6] In this scenario, you have two primary options:

  • High-Efficiency Fractional Distillation: Employing a longer distillation column with a higher number of theoretical plates can enhance the separation of components with close boiling points.[7][8][9]

  • Flash Column Chromatography: This technique separates compounds based on their polarity. Since this compound and its common impurities have different polarities, flash chromatography can be a highly effective separation method.[10][11][12]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from an impurity with a similar boiling point.

Troubleshooting Steps:

  • Assess Boiling Point Differences: Confirm the boiling points of this compound and potential impurities. Fractional distillation is generally effective for boiling point differences of less than 25°C.[9]

    CompoundBoiling Point (°C at 760 mmHg)
    This compound167-169
    6-Methyl-3-hepten-2-one174-178[3]
    6-Methyl-5-hepten-2-one173[4]
    4-Hydroxy-6-methylheptan-2-oneSignificantly higher due to the hydroxyl group
  • Increase Column Efficiency:

    • Use a longer fractionating column (e.g., Vigreux, packed column).[7]

    • Ensure the column is well-insulated to maintain a proper temperature gradient. Wrapping the column with glass wool or aluminum foil can help.[7][13]

  • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A common guideline is to collect the distillate at a rate of 1-2 drops per second.[14]

  • Maintain a Proper Reflux Ratio: Ensure that there is a visible ring of condensing vapor rising slowly through the column, indicating that a proper equilibrium between the liquid and vapor phases is being established.[7][15]

Experimental Protocol: High-Efficiency Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or metal sponges), a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[14]

  • Sample Charging: Charge the distillation flask with the crude this compound and a few boiling chips. The flask should not be more than two-thirds full.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.

  • Fraction Collection: Collect the fractions based on the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Flash Column Chromatography

Problem: Co-elution of this compound with a non-polar impurity.

Troubleshooting Steps:

  • Optimize Solvent System: The key to good separation in flash chromatography is selecting an appropriate solvent system. The desired compound should have an Rf value of approximately 0.2-0.4 on a TLC plate.[11]

    • Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.

    • For non-polar impurities, a very non-polar eluent will be required to achieve separation.

  • Proper Column Packing: A well-packed column is essential to prevent channeling and ensure good separation. The silica gel should be packed as a slurry to create a homogenous stationary phase.

  • Sample Loading: The sample should be dissolved in a minimal amount of the eluent or a less polar solvent and loaded onto the column in a narrow band.[11]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10) is a good starting point for separating ketones of this type.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Initial Purity Analysis (GC/NMR) crude->analysis1 decision Purity Acceptable? analysis1->decision final_product Pure this compound decision->final_product Yes distillation Fractional Distillation decision->distillation No (High boiling impurities) chromatography Flash Column Chromatography decision->chromatography No (Close boiling impurities) analysis2 Fraction Analysis (TLC/GC) distillation->analysis2 analysis3 Fraction Analysis (TLC/GC) chromatography->analysis3 analysis2->final_product analysis3->final_product Distillation_Troubleshooting start Poor Separation in Fractional Distillation check_bp Check Boiling Points of Components start->check_bp increase_efficiency Increase Column Efficiency (Longer column, insulation) check_bp->increase_efficiency Close BPs optimize_rate Optimize Distillation Rate (1-2 drops/sec) increase_efficiency->optimize_rate check_reflux Ensure Proper Reflux optimize_rate->check_reflux success Improved Separation check_reflux->success Chromatography_Troubleshooting start Co-elution in Flash Chromatography optimize_solvent Optimize Solvent System (TLC) Target Rf ~0.3 start->optimize_solvent check_packing Ensure Proper Column Packing (Slurry method) optimize_solvent->check_packing check_loading Use Minimal Solvent for Loading check_packing->check_loading gradient_elution Consider Gradient Elution check_loading->gradient_elution success Improved Separation gradient_elution->success

References

Improving the selectivity of "6-Methylheptan-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methylheptan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially viable method for synthesizing this compound is a two-step process.[1][2] It begins with a base-catalyzed aldol condensation of isovaleraldehyde and acetone to form the intermediate 4-hydroxy-6-methylheptan-2-one.[1] This intermediate is then subjected to a hydrogenation reaction under dehydration conditions to yield the final product, this compound.[1]

Q2: What are the critical parameters for maximizing the selectivity of the initial aldol condensation step?

To enhance the selectivity towards 4-hydroxy-6-methylheptan-2-one and minimize side reactions, the following parameters are crucial:

  • Molar Ratio of Reactants: Using a significant excess of acetone is recommended. Molar ratios of isovaleraldehyde to acetone typically range from 1:3 to 1:10, with a preferred range of 1:5 to 1:8.[1] This favors the reaction of isovaleraldehyde with acetone and reduces the self-condensation of isovaleraldehyde.

  • Reaction Temperature: The temperature for the aldol condensation should be carefully controlled. A typical range is between -20°C and 100°C, with a preferred range of 30°C to 60°C to maintain a practical reaction rate while inhibiting the formation of high-boiling point byproducts.[1]

  • Catalyst Concentration: A basic substance is used to catalyze the condensation. The amount of the basic catalyst, such as sodium hydroxide, is typically between 0.1 to 20 mol% based on the isovaleraldehyde, with a preferred range of 0.5 to 5 mol%.[1]

Q3: What are the common side products, and how can their formation be minimized?

A common side product is methyl isobutyl ketone (MIBK), which results from the self-aldol condensation of acetone.[2] The formation of MIBK can be suppressed by using an excess of acetone relative to isovaleraldehyde, as this increases the probability of the desired cross-aldol reaction.[2] Other potential byproducts include high-boiling point compounds from further condensation reactions, the formation of which can be minimized by controlling the reaction temperature.[1]

Q4: How can I improve the yield in the final hydrogenation and dehydration step?

The yield of this compound in the second step can be significantly improved by carrying out the hydrogenation under dehydration conditions.[1] This is typically achieved by introducing an acidic substance into the hydrogenation reaction system.[1] This approach allows for the in-situ conversion of the 4-hydroxy-6-methylheptan-2-one intermediate to the unsaturated ketone, which is then immediately hydrogenated to the final product.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low overall yield of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Incomplete Aldol Condensation Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of isovaleraldehyde. Consider extending the reaction time or slightly increasing the temperature within the recommended range (30°C to 60°C).[1]
Suboptimal Reactant Ratio Ensure that a sufficient excess of acetone is used. A molar ratio of isovaleraldehyde to acetone of 1:5 to 1:8 is preferable to drive the reaction towards the desired product.[1]
Inefficient Hydrogenation/Dehydration Verify the presence and concentration of an acidic substance during the hydrogenation step to facilitate dehydration.[1] Ensure the hydrogenation catalyst (e.g., Palladium on carbon) is active and used in the appropriate amount (typically 0.01 to 5% by weight).[1]
Losses During Workup and Purification After the aldol condensation, neutralize the basic catalyst with an acid like acetic acid before purification.[1] During the final purification by distillation, ensure the vacuum pressure is stable to collect the correct fraction (boiling point: 83-85°C at approximately 50 mmHg).[1]
Issue 2: High Levels of Impurities in the Final Product

If your final product is contaminated with significant impurities, use the following guide to identify and address the issue:

Potential Impurity Identification Method Remediation Strategy
4-Hydroxy-6-methylheptan-2-one (Aldol Adduct) Can be identified by spectroscopic methods (NMR, IR) or GC-MS.[3]This indicates incomplete dehydration. Ensure the presence of an acidic substance during hydrogenation and consider increasing the reaction temperature or time for this step.[1]
Methyl Isobutyl Ketone (MIBK) GC-MS analysis can confirm the presence of MIBK.Increase the molar excess of acetone in the initial aldol condensation step.[2] MIBK can also be used as a solvent in a two-phase reaction system to improve selectivity.[4]
Unsaturated Ketone Intermediate (6-Methylhept-3-en-2-one) Can be detected by GC-MS and spectroscopic analysis.This suggests incomplete hydrogenation. Check the activity of your hydrogenation catalyst, ensure adequate hydrogen pressure (1 to 50 atm is a typical range), and consider increasing the reaction time or catalyst loading.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methylheptan-2-one (Aldol Condensation)

Materials:

  • Isovaleraldehyde

  • Acetone (in 5-8 molar excess relative to isovaleraldehyde)

  • Aqueous Sodium Hydroxide (e.g., 10-20% solution)

  • Acetic Acid (for neutralization)

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, charge the acetone.

  • Begin stirring and bring the acetone to the desired reaction temperature (e.g., 40-50°C).

  • Slowly add the isovaleraldehyde to the acetone.

  • Add the aqueous sodium hydroxide solution dropwise to catalyze the reaction, maintaining the temperature within the desired range.

  • Allow the reaction to stir for a specified period (e.g., 2-4 hours), monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and neutralize it with acetic acid.

  • The resulting condensate containing 4-hydroxy-6-methylheptan-2-one can be purified by distillation or used directly in the next step.[1]

Protocol 2: Synthesis of this compound (Hydrogenation and Dehydration)

Materials:

  • Condensate containing 4-hydroxy-6-methylheptan-2-one

  • Hydrogenation Catalyst (e.g., 5% Palladium on carbon)

  • Acidic Substance (e.g., p-toluenesulfonic acid)

  • Hydrogen Gas

Procedure:

  • In a suitable autoclave, charge the 4-hydroxy-6-methylheptan-2-one condensate.

  • Add the hydrogenation catalyst (e.g., 0.1-1% by weight of the condensate) and the acidic substance (e.g., 1 mol% based on the condensate).[1]

  • Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 3-10 atm).[1]

  • Heat the mixture to the reaction temperature (e.g., 90-130°C) with stirring.[1]

  • Maintain the reaction under these conditions for a set time (e.g., 2-4 hours) or until hydrogen uptake ceases.

  • After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

  • The crude this compound can then be purified by fractional distillation under reduced pressure.[1]

Data Presentation

Table 1: Reaction Parameters for Aldol Condensation

ParameterTypical RangePreferred RangeReference
Isovaleraldehyde:Acetone Molar Ratio1:3 - 1:101:5 - 1:8[1]
Reaction Temperature-20°C - 100°C30°C - 60°C[1]
Basic Catalyst (mol% to Isovaleraldehyde)0.1 - 20%0.5 - 5%[1]
Reaction Time10 min - 10 hours2 - 4 hours[1]

Table 2: Reaction Parameters for Hydrogenation/Dehydration

ParameterTypical RangePreferred RangeReference
Reaction Temperature80°C - 170°C90°C - 130°C[1]
Hydrogen Pressure1 - 50 atm3 - 10 atm[1]
Catalyst Loading (% weight of condensate)0.01 - 5%0.1 - 1%[1]

Visualizations

G cluster_synthesis Synthesis Pathway of this compound Reactants Isovaleraldehyde + Acetone Aldol_Condensation Aldol Condensation (Basic Catalyst) Reactants->Aldol_Condensation Intermediate 4-Hydroxy-6-methylheptan-2-one Aldol_Condensation->Intermediate Hydrogenation Hydrogenation & Dehydration (Metal Catalyst, Acid) Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Caption: Reaction pathway for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Selectivity Start Low Selectivity Observed Check_Ratio Check Isovaleraldehyde: Acetone Ratio Start->Check_Ratio Ratio_OK Ratio Correct? (e.g., 1:5 - 1:8) Check_Ratio->Ratio_OK Adjust_Ratio Adjust to Higher Acetone Excess Ratio_OK->Adjust_Ratio No Check_Temp Check Aldol Reaction Temperature Ratio_OK->Check_Temp Yes Adjust_Ratio->Check_Temp Temp_OK Temp in Range? (e.g., 30-60°C) Check_Temp->Temp_OK Adjust_Temp Adjust Temperature Temp_OK->Adjust_Temp No Check_Catalyst Check Catalyst Concentration Temp_OK->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Catalyst_OK Conc. in Range? (e.g., 0.5-5 mol%) Check_Catalyst->Catalyst_OK Adjust_Catalyst Adjust Catalyst Amount Catalyst_OK->Adjust_Catalyst No End Selectivity Improved Catalyst_OK->End Yes Adjust_Catalyst->End

Caption: Logical workflow for troubleshooting low selectivity issues.

References

Technical Support Center: Degradation Pathways of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: this compound is expected to degrade through both microbial/enzymatic and abiotic pathways. The primary microbial degradation is likely initiated by oxidation. Based on studies of similar aliphatic ketones, a key proposed pathway involves the subterminal oxidation of the carbon chain.[1] Abiotic degradation can occur in the atmosphere primarily through photochemical reactions.

Q2: Is this compound considered readily biodegradable?

Q3: What are the common microorganisms and enzymes involved in the degradation of aliphatic ketones?

A3: Various bacteria and fungi have been shown to degrade aliphatic ketones. Pseudomonas species are known to be involved in the oxidative degradation of methyl ketones.[1] Fungi such as Cladosporium sphaerospermum and Exophiala lecanii-corni have also demonstrated the ability to utilize ketones as a sole carbon source.[3] The initial enzymatic attack often involves monooxygenases or dioxygenases that introduce oxygen into the molecule, and in some cases, carboxylation has been observed in anaerobic degradation.[1][4][5]

Q4: What are the potential abiotic degradation pathways for this compound?

A4: The primary abiotic degradation pathway in the environment is expected to be atmospheric photodegradation. For the related compound 6-methylhept-5-en-2-one, indirect photodegradation occurs through reactions with OH-radicals and ozone.[2] Aliphatic ketones can also undergo photochemical decomposition through Norrish type I and type II reactions upon UV irradiation.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent or no degradation observed in microbial cultures.

  • Possible Cause 1: Inappropriate microbial strain. The selected microorganism may not possess the necessary enzymatic machinery to degrade this compound.

    • Troubleshooting Tip: Screen a variety of microbial strains known for degrading hydrocarbons or other ketones.[3] Consider using a mixed microbial culture from an environment previously exposed to similar compounds.

  • Possible Cause 2: Substrate toxicity. High concentrations of this compound may be inhibitory or toxic to the microorganisms.

    • Troubleshooting Tip: Perform a dose-response study to determine the optimal, non-inhibitory concentration of the substrate. Start with low concentrations and gradually increase.

  • Possible Cause 3: Nutrient limitation. The growth medium may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism.

    • Troubleshooting Tip: Ensure the culture medium is well-balanced. Supplement with additional nitrogen and phosphorus sources if necessary.

  • Possible Cause 4: Volatilization of the substrate. this compound is a volatile organic compound (VOC), and significant loss may occur from the culture medium to the headspace, leading to the appearance of no degradation.

    • Troubleshooting Tip: Use sealed culture vessels with minimal headspace. Analyze both the liquid and gas phases to account for the total mass of the compound.

Issue 2: Poor recovery of this compound and its metabolites during analysis.

  • Possible Cause 1: Inefficient extraction method. The solvent and technique used for liquid-liquid extraction or solid-phase microextraction (SPME) may not be optimal for this compound and its more polar degradation products.

    • Troubleshooting Tip: Test a range of extraction solvents with varying polarities. For SPME, optimize fiber type, extraction time, and temperature.

  • Possible Cause 2: Analyte degradation during sample preparation or analysis. Analytes may degrade at high temperatures in the GC inlet.[9]

    • Troubleshooting Tip: Optimize the GC inlet temperature to ensure efficient volatilization without causing thermal degradation. Use a lower injection temperature if degradation is suspected.

  • Possible Cause 3: Carryover effects. Trace amounts of the analyte from a previous, more concentrated sample may be present in subsequent analyses.[9]

    • Troubleshooting Tip: Implement rigorous cleaning protocols for the autosampler and injection port. Run solvent blanks between samples to check for carryover.

Issue 3: Difficulty in identifying degradation products.

  • Possible Cause 1: Low concentration of intermediates. Degradation intermediates may be transient and present at very low concentrations.

    • Troubleshooting Tip: Use more sensitive analytical techniques such as GC-MS/MS.[10] Collect samples at multiple time points to capture the appearance and disappearance of transient intermediates.

  • Possible Cause 2: Lack of reference standards. Authentic standards for potential degradation products may not be commercially available.

    • Troubleshooting Tip: Utilize mass spectrometry to propose structures based on fragmentation patterns. If possible, synthesize small quantities of the proposed intermediates for confirmation.

Quantitative Data Summary

Table 1: Biodegradability of 6-Methylhept-5-en-2-one (a structurally similar compound)

Test MethodInoculumConcentrationDurationDegradationResultReference
OECD Guideline 301 F (Manometric Respirometry Test)Activated sludge, domestic85 mg/L28 days~91%Readily biodegradable[2]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound by a Pure Bacterial Culture

  • Strain and Pre-culture Preparation:

    • Select a bacterial strain known for hydrocarbon or ketone degradation (e.g., Pseudomonas putida).

    • Grow the strain in a nutrient-rich medium (e.g., Nutrient Broth) to mid-log phase.

    • Harvest the cells by centrifugation, wash twice with a sterile mineral salts medium (MSM) to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Biodegradation Assay:

    • Prepare serum bottles with a defined volume of MSM.

    • Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 50-100 mg/L).

    • Inoculate the bottles with the washed cell suspension.

    • Include a sterile control (no inoculum) to assess abiotic loss and a positive control with a readily biodegradable substrate if needed.

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Sampling and Analysis:

    • At regular intervals, sacrifice replicate bottles.

    • Analyze the headspace for this compound concentration using gas chromatography (GC).

    • For analysis of non-volatile intermediates, acidify the liquid sample and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS to identify and quantify degradation products.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for VOC analysis (e.g., DB-5MS).[11]

  • Sample Preparation:

    • For liquid samples, perform liquid-liquid extraction as described in Protocol 1.

    • For headspace analysis, use a gas-tight syringe to withdraw a sample from the sealed serum bottle.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify this compound and its degradation products by comparing their mass spectra with libraries (e.g., NIST) and their retention times with any available standards.

    • Quantify the compounds by creating a calibration curve using authentic standards.

Visualizations

Microbial_Degradation_Pathway M6H2O This compound Intermediate1 6-Methyl-2-heptanol M6H2O->Intermediate1 Reduction Intermediate2 Subterminal Oxidation Product (e.g., Hydroxylated ketone) M6H2O->Intermediate2 Monooxygenase Intermediate3 Baeyer-Villiger Oxidation Product (Ester Intermediate) Intermediate2->Intermediate3 Monooxygenase (Baeyer-Villiger) Intermediate4 Carboxylic Acids + Acetate Intermediate3->Intermediate4 Esterase CO2 CO2 + H2O + Biomass Intermediate4->CO2 Central Metabolism

Caption: Proposed microbial degradation pathways of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepCulture Prepare Microbial Culture (e.g., Pseudomonas sp.) Incubate Inoculate and Incubate (Sealed vessels) PrepCulture->Incubate PrepMedium Prepare Mineral Salts Medium + this compound PrepMedium->Incubate Sampling Collect Samples (Liquid and Headspace) at Time Intervals Incubate->Sampling Extraction Sample Extraction (LLE or SPME) Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation (Identify & Quantify) GCMS->Data

Caption: Experimental workflow for studying microbial degradation.

References

Stability studies of "6-Methylheptan-2-one" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound assay shows a decrease in potency over time, even under standard storage conditions. What could be the cause?

A1: Several factors could contribute to the degradation of this compound. Consider the following:

  • Oxidation: Ketones can be susceptible to oxidation. Ensure your storage container is well-sealed and consider purging the headspace with an inert gas like nitrogen or argon.[1]

  • Incompatible Materials: Ensure that the container material is inert and does not leach impurities that could catalyze degradation.

  • Purity of the Initial Sample: Impurities from the synthesis process could initiate degradation pathways.[3] Verify the purity of your starting material.

Q2: I am observing the formation of unknown peaks in my chromatogram during a thermal stability study. What are these likely to be?

A2: At elevated temperatures, this compound may undergo degradation.[4] Potential degradation products could arise from:

  • Oxidation: Leading to the formation of carboxylic acids or smaller carbonyl compounds.

  • Aldol Condensation: Under certain conditions, self-condensation reactions can occur, leading to larger molecular weight impurities.

  • Fragmentation: At very high temperatures, the molecule could break down into smaller volatile fragments.

To identify these peaks, techniques like mass spectrometry (MS) coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended.[5][6][7]

Q3: How do I design a forced degradation study for this compound?

A3: A forced degradation or stress study is crucial to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][9] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in solid state and in solution).

  • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The extent of degradation should be monitored by a suitable analytical method, such as GC or HPLC.[6]

Q4: What are the best analytical techniques to monitor the stability of this compound?

A4: The choice of analytical technique depends on the nature of the study.

  • Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent choice for purity and assay determination.[5][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, especially for analyzing less volatile degradation products.[6] Derivatization may be necessary for compounds lacking a UV chromophore.

  • Spectroscopy: Techniques like Infrared (IR) spectroscopy can be used to identify changes in functional groups, indicating degradation.[6][10]

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on a 0.1% solution of this compound in isopropanol.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperatureAssay (%)Major Degradation Products (%)
0.1 M HCl24 hours60°C98.51.2 (as Impurity A)
0.1 M NaOH24 hours60°C97.22.5 (as Impurity B)
3% H₂O₂24 hoursRoom Temp92.15.8 (as Impurity C), 1.5 (as Impurity D)
Thermal48 hours80°C99.10.8 (as Impurity E)
Photolytic1.2 million lux hoursAmbient96.83.0 (as Impurity F)

Table 2: Purity Analysis by GC-FID under Different Storage Conditions

Storage ConditionTime PointPurity (%)
25°C / 60% RH0 months99.8
3 months99.7
6 months99.5
40°C / 75% RH0 months99.8
3 months99.2
6 months98.5

Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., isopropanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl.

    • Basic: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH.

    • Oxidative: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution in a calibrated oven.

    • Photolytic: Expose a sealed quartz cuvette containing the stock solution in a photostability chamber.

  • Incubation: Incubate the stressed samples for the desired duration and temperature as outlined in Table 1.

  • Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating GC or HPLC method.

Protocol 2: GC Method for Purity and Degradation Product Analysis

  • Instrument: Gas Chromatograph with FID detector.

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting prep Prepare this compound Solution acid Acidic (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Basic (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose to Stress Conditions thermal Thermal (80°C) prep->thermal Expose to Stress Conditions photo Photolytic (ICH Q1B) prep->photo Expose to Stress Conditions neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by GC/HPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze data Data Analysis (Assay, Purity, Impurities) analyze->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation stability study of this compound.

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis prod1 Carboxylic Acids (e.g., Acetic Acid) oxidation->prod1 leads to prod2 Smaller Ketones/ Aldehydes oxidation->prod2 leads to prod3 Aldol Adducts hydrolysis->prod3 may lead to (under strong conditions)

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: GC-MS Analysis of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Methylheptan-2-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass fragmentation pattern for this compound?

A1: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion [M]+ peak is expected at a mass-to-charge ratio (m/z) of 128.21. The most abundant fragment is typically observed at m/z 43, corresponding to the [CH3CO]+ ion. Another significant peak is often seen at m/z 58.[1]

Q2: What type of GC column is most suitable for the analysis of this compound?

A2: For the analysis of ketones like this compound, a polar stationary phase is generally recommended due to the polar nature of the carbonyl group. Polyethylene glycol (PEG) phases, commonly known as WAX columns, are a suitable choice.[2] However, a standard non-polar column, such as one with a 5% phenyl polysiloxane-based stationary phase (e.g., DB-5ms or equivalent), can also provide good separation, primarily based on the boiling point of the analytes.[3] The final choice will depend on the specific sample matrix and potential interfering compounds.

Q3: How can I improve the resolution of this compound from other components in my sample?

A3: To improve resolution, you can optimize several GC parameters:

  • Oven Temperature Program: Lowering the initial oven temperature can increase the interaction of this compound with the stationary phase, which can be particularly effective for improving the separation of volatile compounds. A slower temperature ramp rate (e.g., 5-10°C/minute) can also enhance the separation of compounds with close boiling points.[2][4]

  • Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and generally improve resolution, though it will also increase the analysis time. A smaller internal diameter (ID) column (e.g., 0.18 mm) can also lead to higher resolution.[2]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate to the column's optimal linear velocity will maximize separation efficiency.

Q4: What are the common sample preparation techniques for analyzing this compound?

A4: The choice of sample preparation depends on the sample matrix.

  • Direct Liquid Injection: For clean liquid samples, a simple dilution with a suitable solvent (e.g., methanol, dichloromethane) is often sufficient.

  • Headspace Analysis: This technique is ideal for isolating volatile compounds like this compound from solid or complex liquid matrices without injecting non-volatile components.

  • Solid-Phase Microextraction (SPME): SPME is a sensitive technique for extracting and concentrating volatile and semi-volatile compounds from a sample before GC-MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Peak Tailing

Q5: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A5: Peak tailing for a polar compound like a ketone can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the polar carbonyl group of this compound, causing tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it with a new, high-quality column.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.

    • Solution: Try diluting your sample or increasing the split ratio.

  • Inappropriate Temperature: If the injector or transfer line temperature is too low, the compound may not vaporize efficiently, leading to tailing.

    • Solution: Ensure the injector and transfer line temperatures are sufficiently high. For this compound, an injector temperature of around 250°C is a good starting point.

Problem: Ghost Peaks

Q6: I am observing unexpected peaks ("ghost peaks") in my chromatogram. What could be the source?

A6: Ghost peaks are typically due to contamination in the GC-MS system.

  • Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes that appear as evenly spaced peaks in the chromatogram.

    • Solution: Replace the septum regularly. Using a high-quality, low-bleed septum is recommended.

  • Contaminated Syringe: The syringe used for injection can be a source of contamination.

    • Solution: Thoroughly clean the syringe with an appropriate solvent or replace it if necessary.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Run a solvent blank after analyzing a concentrated sample to ensure the system is clean. If carryover persists, you may need to clean the injector.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Problem: Poor Sensitivity/No Peak

Q7: I am not seeing a peak for this compound, or the peak is very small. What should I check?

A7:

  • Check for Leaks: A leak in the system, particularly at the injector, can lead to a loss of sample and poor sensitivity.

  • Verify Injection: Ensure the autosampler is correctly aligned and injecting the sample. For manual injections, check your technique.

  • Incorrect MS Parameters: Verify that the mass spectrometer is set to scan for the appropriate m/z range that includes the characteristic ions of this compound (m/z 43, 58, 128).

  • Sample Degradation: Although this compound is relatively stable, consider the possibility of degradation if the sample has been stored improperly or for an extended period.

Data Presentation

The following table illustrates how quantitative data on the effect of a GC parameter, such as injector temperature, on the analysis of this compound could be presented. Please note that this is a representative table based on general chromatographic principles, as specific experimental data for this compound was not available in the search results.

Injector Temperature (°C)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Tailing Factor
20085,00040,0001.8
225110,00055,0001.5
250 125,000 65,000 1.2
275124,00064,0001.2

As shown in the table, an injector temperature of 250°C provides the best combination of peak area and shape for this hypothetical analysis.

Experimental Protocols

GC-MS Method for the Analysis of this compound

This protocol is a starting point and may require optimization for your specific instrument and application.

1. Sample Preparation (Direct Liquid Injection)

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dilute with methanol to an expected concentration within the calibration range.

  • Transfer the prepared standards and samples to 2 mL autosampler vials.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: 40-200 amu

Mandatory Visualization

Troubleshooting_Workflow start Problem with this compound Analysis peak_shape Issue with Peak Shape? start->peak_shape no_peak No Peak or Poor Sensitivity? start->no_peak ghost_peaks Ghost Peaks Present? start->ghost_peaks retention_time_shift Retention Time Shift? start->retention_time_shift peak_tailing Peak Tailing? peak_shape->peak_tailing Yes peak_fronting Peak Fronting? peak_shape->peak_fronting No sol_tailing1 Check for Active Sites (Liner, Column) peak_tailing->sol_tailing1 sol_tailing2 Reduce Sample Concentration peak_tailing->sol_tailing2 sol_tailing3 Increase Injector/Transfer Line Temp. peak_tailing->sol_tailing3 sol_fronting1 Dilute Sample or Increase Split Ratio peak_fronting->sol_fronting1 sol_nopeak1 Check for Leaks no_peak->sol_nopeak1 sol_nopeak2 Verify Injection no_peak->sol_nopeak2 sol_nopeak3 Check MS Parameters (Scan Range) no_peak->sol_nopeak3 sol_ghost1 Replace Septum ghost_peaks->sol_ghost1 sol_ghost2 Clean Syringe/Run Blanks ghost_peaks->sol_ghost2 sol_ghost3 Check Carrier Gas Purity ghost_peaks->sol_ghost3 sol_rt_shift1 Check for Leaks retention_time_shift->sol_rt_shift1 sol_rt_shift2 Check Oven Temperature Program retention_time_shift->sol_rt_shift2 sol_rt_shift3 Check Carrier Gas Flow Rate retention_time_shift->sol_rt_shift3

Caption: Troubleshooting Decision Tree for GC-MS Analysis.

Experimental_Workflow sample_prep Sample Preparation (e.g., Dilution) injection GC Injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: General Workflow for GC-MS Analysis.

References

Technical Support Center: Optimizing Hydrogenation for 6-Methylheptan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of 6-methylheptan-2-one. The information is presented in a direct question-and-answer format to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Aldol Condensation Route: This involves the aldol condensation of isovaleraldehyde with acetone. The resulting β-hydroxy ketone (4-hydroxy-6-methylheptan-2-one) is then dehydrated and hydrogenated to yield this compound.[1][2][3] This can be a one-pot or a two-step process.

  • Hydrogenation of Mesityl Oxide: This method involves the catalytic hydrogenation of mesityl oxide.[4][5] Mesityl oxide itself can be produced from the condensation of acetone.[4][5]

Q2: What are the common catalysts used for the hydrogenation step in this compound synthesis?

A2: A variety of catalysts are employed for the hydrogenation of the unsaturated intermediates. Common choices include:

  • Nickel-based catalysts: Raney nickel is frequently mentioned for the liquid-phase hydrogenation of mesityl oxide.[4]

  • Palladium catalysts: Palladium on an acidic support like silica or alumina is effective for the hydrogenation of 6-methylhept-3-en-2-one.[2]

  • Other metal catalysts: Catalysts such as NiW, NiMo, and CoMo supported on materials like phonolite have also been investigated for the reduction of mesityl oxide.[5]

Q3: What are the typical reaction conditions for the hydrogenation process?

A3: Hydrogenation conditions can vary significantly depending on the substrate, catalyst, and desired selectivity. Generally, the reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures. For instance, the hydrogenation of the condensate from the aldol reaction can be performed at temperatures ranging from 80°C to 170°C and hydrogen pressures from 1 to 50 atmospheres.[2]

Troubleshooting Guide

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yield can be attributed to several factors throughout the synthesis process. Here are some common issues and troubleshooting steps:

  • Incomplete Aldol Condensation: If you are using the aldol condensation route, ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or GC.[6] Adjusting the reaction time, temperature, or catalyst concentration may be necessary.

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of acetone (dimerization) to form mesityl oxide and subsequently methyl isobutyl ketone (MIBK).[1][3] Using an excess of acetone can help to favor the cross-aldol condensation with isovaleraldehyde.[3]

  • Catalyst Deactivation: The hydrogenation catalyst can lose activity over time. Ensure the catalyst is fresh or properly activated. If reusing the catalyst, consider regeneration procedures if applicable.

  • Suboptimal Hydrogenation Conditions: The temperature and pressure for the hydrogenation step are critical. Refer to the tables below for optimized conditions based on different catalytic systems.

Q5: I am observing unexpected peaks in my NMR and GC-MS analysis. What are the likely impurities?

A5: The presence of impurities is a common issue. Here are some of the most probable side products and their origins:

  • 4-Hydroxy-6-methylheptan-2-one: This is the initial β-hydroxy ketone intermediate from the aldol condensation. Its presence indicates incomplete dehydration.[6]

    • Remediation: Ensure the dehydration conditions (e.g., presence of an acid catalyst, adequate temperature) are sufficient.[2]

  • 6-Methylhept-3-en-2-one: This is the dehydrated, unsaturated intermediate. Its presence signifies incomplete hydrogenation.

    • Remediation: Increase the hydrogenation time, pressure, or catalyst loading.

  • Methyl Isobutyl Ketone (MIBK): Formed from the self-condensation of acetone followed by hydrogenation.[3][4]

    • Remediation: Use a molar excess of acetone relative to isovaleraldehyde to promote the desired cross-condensation.[2]

  • Unreacted Starting Materials: Residual acetone and isovaleraldehyde may be present.

    • Remediation: Optimize the reaction stoichiometry and ensure sufficient reaction time. Purification via fractional distillation can remove these volatile components.[6]

Data Presentation

Table 1: Hydrogenation Conditions for this compound Production (Aldol Condensation Route)

ParameterCondition RangeOptimal RangeReference
Catalyst Palladium on Carbon (Pd/C)5% Pd/C[2]
Catalyst Loading -0.2 wt% based on condensate[2]
Acidic Substance p-toluenesulfonic acid1 mol% based on condensate[2]
Temperature 80 - 170 °C90 - 130 °C[2]
Hydrogen Pressure 1 - 50 atm3 - 10 atm[2]
Reaction Time -~2 hours[2]

Table 2: Hydrogenation of Mesityl Oxide to Methyl Isobutyl Ketone (Precursor to this compound)

ParameterConditionCatalystReference
Temperature 80 °CRaney Nickel (10 wt%)[4]
Hydrogen Pressure 10 atmRaney Nickel[4]
Phase LiquidRaney Nickel[4]
Temperature 120 - 160 °CPd on various supports[5]
Hydrogen Pressure 10 - 100 barPd on various supports[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Aldol Condensation

This protocol is based on the reaction of isovaleraldehyde and acetone followed by dehydration and hydrogenation.[2]

Step A: Aldol Condensation

  • Reaction Setup: In a reaction vessel, charge acetone and a basic substance (e.g., 0.5 to 5 mol% of NaOH based on isovaleraldehyde). The molar ratio of isovaleraldehyde to acetone should be in the range of 1:3 to 1:10, preferably 1:5 to 1:8.[2]

  • Aldol Reaction: Add isovaleraldehyde to the acetone mixture. Maintain the reaction temperature between -20°C and 100°C, preferably between 30°C and 60°C, to control the reaction rate and minimize side products.[2]

  • Work-up: After the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid). The resulting condensate containing 4-hydroxy-6-methylheptan-2-one can be purified by distillation.[2]

Step B: Dehydration and Hydrogenation

  • Reaction Setup: Charge the purified condensate from Step A into a pressure reactor. Add a hydrogenation catalyst (e.g., 5% Palladium on Carbon) and an acidic substance (e.g., p-toluenesulfonic acid).[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 3 to 10 atm. Heat the reaction mixture to a temperature between 90°C and 130°C.[2]

  • Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the unsaturated intermediate.

  • Work-up: Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. The crude this compound can be purified by distillation.[2]

Visualizations

Aldol_Condensation_Pathway Isovaleraldehyde Isovaleraldehyde Intermediate 4-Hydroxy-6-methylheptan-2-one Isovaleraldehyde->Intermediate Aldol Condensation (Base Catalyst) Acetone Acetone Acetone->Intermediate Aldol Condensation (Base Catalyst) Unsaturated_Ketone 6-Methylhept-3-en-2-one Intermediate->Unsaturated_Ketone Dehydration (Acid/Heat) Final_Product This compound Unsaturated_Ketone->Final_Product Hydrogenation (H2, Catalyst)

Caption: Synthesis pathway of this compound via aldol condensation.

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Purification Start Mix Acetone and Base Add_Aldehyde Add Isovaleraldehyde Start->Add_Aldehyde React Maintain Temperature (30-60°C) Add_Aldehyde->React Neutralize Neutralize with Acid React->Neutralize Charge_Reactor Charge Condensate, Catalyst, and Acid Neutralize->Charge_Reactor Purified Condensate Pressurize Pressurize with H2 (3-10 atm) Charge_Reactor->Pressurize Heat Heat to 90-130°C Pressurize->Heat Monitor Monitor Reaction Heat->Monitor Filter Filter Catalyst Monitor->Filter Crude Product Distill Fractional Distillation Filter->Distill Final_Product Pure this compound Distill->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Aldol Condensation for 6-Methylheptan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the aldol condensation reaction to synthesize 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants and overall scheme for synthesizing this compound via aldol condensation?

A1: The synthesis is typically a two-step process. It begins with a crossed aldol condensation of isovaleraldehyde (3-methylbutanal) and acetone, catalyzed by a base, to form the α,β-unsaturated ketone, 6-methylhept-3-en-2-one.[1][2][3] This intermediate is then hydrogenated to yield the final product, this compound. The initial aldol addition product is 4-hydroxy-6-methylheptan-2-one, which is usually dehydrated in situ to the enone.[1][3][4]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in this crossed aldol condensation are often due to competing side reactions. The most prevalent issues are the self-condensation of acetone and the self-condensation of isovaleraldehyde.[5][6] Additionally, the initial aldol addition is a reversible reaction; if the subsequent dehydration step is inefficient, the equilibrium may not favor product formation.[7][8]

Q3: I've identified several impurities in my crude product. What are the most likely side products?

A3: The primary side products arise from the self-condensation of the starting materials:

  • Acetone self-condensation: Produces diacetone alcohol and its dehydration product, mesityl oxide.

  • Isovaleraldehyde self-condensation: Leads to the formation of 2-isopropyl-5-methyl-2-hexenal.[5]

  • Incomplete Dehydration: The presence of the aldol addition intermediate, 4-hydroxy-6-methylheptan-2-one, indicates that the condensation (dehydration) step is incomplete.[3][4]

Q4: How can I minimize the formation of side products from the self-condensation of my starting materials?

A4: To enhance selectivity for the desired crossed-aldol product, several strategies can be employed:

  • Molar Ratio Control: Use an excess of acetone. This increases the probability of the isovaleraldehyde enolate reacting with acetone rather than with another molecule of isovaleraldehyde.[1][9] Molar ratios of isovaleraldehyde to acetone between 1:1.5 and 1:5 are often effective.[9]

  • Controlled Addition: Slowly add the isovaleraldehyde to a mixture of acetone and the base catalyst.[7] This maintains a low concentration of isovaleraldehyde, suppressing its self-reaction.[5]

  • Pre-formation of Enolate: For maximum control, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to completely convert acetone to its enolate before the slow addition of isovaleraldehyde.[7]

Q5: My reaction appears to stall, leaving a significant amount of the 4-hydroxy-6-methylheptan-2-one intermediate. How can I drive the dehydration to completion?

A5: The dehydration of the β-hydroxy ketone intermediate is an equilibrium process that can be driven forward. Heating the reaction mixture is the most common method to promote this elimination step and form the more stable, conjugated α,β-unsaturated ketone.[7][10] This dehydration is often irreversible and helps to pull the entire reaction sequence towards the final product.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 6-Methylhept-3-en-2-one

Possible Cause Diagnostic Check Recommended Solution
Self-Condensation of Isovaleraldehyde Analyze crude product via GC-MS or NMR for the presence of 2-isopropyl-5-methyl-2-hexenal.1. Increase the molar excess of acetone (e.g., from 1.5 equivalents to 3-5 equivalents).[1] 2. Maintain a low concentration of isovaleraldehyde by adding it slowly and continuously to the acetone/base mixture.[5]
Self-Condensation of Acetone Check for the presence of mesityl oxide and diacetone alcohol in the crude product analysis.1. Adjust the molar ratio. While an excess of acetone is generally good, a very large excess might increase its self-condensation. Find the optimal balance. 2. Consider a two-phase reaction system which can sometimes improve selectivity.[3]
Reversible Aldol Addition The reaction appears sluggish or fails to reach completion even with minimal side products.Ensure the reaction temperature is sufficient to promote the dehydration step. Heating drives the reaction forward by removing the water molecule to form the stable conjugated enone.[7][10]

Problem 2: Significant Contamination with 4-hydroxy-6-methylheptan-2-one

Possible Cause Diagnostic Check Recommended Solution
Incomplete Dehydration The intermediate is clearly visible as a major component in NMR or GC analysis of the crude product.1. Increase the reaction temperature or prolong the reaction time after the initial addition.[7] 2. After neutralizing the base catalyst, consider adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heating to facilitate dehydration before purification.[4]

Data on Reaction Conditions

The following table summarizes data from experimental results, highlighting the impact of reaction conditions on product yield.

Isovaleraldehyde:Acetone Molar RatioBase CatalystTemperature (°C)Yield of 4-hydroxy-6-methylheptan-2-oneYield of 6-methyl-3-hepten-2-oneReference
1:85% NaOH (aq)25-3070.1%10.5%[4]
1:8Barium HydroxideNot Specified--[4]
1:1.5NaOH120-Product hydrogenated in situ[9]

Note: The yields of the aldol addition and condensation products are highly dependent on the specific reaction time, temperature, and workup procedure.

Visualizations

Reaction and Side Reaction Pathways

Aldol_Reaction_Pathways Key Reaction Pathways in this compound Synthesis cluster_reactants Starting Materials cluster_main Main Synthesis Pathway cluster_side Side Reactions acetone Acetone aldol_adduct 4-hydroxy-6-methylheptan-2-one acetone->aldol_adduct Aldol Addition (+ Base) acetone_self Mesityl Oxide (from Acetone self-condensation) acetone->acetone_self Self-Condensation isovaleraldehyde Isovaleraldehyde isovaleraldehyde->aldol_adduct Aldol Addition (+ Base) iso_self 2-isopropyl-5-methyl-2-hexenal (from Isovaleraldehyde self-condensation) isovaleraldehyde->iso_self Self-Condensation enone 6-methylhept-3-en-2-one aldol_adduct->enone Dehydration (+ Heat) final_product This compound enone->final_product Hydrogenation

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for Aldol Condensation start Experiment Start: Aldol Condensation check_yield Is Yield Low? start->check_yield analyze Analyze Crude Product (GC-MS, NMR) check_yield->analyze Yes end Proceed to Purification check_yield->end No identify_impurity Identify Major Impurity analyze->identify_impurity impurity_iso_self Impurity: Isovaleraldehyde Self-Condensation Product identify_impurity->impurity_iso_self Iso-Self impurity_acetone_self Impurity: Acetone Self-Condensation Product identify_impurity->impurity_acetone_self Acetone-Self impurity_adduct Impurity: β-Hydroxy Ketone Adduct identify_impurity->impurity_adduct Adduct solution_iso_self Solution: 1. Increase Acetone excess. 2. Add Isovaleraldehyde slowly. impurity_iso_self->solution_iso_self solution_acetone_self Solution: Optimize reactant molar ratio. impurity_acetone_self->solution_acetone_self solution_adduct Solution: Increase reaction temperature and/or time. impurity_adduct->solution_adduct

Caption: A logical workflow for troubleshooting common issues in the aldol condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This generalized protocol is a starting point and should be optimized for specific laboratory conditions.

Materials:

  • Acetone (ACS grade or higher)

  • Isovaleraldehyde (3-methylbutanal)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (HCl), 10% solution for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of the base catalyst. For example, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the mixture in an ice bath to 0-5 °C.

  • Reactant Addition: Add acetone to the cooled base solution and stir.

  • Controlled Aldol Reaction: Add isovaleraldehyde dropwise to the stirred acetone-base mixture via the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a designated time (e.g., 2-4 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[7]

  • Dehydration: To promote the condensation, gently heat the reaction mixture (e.g., to 40-60 °C) for 1-2 hours or until TLC analysis indicates the disappearance of the intermediate β-hydroxy ketone.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the base by adding 10% HCl until the pH is approximately 7.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (6-methylhept-3-en-2-one) can be purified by vacuum distillation.

  • Hydrogenation (Step 2): The purified enone is then subjected to catalytic hydrogenation (e.g., using a Palladium on Carbon catalyst under a hydrogen atmosphere) to yield the final product, this compound.[4]

References

Minimizing isomer formation during "6-Methylheptan-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-methylheptan-2-one. The focus is on minimizing the formation of common isomers and byproducts to ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers and byproducts encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several isomers and byproducts can form, depending on the synthetic route. The most common include:

  • 6-Methyl-3-hepten-2-one: This is often an intermediate in the aldol condensation route, formed by the dehydration of 4-hydroxy-6-methylheptan-2-one.[1][2] Incomplete hydrogenation will result in its presence in the final product.

  • 6-Methyl-5-hepten-2-one: A double bond isomer that can arise from isomerization reactions, particularly at higher temperatures or in the presence of acidic catalysts.[3][4]

  • 4-Hydroxy-6-methylheptan-2-one: The initial product of the aldol condensation between isovaleraldehyde and acetone. Its presence indicates an incomplete dehydration-hydrogenation step.[1]

  • Methyl Isobutyl Ketone (MIBK): This byproduct results from the self-condensation of acetone, a common side reaction in aldol condensations performed under basic conditions.[2]

Q2: Which synthetic pathway offers the highest selectivity for this compound?

A2: The two-step process involving an initial aldol condensation of isovaleraldehyde and acetone, followed by a hydrogenation step, is a widely used and efficient method.[1][5] High selectivity can be achieved by carefully controlling the reaction conditions in both steps. For instance, using an excess of acetone can improve product selectivity with respect to the aldehyde.[2] The hydrogenation of the intermediate, 6-methyl-3-hepten-2-one, to the desired this compound can proceed with high yields.[5]

Q3: How can I minimize the formation of the 6-methyl-5-hepten-2-one isomer?

A3: The formation of 6-methyl-5-hepten-2-one is typically favored under conditions that promote isomerization. To minimize its formation:

  • Control Temperature: Avoid excessively high temperatures during the reaction and purification steps. Isomerization of 6-methyl-6-hepten-2-one to 6-methyl-5-hepten-2-one is carried out at temperatures between 100°C and 300°C.[3]

  • Catalyst Choice: The choice of catalyst is critical. For the hydrogenation of 6-methyl-3-hepten-2-one, a selective catalyst such as Palladium on alumina (Pd/Al₂O₃) can be used to favor the formation of the desired saturated ketone without promoting isomerization.[5]

  • pH Control: Avoid strongly acidic conditions, as acids can catalyze the migration of the double bond.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High levels of 6-methyl-3-hepten-2-one in the final product. Incomplete hydrogenation of the double bond.* Increase Hydrogen Pressure: Operate the hydrogenation at a suitable hydrogen pressure, for example, between 1 and 50 atmospheres.[1] * Optimize Reaction Time and Temperature: Ensure the hydrogenation is run for a sufficient duration and within the optimal temperature range (e.g., 90°C to 130°C) to drive the reaction to completion.[1] * Check Catalyst Activity: The hydrogenation catalyst (e.g., Pd/Al₂O₃) may be deactivated. Consider regenerating or replacing the catalyst.[5]
Significant amount of 4-hydroxy-6-methylheptan-2-one detected. Incomplete dehydration during the hydrogenation step.* Ensure Dehydration Conditions: The hydrogenation should be performed under conditions that favor dehydration. This can be achieved by using a catalyst support with acidic sites (e.g., silica, alumina) or by adding a Brønsted acid.[1][2] * Adjust Temperature: The reaction temperature should be high enough to facilitate water elimination (typically 80°C to 170°C).[1]
Presence of Methyl Isobutyl Ketone (MIBK) as a major byproduct. Self-condensation of acetone.* Optimize Reactant Ratio: Using an excess of acetone can increase the conversion of the aldehyde, but it can also lead to self-condensation. Adjust the molar ratio of isovaleraldehyde to acetone (e.g., ratios of 1/5 to 1/8 have been reported).[1] * Use a Two-Phase System: Employing a two-phase reaction system with a lipophobic alcohol (like glycerol) can suppress the formation of MIBK.[2]
Product purity is low after distillation. Co-distillation with closely boiling isomers.* Fractional Distillation: Use a more efficient fractional distillation column under reduced pressure to separate this compound (boiling point: 82-83°C at ~50 mmHg) from its isomers.[1] * Chromatography: For very high purity, consider purification by silica gel column chromatography.[6]

Experimental Protocols

Protocol 1: Synthesis via Aldol Condensation and Hydrogenation

This protocol is based on a common industrial synthesis method.[1][5]

Step A: Aldol Condensation to form 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one

  • Reaction Setup: In a suitable reactor, charge acetone and a basic catalyst (e.g., an aqueous solution of sodium hydroxide). The molar ratio of isovaleraldehyde to acetone can be in the range of 1:5 to 1:8.[1]

  • Addition of Isovaleraldehyde: Slowly add isovaleraldehyde to the acetone and catalyst mixture while maintaining a controlled temperature to manage the exothermic reaction.

  • Reaction: Allow the mixture to react until the isovaleraldehyde is consumed. The reaction produces a condensate containing 4-hydroxy-6-methylheptan-2-one and some 6-methyl-3-hepten-2-one.[1]

  • Neutralization and Separation: Neutralize the reaction mixture with an acid (e.g., acetic acid). The organic layer containing the products can be separated from the aqueous layer.[1]

  • Optional Purification: The condensate can be purified by distillation to isolate the mixture of 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one before proceeding to the next step.[1]

Step B: Hydrogenation to this compound

  • Catalyst: Use a hydrogenation catalyst such as palladium on a support with acidic sites (e.g., Pd on alumina).[1][5]

  • Reaction Conditions: The hydrogenation is carried out under a hydrogen atmosphere (pressure typically 1-50 atm) and at a temperature between 80°C and 170°C. A preferred range for better selectivity is 90°C to 130°C.[1] These conditions facilitate both the dehydration of the hydroxyl group and the reduction of the double bond.

  • Workup: After the reaction is complete, the catalyst is filtered off. The resulting organic phase is then purified.

  • Purification: The crude product is purified by distillation, typically under reduced pressure, to yield pure this compound.[1]

Quantitative Data Summary

ParameterAldol CondensationHydrogenationOverall YieldReference
Reactants Isovaleraldehyde, AcetoneCondensate from Step A, H₂-[1]
Catalyst Basic substance (e.g., NaOH)Pd on acidic support (e.g., Al₂O₃)-[1]
Temperature Controlled (exothermic)90-130°C-[1]
Pressure Atmospheric3-10 atm-[1]
Yield of Intermediates 70.1% (4-hydroxy-6-methylheptan-2-one), 10.5% (6-methyl-3-hepten-2-one)--[1]
Final Product Yield -92.4%-[2]
Purity ->99% after distillation-[7]

Visual Diagrams

Synthesis_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration & Hydrogenation Isovaleraldehyde Isovaleraldehyde Intermediate_1 4-Hydroxy-6-methylheptan-2-one Isovaleraldehyde->Intermediate_1 Base Catalyst Acetone Acetone Acetone->Intermediate_1 Intermediate_2 6-Methyl-3-hepten-2-one Intermediate_1->Intermediate_2 Dehydration Final_Product This compound Intermediate_2->Final_Product Hydrogenation (Pd/C, H₂)

Caption: Synthetic pathway for this compound.

Troubleshooting_Isomers Start Analyze Product Mixture Isomer_Check High Isomer Content? Start->Isomer_Check Byproduct_Check High MIBK Content? Isomer_Check->Byproduct_Check No Solution_Isomer Adjust Temperature & Catalyst Isomer_Check->Solution_Isomer Yes Incomplete_Reaction High Intermediate Content? Byproduct_Check->Incomplete_Reaction No Solution_MIBK Optimize Reactant Ratio Use Two-Phase System Byproduct_Check->Solution_MIBK Yes Solution_Incomplete Increase H₂ Pressure Check Catalyst Activity Incomplete_Reaction->Solution_Incomplete Yes End Pure Product Incomplete_Reaction->End No Solution_Isomer->End Solution_MIBK->End Solution_Incomplete->End

References

Technical Support Center: Synthesis of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylheptan-2-one. The content addresses common challenges encountered during scale-up for various synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Aldol Condensation of Isovaleraldehyde and Acetone

This is the most common and industrially viable route for large-scale synthesis. It involves the base-catalyzed condensation of isovaleraldehyde with acetone to form 4-hydroxy-6-methylheptan-2-one, which is then dehydrated and hydrogenated to the final product.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to competing side reactions and suboptimal reaction conditions.

  • Potential Causes:

    • Self-Condensation of Acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol and subsequently dehydrate to mesityl oxide (Mesityl Oxide). This is a primary competing pathway that consumes acetone.[1]

    • Self-Condensation of Isovaleraldehyde: Isovaleraldehyde can also undergo self-condensation, though this is generally less favorable than the reaction with the acetone enolate.[1]

    • Incomplete Reaction or Dehydration: The initial aldol addition product, 4-hydroxy-6-methylheptan-2-one, may be present if the dehydration step is incomplete.[1][2]

    • Suboptimal Temperature Control: Aldol condensations are exothermic. Poor heat dissipation on a larger scale can lead to increased side reactions.[3][4]

  • Troubleshooting and Solutions:

    • Use Excess Acetone: Employ a significant molar excess of acetone (e.g., a 1:5 to 1:8 molar ratio of isovaleraldehyde to acetone) to favor the cross-aldol reaction over acetone's self-condensation.[2]

    • Controlled Addition of Aldehyde: Add isovaleraldehyde slowly to the mixture of acetone and the base catalyst. This maintains a low concentration of the aldehyde, minimizing its self-condensation.

    • Temperature Management: Maintain the reaction temperature within an optimal range, typically between 30°C and 60°C, to control the reaction rate and suppress the formation of high-boiling point byproducts.[2] For larger scales, ensure the reactor has adequate cooling capacity.

    • Catalyst Concentration: Use the base catalyst in a catalytic amount, typically 0.5 to 5 mol% relative to the isovaleraldehyde, to balance reaction rate and cost-effectiveness.[2]

    • Ensure Complete Dehydration and Hydrogenation: The hydrogenation step is often performed under conditions that also promote dehydration of the intermediate aldol adduct, which can significantly improve the overall yield.[2]

Q2: I am observing a significant amount of Methyl Isobutyl Ketone (MIBK) as a byproduct. How can I minimize its formation?

A2: MIBK is formed from the self-condensation of acetone followed by hydrogenation.

  • Mitigation Strategies:

    • Two-Phase Reaction System: A two-phase system using a polyhydric, lipophobic alcohol (like glycerol) or water for the catalyst phase can suppress the formation of MIBK.[5]

    • Recycle MIBK: On an industrial scale, the MIBK byproduct can be used as a selectivity-increasing additive or auxiliary solvent in subsequent batches.[6]

Q3: What are the key challenges in scaling up the hydrogenation step?

A3: The primary challenges in scaling up the hydrogenation of the intermediate 6-methyl-3-hepten-2-one include:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by poisoning from impurities in the substrate or by sintering at high temperatures.[7][8][9][10]

  • Heat Management: Hydrogenation is a highly exothermic process. Efficient heat removal is critical to prevent temperature spikes that can lead to side reactions or catalyst degradation.

  • Mass Transfer Limitations: In a three-phase system (gas-liquid-solid), ensuring efficient contact between hydrogen, the substrate, and the solid catalyst is crucial for achieving a good reaction rate. This requires effective agitation.

  • Safety: Handling hydrogen gas under pressure on a large scale requires specialized equipment and strict safety protocols.

Q4: How should I purify the final product on a large scale?

A4: Fractional distillation under reduced pressure is the standard method for purifying this compound.[2] The boiling point of this compound is approximately 83-85°C at 50 mmHg.[2] This method effectively separates the product from unreacted starting materials, the intermediate aldol, and higher-boiling byproducts.

Route 2: Acetoacetic Ester Synthesis

This route involves the alkylation of an acetoacetic ester with an isoamyl halide, followed by hydrolysis and decarboxylation.

Q1: Why is the acetoacetic ester synthesis not commonly used for industrial production of this compound?

A1: The primary drawbacks of this method for large-scale production are economic and environmental:

  • High Cost of Starting Materials: Acetoacetic esters are relatively expensive compared to acetone and isovaleraldehyde.[11]

  • Stoichiometric Base Requirement: This synthesis requires at least an equimolar amount of a strong base (like sodium ethoxide) for the alkylation step, which is costly and generates significant salt waste.[11]

  • Atom Economy: The process has lower atom economy due to the loss of the ester group and carbon dioxide during the final decarboxylation step.

Q2: I am getting low yields in my acetoacetic ester synthesis. What could be the issue?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: The base used must be strong enough to completely deprotonate the acetoacetic ester. Sodium ethoxide is commonly used.

  • Side Reactions of the Alkyl Halide: The alkyl halide (isoamyl halide) can undergo elimination reactions in the presence of a strong base, competing with the desired alkylation.

  • Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the ester and the subsequent decarboxylation require specific conditions (acidic or basic hydrolysis followed by heating) to go to completion.[2][12]

Route 3: Grignard Synthesis

This approach could involve the reaction of an isoamyl Grignard reagent with a suitable acetyl derivative or the reaction of a methyl Grignard reagent with a derivative of 5-methylhexanoic acid.

Q1: I tried reacting a Grignard reagent with an ester to synthesize this compound, but I primarily obtained a tertiary alcohol. Why?

A1: This is a classic challenge in Grignard synthesis of ketones from esters. The initial product of the Grignard addition to an ester is a ketone. This ketone is generally more reactive towards the Grignard reagent than the starting ester.[7][9][13] Consequently, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after workup.[7][9][13]

  • How to Avoid Double Addition:

    • Weinreb Amide: A more reliable method is to first convert the corresponding carboxylic acid or ester into a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed from the Grignard addition to a Weinreb amide is stable and does not collapse to a ketone until acidic workup, thus preventing the second addition.[7]

    • Alternative Route: A two-step alternative is to react the Grignard reagent (e.g., isoamylmagnesium bromide) with acetaldehyde to produce the corresponding secondary alcohol (6-methylheptan-2-ol). This alcohol can then be oxidized to the desired ketone, this compound, using a suitable oxidizing agent (e.g., PCC, Swern oxidation).[13]

Data Presentation

Table 1: Comparison of Yields and Conditions for Aldol Condensation Route

ParameterExample 1Example 2 (Comparative)
Solvent/Catalyst Phase GlycerolWater
Aldehyde IsovaleraldehydeIsovaleraldehyde
Aldehyde to Acetone Ratio 1:1.51 (molar)Not specified, acetone excess
Reaction Temperature 120-130°CNot specified
Isovaleraldehyde Conversion 99.8%99.9%
This compound Yield 92.6%92.4%
MIBK Byproduct Selectivity Low (0.42 mol acetone dimerized)High (1.1 mol acetone dimerized)
Reference [5][5]

Experimental Protocols

Protocol 1: Aldol Condensation and Hydrogenation (Industrial Approach)

This protocol is a generalized representation based on common industrial practices.

Step 1: Aldol Condensation

  • Reactor Setup: Charge a suitable pressure reactor equipped with a mechanical stirrer, temperature control system, and addition funnel with acetone (e.g., 6 molar equivalents) and a base catalyst (e.g., 5% aqueous KOH, 1-2 mol% based on the aldehyde).

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.

  • Heating: Heat the acetone-base mixture to the desired reaction temperature (e.g., 50°C).

  • Controlled Addition: Slowly add isovaleraldehyde (1 molar equivalent) to the reactor over a period of 1-2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, continue stirring at the set temperature for an additional 2-4 hours until the reaction is complete (monitored by GC).

  • Neutralization: Cool the reaction mixture and neutralize the base catalyst with an acid, such as acetic acid.

Step 2: Hydrogenation

  • Catalyst Addition: To the neutralized crude product from Step 1 (which contains 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one), add a palladium on carbon catalyst (e.g., 5% Pd/C) and an acid co-catalyst (e.g., p-toluenesulfonic acid) if required to promote dehydration.[2]

  • Hydrogenation Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 8 kg/cm ²) and heat to 90-130°C.[2]

  • Reaction: Maintain stirring under hydrogen pressure until the uptake of hydrogen ceases.

  • Workup: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. Separate the aqueous layer from the organic layer.

  • Purification: Purify the organic layer by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Acetoacetic Ester Synthesis (Lab Scale)
  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise. After the enolate formation is complete, add isoamyl bromide (1.0 eq) and heat the mixture to reflux for several hours until TLC indicates the consumption of the starting materials.

  • Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the mixture and acidify with dilute sulfuric acid. Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.

  • Workup and Purification: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Visualizations

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthesis Methods Isovaleraldehyde Isovaleraldehyde Aldol Condensation Aldol Condensation Isovaleraldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation Acetoacetic Ester Acetoacetic Ester Acetoacetic Ester Synthesis Acetoacetic Ester Synthesis Acetoacetic Ester->Acetoacetic Ester Synthesis Isoamyl Halide Isoamyl Halide Isoamyl Halide->Acetoacetic Ester Synthesis Grignard Precursors Grignard Precursors Grignard Synthesis Grignard Synthesis Grignard Precursors->Grignard Synthesis Product This compound Aldol Condensation->Product High Yield, Industrial Acetoacetic Ester Synthesis->Product Lower Yield, Lab Scale Grignard Synthesis->Product Prone to side reactions Aldol_Workflow start Reactants: Isovaleraldehyde + Excess Acetone step1 Step 1: Aldol Condensation - Base Catalyst (e.g., KOH) - Temp: 30-60°C start->step1 step2 Neutralization - Add Acetic Acid step1->step2 step3 Step 2: Hydrogenation - Pd/C Catalyst - H2 Pressure - Temp: 90-130°C step2->step3 step4 Catalyst Filtration step3->step4 step5 Phase Separation (Aqueous vs. Organic) step4->step5 step6 Fractional Distillation (Under Vacuum) step5->step6 end Purified This compound step6->end Troubleshooting_Low_Yield start Low Yield of This compound? check_side_reactions High levels of byproducts (e.g., MIBK)? start->check_side_reactions Start Here check_temp Was reaction temperature controlled? check_side_reactions->check_temp No solution_side_reactions Solution: - Use slow aldehyde addition - Consider two-phase system check_side_reactions->solution_side_reactions Yes check_reagents Was acetone used in large excess? check_temp->check_reagents Yes solution_temp Solution: - Improve reactor cooling - Reduce addition rate check_temp->solution_temp No check_hydrogenation Incomplete hydrogenation? check_reagents->check_hydrogenation Still Low Yield solution_reagents Solution: - Increase Acetone:Aldehyde ratio (e.g., >5:1) check_reagents->solution_reagents No success Yield Improved check_reagents->success Yes solution_hydrogenation Solution: - Check catalyst activity - Increase H2 pressure/time check_hydrogenation->solution_hydrogenation Yes check_hydrogenation->success No solution_side_reactions->check_temp solution_temp->check_reagents solution_reagents->success solution_hydrogenation->success

References

Technical Support Center: Efficient Synthesis of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the efficient synthesis of 6-Methylheptan-2-one.

Troubleshooting Guide

Question: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically via the aldol condensation of isovaleraldehyde and acetone followed by hydrogenation, can be attributed to several factors. A primary cause is the formation of side products.

Potential Causes:

  • Self-Condensation of Reactants: Acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. Similarly, isovaleraldehyde can also self-condense.[1]

  • Incomplete Dehydration: The intermediate aldol adduct, 4-hydroxy-6-methylheptan-2-one, may not fully dehydrate to the unsaturated ketone before hydrogenation.[1] This results in a mixture of the desired product and the hydroxy ketone.

  • Formation of Positional Isomers: The dehydration step can lead to a mixture of double bond isomers, such as 6-methyl-3-hepten-2-one and 6-methyl-5-hepten-2-one, which may have different hydrogenation rates.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts. The hydrogenation reaction is typically carried out between 80°C and 170°C, with a preferred range of 90°C to 130°C for better selectivity.[2]

Optimization Strategies:

  • Molar Ratio of Reactants: Using an excess of acetone can favor the cross-condensation reaction over the self-condensation of isovaleraldehyde. A molar ratio of isovaleraldehyde to acetone of 1/5 to 1/8 has been suggested.[2]

  • Catalyst Selection and Loading:

    • For the initial aldol condensation, a basic substance like aqueous sodium hydroxide is commonly used.[2][3]

    • For the subsequent dehydration and hydrogenation, a bifunctional catalyst system can be effective. This can be a metal catalyst (e.g., Palladium on carbon) in the presence of an acidic substance (e.g., p-toluenesulfonic acid) to promote dehydration.[2] Alternatively, a metal catalyst on an acidic support (e.g., palladium on alumina) can be used.[2] The amount of hydrogenation catalyst is typically between 0.1 to 1% by weight based on the intermediate condensate.[2]

  • Control of Reaction Parameters:

    • Maintain the optimal temperature range for hydrogenation to maximize the reaction rate and selectivity.[2]

    • Ensure adequate hydrogen pressure, typically between 1 to 50 atmospheres, with a preferred range of 3 to 10 atmospheres.[2]

Question: I am observing impurities in my final product. How can I identify and minimize them?

Answer: The presence of impurities is a common issue. The primary impurities are often unreacted starting materials, the intermediate aldol adduct, or positional isomers.

Identification of Impurities:

  • Spectroscopic Analysis: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities. By comparing the spectra of your product with reference spectra, you can identify the aldol adduct (4-hydroxy-6-methylheptan-2-one) or various unsaturated ketone isomers.[1]

Minimizing Impurities:

  • Ensure Complete Dehydration: The presence of an acidic substance during hydrogenation helps to ensure the complete dehydration of the intermediate 4-hydroxy-6-methylheptan-2-one.[2]

  • Optimize Hydrogenation: Ensure the hydrogenation reaction goes to completion to minimize the presence of unsaturated ketone intermediates. This can be achieved by using an appropriate catalyst loading and ensuring sufficient reaction time, temperature, and hydrogen pressure.[2]

  • Purification: The final product should be purified to remove any remaining impurities. Fractional distillation under reduced pressure is an effective method for this.[1][2]

Frequently Asked Questions (FAQs)

What is the most common and efficient method for synthesizing this compound?

The most industrially viable and efficient method is a two-step process. It begins with the aldol condensation of isovaleraldehyde and acetone in the presence of a basic catalyst to form a condensate containing 4-hydroxy-6-methylheptan-2-one. This intermediate is then subjected to a hydrogenation reaction under dehydration conditions to yield this compound.[2]

What catalysts are recommended for the hydrogenation step?

Several metal catalysts are effective for the hydrogenation of the unsaturated ketone intermediate. These include:

  • Palladium on carbon (Pd/C)[2]

  • Palladium on alumina (Pd/alumina)[2]

  • Nickel on kieselguhr (Ni/kieselguhr)[2]

The reaction can be promoted by the presence of an acidic substance to facilitate the dehydration of the aldol adduct.[2]

What are the key safety precautions to consider during this synthesis?

  • Hydrogen Gas: The hydrogenation step involves flammable hydrogen gas under pressure. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate pressure-rated equipment.

  • Catalysts: Some metal catalysts, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably in a wetted state or under an inert atmosphere.

  • Reagents: Isovaleraldehyde and acetone are flammable liquids. Sodium hydroxide is corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative synthesis of this compound.

ParameterValueReference
Reactants
Isovaleraldehyde1 molar equivalent[1]
Acetone5-10 molar equivalents[1]
Aldol Condensation Catalyst
Aqueous Sodium Hydroxide10-20% solution[1]
Hydrogenation Conditions
Catalyst5% Palladium on carbon[2]
Catalyst Loading0.2% by weight of condensate[2]
Acidic Promoterp-toluenesulfonic acid (1 mol%)[2]
Temperature100°C[2]
Hydrogen Pressure8 kg/cm ²[2]
Reaction Time2.0 hours[2]
Yield
This compound91.9%[2]

Experimental Protocol

This protocol details the synthesis of this compound via the aldol condensation of isovaleraldehyde and acetone, followed by dehydration and hydrogenation.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • p-Toluenesulfonic acid

  • 5% Palladium on carbon (Pd/C) catalyst

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrogen gas

Procedure:

Step 1: Aldol Condensation

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add a significant excess of acetone.

  • Cool the acetone in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution to the cooled acetone with stirring.

  • Add isovaleraldehyde dropwise to the cooled mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature to form the 4-hydroxy-6-methylheptan-2-one containing condensate.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

Step 2: Dehydration and Hydrogenation

  • Transfer the neutralized condensate to a high-pressure reactor (autoclave).

  • Add p-toluenesulfonic acid (1 mol% based on the condensate) and 5% Pd/C catalyst (0.2% by weight based on the condensate).[2]

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 kg/cm ²).[2]

  • Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[2]

  • Maintain these conditions for the duration of the reaction (e.g., 2 hours), monitoring hydrogen uptake if possible.[2]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate it.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]

Visualizations

experimental_workflow start Start: Reactants reactants Isovaleraldehyde + Excess Acetone start->reactants aldol Aldol Condensation reactants->aldol Base Catalyst (e.g., NaOH) intermediate Condensate: 4-Hydroxy-6-methylheptan-2-one aldol->intermediate hydrogenation Dehydration & Hydrogenation intermediate->hydrogenation H₂, Pd/C Catalyst, Acid Promoter crude_product Crude Product hydrogenation->crude_product purification Purification crude_product->purification Fractional Distillation final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Synthetic 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 6-Methylheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

The impurity profile of synthetic this compound is largely dependent on its manufacturing process, which commonly involves the aldol condensation of isovaleraldehyde and acetone. Potential impurities include:

  • Unreacted Starting Materials: Isovaleraldehyde and acetone.

  • By-products from Side Reactions: These can include self-condensation products of acetone, such as mesityl oxide and diacetone alcohol.[1]

  • Structural Isomers: A primary impurity of concern is its structural isomer, 6-Methyl-5-hepten-2-one, which can form through isomerization reactions.[1]

  • Intermediate Products: If the synthesis involves a hydrogenation step, the intermediate 6-methyl-3-hepten-2-one may be present.[2]

  • Reagents and Catalysts: Remnants from the synthesis, such as catalysts or neutralizing agents.[1]

Purification Methodologies: Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting guides for the most common methods used to purify this compound.

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, separating it from less volatile and more volatile impurities based on differences in boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the condensation ring of the vapor rises slowly.

  • Fraction Collection: Collect the distillate fractions based on their boiling points. The main fraction of this compound should be collected at approximately 83-85°C at a reduced pressure of about 50 mmHg.[2]

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Issue Possible Cause Solution
Poor Separation Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Bumping/Irregular Boiling Absence of boiling chips or uneven heating.Add new boiling chips to the cooled flask. Ensure the heating mantle provides even heat distribution.
No Distillate Collected Temperature is too low.Gradually increase the heating mantle temperature.
Leak in the system.Check all joints and connections for leaks and ensure they are properly sealed.
Flooding of the Column Excessive boiling rate.Reduce the heating rate to decrease the amount of vapor entering the column at once.
Parameter Value Reference
Boiling Point 83-85°C @ 50 mmHg[2]
Purity Achieved >98.0% (GC)
Typical Yield 91-92%[2][3]
Bisulfite Extraction

This extraction technique is effective for removing aldehyde and some ketone impurities by forming a water-soluble bisulfite adduct.

  • Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol or dimethylformamide (DMF) in a separatory funnel.[4]

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.

  • Shaking: Shake the funnel vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct with any aldehyde impurities.[5]

  • Phase Separation: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake the funnel again to mix the layers and then allow them to separate.[5]

  • Extraction: Drain the lower aqueous layer containing the bisulfite adducts.

  • Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified this compound.

Issue Possible Cause Solution
Incomplete Impurity Removal Insufficient reaction time or amount of bisulfite.Increase the shaking time and/or add more saturated sodium bisulfite solution.
Poor miscibility of reactants.Ensure a suitable water-miscible solvent is used to facilitate the reaction before adding the immiscible solvent for extraction.[5]
Emulsion Formation Vigorous shaking.Gently swirl the separatory funnel or allow it to stand for a longer period. Adding a small amount of brine can also help break the emulsion.
Solid Precipitate at Interface The bisulfite adduct is insoluble in both phases.Filter the entire mixture through a pad of celite before separating the layers.[4]
Column Chromatography

Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase.

  • Column Packing: Prepare a chromatography column with silica gel (e.g., Silicagel 60, 0.040-0.063 mm) as the stationary phase, using a suitable eluent system like a gradient of hexanes:ethyl acetate.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the top of the column. Alternatively, dry-load the sample onto celite and add it to the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Issue Possible Cause Solution
Poor Separation (Overlapping Peaks) Inappropriate solvent system.Optimize the eluent system by trying different solvent ratios or different solvents to achieve better separation on a TLC plate first.
Column overloading.Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles.
Slow Elution Column packed too tightly or fine particles clogging the frit.Use a coarser grade of silica gel or apply gentle pressure to the top of the column.
No Compound Eluting Solvent polarity is too low.Gradually increase the polarity of the eluent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Extraction Bisulfite Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography GCMS GC-MS Analysis Distillation->GCMS Extraction->GCMS Chromatography->GCMS Pure Pure this compound (>98%) GCMS->Pure Verify Purity

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Impure Impure Product Detected (via GC-MS) Starting_Materials Unreacted Starting Materials Present? Impure->Starting_Materials Byproducts Side-Reaction Byproducts Present? Impure->Byproducts Isomers Structural Isomers Present? Impure->Isomers Optimize_Distillation Optimize Distillation (e.g., slower rate) Starting_Materials->Optimize_Distillation Perform_Extraction Perform Bisulfite Extraction Byproducts->Perform_Extraction Optimize_Chromatography Optimize Chromatography (e.g., new solvent system) Isomers->Optimize_Chromatography

Caption: Logical troubleshooting workflow for purifying this compound.

References

Preventing degradation of "6-Methylheptan-2-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methylheptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to address common issues related to the storage and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Troubleshooting Degradation of this compound

Degradation of this compound during storage can compromise experimental results. The following guide provides a systematic approach to identifying and resolving potential stability issues.

Logical Flow for Troubleshooting

Troubleshooting_Degradation start Start: Suspected Degradation of this compound check_storage Step 1: Verify Storage Conditions start->check_storage improper_storage Issue: Improper Storage Conditions Identified check_storage->improper_storage correct_storage Action: Implement Recommended Storage Conditions improper_storage->correct_storage Yes retest_purity Step 2: Re-test Compound Purity improper_storage->retest_purity No correct_storage->retest_purity purity_ok Result: Purity is within Specification retest_purity->purity_ok purity_low Result: Purity is below Specification retest_purity->purity_low end End: Degradation Issue Resolved purity_ok->end investigate_impurities Step 3: Identify Degradation Products purity_low->investigate_impurities implement_stabilizers Step 4: Consider Use of Stabilizers investigate_impurities->implement_stabilizers implement_stabilizers->end

Caption: Troubleshooting workflow for addressing the degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] It is also recommended to store it in a well-ventilated area away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[3]

Q2: What type of container is recommended for storing this compound?

A2: It is advisable to store this compound in its original container, which is typically designed for chemical stability. If transferring to a different container, ensure it is made of an inert material, such as amber glass, to protect from light. The container must have a tight-fitting cap to prevent the ingress of oxygen and moisture.

Degradation Pathways and Products

Q3: What are the primary chemical reactions that cause the degradation of this compound during storage?

A3: Aliphatic ketones like this compound are susceptible to degradation through several pathways:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the formation of hydroperoxides. These can further decompose into a mixture of carboxylic acids and other smaller molecules. While ketones are generally resistant to oxidation, it can occur under prolonged storage or harsh conditions.

  • Peroxide Formation: Like many organic solvents, ketones can form peroxides over time when exposed to air. These peroxides are potentially explosive, especially upon concentration.

  • Aldol Condensation: In the presence of acidic or basic impurities, this compound can undergo self-condensation or react with other carbonyl-containing impurities. This leads to the formation of larger, more complex molecules.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, including oxidation.

Q4: What are the likely degradation products of this compound?

A4: Depending on the degradation pathway, potential degradation products may include:

  • Smaller carboxylic acids resulting from oxidative cleavage.

  • Higher molecular weight compounds formed through aldol condensation.

  • Peroxides and hydroperoxides.

Preventative Measures

Q5: Are there any chemical stabilizers that can be added to prevent the degradation of this compound?

A5: Yes, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants used for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to prevent free radical-mediated oxidation in various organic materials, including fuels and oils.[4] It works by scavenging peroxy radicals.[4]

  • Citric Acid: In some contexts, citric acid has been shown to inhibit ketosis and may have a stabilizing effect.[5][6]

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with the intended application of this compound to avoid interference with experimental outcomes.

Analytical Testing and Purity Assessment

Q6: How can I test for the degradation of this compound in my stored sample?

A6: The purity of this compound and the presence of degradation products can be assessed using chromatographic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method.

Q7: Is there a standard experimental protocol for analyzing the purity of this compound by GC-MS?

A7: Yes, a general protocol for the GC-MS analysis of volatile ketones can be adapted for this compound.

Experimental Protocol: GC-MS Analysis of this compound

ParameterSpecification
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Split or Splitless
Injector Temperature 250 °C
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

This protocol should be optimized for your specific instrumentation and analytical goals.

Shelf Life

Q8: What is the expected shelf life of this compound?

A8: For a closely related compound, 6-methyl-5-hepten-2-one, a shelf life of 12 months or longer is suggested if stored properly in cool, dry conditions in a tightly sealed container, protected from heat and light.[1][2] It can be inferred that this compound would have a similar shelf life under ideal storage conditions. However, the actual shelf life can be affected by the initial purity of the compound and the specific storage environment. Regular purity checks are recommended for long-term storage. To formally determine the shelf life for a specific application, an accelerated stability study can be performed where the product is subjected to elevated stress conditions, such as increased temperature.[7][8][9][10]

References

Validation & Comparative

A Comparative Guide to the GC-MS Separation of 6-Methylheptan-2-one and 6-methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and a methodological framework for the gas chromatography-mass spectrometry (GC-MS) separation of 6-Methylheptan-2-one and its unsaturated analogue, 6-methyl-5-hepten-2-one. These structurally similar ketones, while differing only by a single double bond, present a common analytical challenge requiring optimized chromatographic conditions for effective resolution and identification. This document is intended for researchers and analytical chemists in flavor, fragrance, environmental, and chemical synthesis fields.

Introduction to the Analytes

This compound is a saturated ketone.[1] In contrast, 6-methyl-5-hepten-2-one, also known as sulcatone, is an unsaturated ketone characterized by a carbon-carbon double bond between the 5th and 6th positions.[2][3] This difference in saturation is the key to their chromatographic separation. While they share the same carbon skeleton, the presence of the double bond in 6-methyl-5-hepten-2-one slightly increases its polarity and boiling point, which influences its interaction with the GC stationary phase and, consequently, its retention time.[3][4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties, particularly the boiling points and Kovats retention indices, are fundamental in predicting and understanding their behavior during GC analysis.

PropertyThis compound6-methyl-5-hepten-2-one
IUPAC Name This compound6-methylhept-5-en-2-one[3]
Molecular Formula C₈H₁₆O[4][5]C₈H₁₄O[2][6]
Molecular Weight 128.21 g/mol [1][4]126.20 g/mol [3][6]
Boiling Point 170-171 °C[4][5]173 °C[3]
Kovats RI (Non-polar) ~947 - 965[1][7]~965 - 994[8]

Experimental Protocol: GC-MS Separation

The following protocol outlines a standard method for the baseline separation of this compound and 6-methyl-5-hepten-2-one.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of each analyte in methanol.

  • Create a mixed standard solution by combining equal volumes of each stock solution, resulting in a final concentration of 50 ppm for each compound.

  • Dilute the mixed standard solution with methanol to a final working concentration of 1 ppm.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent).

  • Mass Spectrometer: Agilent 5975C inert XL MSD (or equivalent).[9]

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended.

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: 40 - 250 amu.

  • Solvent Delay: 3 minutes.

Data Presentation and Analysis

Based on their Kovats retention indices, this compound is expected to elute before 6-methyl-5-hepten-2-one on a standard non-polar column. The double bond in 6-methyl-5-hepten-2-one allows for slightly stronger interaction with the stationary phase, leading to a longer retention time.

Predicted Chromatographic and Mass Spectrometric Data
AnalytePredicted Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound ~8.543 (base peak), 58, 71, 85, 113
6-methyl-5-hepten-2-one ~9.243 (base peak), 69, 83, 108, 126

Note: The mass fragments are predicted based on typical EI fragmentation patterns for ketones, including alpha-cleavage and McLafferty rearrangement. The molecular ion (M+) peak may be weak or absent.

Workflow Visualization

The logical flow of the GC-MS analysis, from sample introduction to data acquisition, is illustrated below.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (1 µL, 250°C) Column GC Column (HP-5ms) Temperature Programmed Separation Injector->Column Carrier Gas (He) IonSource Ionization (EI, 70 eV) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Quadrupole, m/z 40-250) IonSource->MassAnalyzer Ions Detector Detector (Electron Multiplier) MassAnalyzer->Detector Filtered Ions DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal

References

A Comparative Analysis of 6-Methylheptan-2-one and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 6-methylheptan-2-one and its structural isomers. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their work. This document outlines the physicochemical properties, biological activities, and synthetic methodologies of these ketones, supported by experimental data and visual diagrams.

Introduction to this compound and its Isomers

This compound is a ketone with the molecular formula C8H16O. Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for applications in various fields, including flavor and fragrance, chemical synthesis, and pharmacology. This guide focuses on a selection of key structural isomers of this compound for a detailed comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior and application. The following table summarizes the key physical and chemical characteristics of this compound and its selected isomers.

PropertyThis compound2-Octanone3-Octanone4-Octanone5-Methyl-3-heptanone3,3-Dimethyl-2-hexanone
CAS Number 928-68-7[1]111-13-7[2]106-68-3[3]589-63-9[4]541-85-5[5]26118-38-7
Molecular Weight ( g/mol ) 128.21[1]128.21[2]128.21[6]128.21128.21[5]128.21
Boiling Point (°C) 171[1]173[2]167-168[3]163-164157-162162.67 (estimate)
Density (g/mL at 20°C) 0.8110.8190.8220.8190.820.8203 (estimate)
Refractive Index (nD at 20°C) 1.414-1.4161.4161.4151.4161.414Not Available
¹H NMR δ (ppm) See PubChem CID 13572[7]See PubChem CID 8093[2]See PubChem CID 246728[6]See PubChem CID 11516[8]See PubChem CID 7822[9]Not Available
¹³C NMR δ (ppm) See PubChem CID 13572[7]See PubChem CID 8093[2]See PubChem CID 246728[6]See PubChem CID 11516[8]See PubChem CID 7822[9]Not Available
IR ν (cm⁻¹) See NIST Chemistry WebBookSee NIST Chemistry WebBook[10]See NIST Chemistry WebBook[3]See NIST Chemistry WebBook[4]See PubChem CID 7822Not Available

Biological Activities

The structural variations among these isomers lead to differing biological activities. While comprehensive comparative studies are limited, the available data indicates distinct functionalities for some of these ketones.

IsomerReported Biological Activities
This compound Found in some plants and is an oxidation product of tripalmitin.[1] It is used as an analytical control agent.
2-Octanone Exhibits antimicrobial properties and functions as a semiochemical in insects. It is a metabolite found in various organisms.[2]
3-Octanone Acts as an insect attractant and has been shown to be toxic to nematodes.[6] It is also a metabolite in humans and fungi.
4-Octanone Identified as a volatile compound in some plants. Limited specific biological activity data is available.
5-Methyl-3-heptanone Used as a flavoring agent and fragrance. Limited specific biological activity data is available.
3,3-Dimethyl-2-hexanone Limited biological activity data is available in the public domain.

Experimental Protocols: Synthesis of Isomers

The synthesis of these ketones can be achieved through various organic reactions. Below are representative experimental protocols for the synthesis of some of the isomers.

Synthesis of 2-Octanone via Oxidation of 2-Octanol

Principle: This method involves the oxidation of a secondary alcohol to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

Materials:

  • 2-Octanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Standard laboratory glassware for reaction, extraction, and chromatography.

Procedure:

  • Dissolve 2-octanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-octanone.

Synthesis of 3-Octanone via Grignard Reaction followed by Oxidation

Principle: This two-step synthesis involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is then oxidized to the corresponding ketone.

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propanal

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for Grignard reaction, extraction, and chromatography.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of propanal in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-octanol.

  • Oxidation: Dissolve the crude 3-octanol in anhydrous dichloromethane and oxidize to 3-octanone using PCC following the procedure described for the synthesis of 2-octanone.

Visualizations

Isomeric Relationships of C8H16O Ketones

The following diagram illustrates the structural relationships between this compound and its selected isomers.

G C8H16O Ketones C8H16O Ketones This compound This compound C8H16O Ketones->this compound 2-Octanone 2-Octanone C8H16O Ketones->2-Octanone 3-Octanone 3-Octanone C8H16O Ketones->3-Octanone 4-Octanone 4-Octanone C8H16O Ketones->4-Octanone 5-Methyl-3-heptanone 5-Methyl-3-heptanone C8H16O Ketones->5-Methyl-3-heptanone 3,3-Dimethyl-2-hexanone 3,3-Dimethyl-2-hexanone C8H16O Ketones->3,3-Dimethyl-2-hexanone

Caption: Structural Isomers of C8H16O Ketones.

General Workflow for Ketone Synthesis via Alcohol Oxidation

The diagram below outlines a general experimental workflow for the synthesis of ketones from secondary alcohols.

G start Start: Secondary Alcohol reaction Reaction: - Dissolve in solvent - Add oxidizing agent (e.g., PCC) - Stir at room temperature start->reaction monitoring Monitoring: - Thin-Layer Chromatography (TLC) reaction->monitoring workup Workup: - Filtration - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Distillation workup->purification product End: Pure Ketone purification->product

Caption: General experimental workflow for ketone synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 6-Methylheptan-2-one, a volatile organic compound with applications in various industries, is contingent upon the implementation of robust and validated analytical methods. This guide provides a comprehensive comparison of two prevalent analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring suitability for their intended purpose.[1][2][3]

Method Comparison Overview

Both GC-MS and HPLC are powerful analytical tools suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for volatile compounds like this compound due to its excellent separation efficiency and definitive identification capabilities.[4][5][6] HPLC can also be employed, particularly when derivatization is used to enhance detection or when analyzing complex mixtures where GC is not suitable.[7][8]

Quantitative Data Summary

The following tables summarize the validation parameters for hypothetical, yet representative, GC-MS and HPLC methods for the quantification of this compound.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

Validation ParameterGC-MS MethodHPLC-UV MethodICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 10
Specificity No interference from blankNo interference from blankNo interference at the retention time of the analyte
Range 0.03 - 10 µg/mL0.15 - 15 µg/mLTo be defined by linearity, accuracy, and precision

Experimental Protocols

Detailed methodologies for the validation of the GC-MS and HPLC methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

  • Quantification Ion: m/z 58.

Validation Experiments:

  • Specificity: Injection of a blank solvent and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Preparation of a series of standard solutions of this compound (e.g., 0.03, 0.1, 0.5, 1, 5, 10 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.

  • Accuracy: Analysis of samples spiked with known concentrations of this compound at three levels (low, medium, high). The percentage recovery is calculated.

  • Precision:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Analysis of the same sample on different days by different analysts. The Relative Standard Deviation (RSD) is calculated for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of the chromatogram (3:1 for LOD and 10:1 for LOQ).

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance HPLC System).

  • Column: C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.[7]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Validation Experiments:

  • Specificity: Injection of a blank solvent and a placebo sample to demonstrate the absence of interference with the peak of this compound.

  • Linearity: Preparation of standard solutions over a concentration range (e.g., 0.15, 0.5, 1, 5, 10, 15 µg/mL). A calibration curve is generated, and the correlation coefficient (r²) is determined.

  • Accuracy: Spiked samples at three concentration levels are analyzed to calculate the percentage recovery.

  • Precision:

    • Repeatability: Analysis of six replicates of a standard solution.

    • Intermediate Precision: Performed on different days with different equipment. The RSD is calculated.

  • LOD and LOQ: Established from the signal-to-noise ratio of the detector response.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationship of the validation parameters.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method (GC-MS/HPLC) define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments analyze_data Analyze Data and Calculate Results perform_experiments->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: Workflow for the validation of an analytical method.

validation_parameters_relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LOQ Quantitation Limit Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD Detection Limit Validation->LOD Linearity->Accuracy Linearity->Precision Range Range Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to 6-Methylheptan-2-one Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison of commercially available 6-Methylheptan-2-one reference standards, details analytical methodologies for purity verification, and outlines a workflow for selecting the most suitable standard for your research needs.

Comparison of this compound Reference Standards

The purity of this compound reference standards can vary between suppliers. While many vendors provide high-purity materials, the extent of characterization and the specific impurities present can differ. Below is a summary of typical purity specifications offered by various suppliers. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) for detailed information.

Supplier TypeTypical Purity (by GC)Common ImpuritiesAvailability of CoA
Specialized Reference Standard Providers >98.0%Isomers (e.g., 4-methylheptan-2-one), residual solventsComprehensive, batch-specific CoA with detailed analytical data
General Chemical Suppliers ≥95% - 98%Starting materials, by-products of synthesisMay be available upon request, often with less detailed information
Custom Synthesis Services As per client specificationDependent on the synthetic routeDetailed analytical report provided with the product

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound reference standards is critical. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective analytical techniques for this purpose.

Gas Chromatography (GC) Method for Purity Analysis

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • This compound reference standard

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector Temperature (FID): 280 °C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their retention times and, if using MS, by their mass spectra.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Objective: To assess the purity of this compound and detect any non-volatile or less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric acid (for mobile phase adjustment)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by the area percentage of the principal peak.

Workflow for Reference Standard Selection and Verification

The following diagram illustrates a logical workflow for selecting and verifying a this compound reference standard for use in a regulated environment.

Workflow for this compound Reference Standard Selection cluster_0 Selection Phase cluster_1 Verification Phase cluster_2 Decision and Implementation a Define Analytical Requirements (Purity, Intended Use) b Identify Potential Suppliers (Specialized vs. General) a->b Based on needs c Request and Review Certificates of Analysis (CoA) b->c Initial screening d Procure Selected Reference Standard c->d Select best candidate e Perform In-house Purity Verification (GC and/or HPLC) d->e f Compare In-house Data with CoA e->f g Acceptance or Rejection of Standard f->g Data consistency check g->b If rejected h Store and Handle Properly g->h If accepted i Implement in Routine Analysis h->i

Caption: A flowchart outlining the process for selecting, verifying, and implementing a this compound reference standard.

A Guide to Inter-Laboratory Comparison of 6-Methylheptan-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical performance for the quantification of 6-Methylheptan-2-one, a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance analysis, food science, and as a potential biomarker. Ensuring the accuracy and comparability of analytical data for VOCs is critical, as minor variations in methodology can lead to significant discrepancies in results.[1] Inter-laboratory comparison studies, such as proficiency testing (PT) and round-robin studies, are vital for assessing and enhancing the quality of such analyses.[1][2]

The Framework of Inter-Laboratory VOC Analysis

Inter-laboratory comparisons for VOCs are designed to evaluate the proficiency of participating laboratories in identifying and quantifying these compounds within a given sample.[1] A common methodology involves a central organizer preparing and distributing identical, well-characterized samples to multiple laboratories.[1] Each laboratory then analyzes the samples using either their standard operating procedures or a prescribed method. The collected results are statistically analyzed to assess each laboratory's performance against the group and a known reference value.[1]

Inter-laboratory variability in the analysis of volatile and semi-volatile organic compounds can be significant, with relative standard deviations (RSDs) sometimes reaching up to 58% in the analysis of standards and even higher in complex samples.[3] Differences of up to a factor of 2 can be expected when comparing atmospheric SVOC measurements from different laboratories.[3]

Data Presentation: A Hypothetical Inter-Laboratory Comparison

Scenario: A proficiency testing (PT) sample containing a certified concentration of this compound (Assigned Value: 25.0 µg/L) in a methanol matrix was distributed to ten participating laboratories. The laboratories were instructed to perform quantitative analysis using their in-house gas chromatography-mass spectrometry (GC-MS) methods.

Table 1: Results of Hypothetical Inter-Laboratory Comparison for this compound

Laboratory IDReported Concentration (µg/L)Recovery (%)z-score*Analytical Method
Lab 124.598.0-0.4HS-GC-MS
Lab 226.2104.80.96SPME-GC-MS
Lab 322.891.2-1.76LLE-GC-MS
Lab 428.1112.42.48HS-GC-MS
Lab 525.3101.20.24SPME-GC-MS
Lab 623.995.6-0.88LLE-GC-MS
Lab 721.586.0-2.8HS-GC-MS
Lab 825.8103.20.64SPME-GC-MS
Lab 924.999.6-0.08LLE-GC-MS
Lab 1026.0104.00.8HS-GC-MS
Assigned Value 25.0
Standard Deviation for PT 1.25
Acceptable z-score Range -2 to +2

*z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation for PT. A z-score outside the acceptable range of -2 to +2 may indicate a potential issue with the laboratory's measurement.[1]

Experimental Protocols

The following are generalized protocols for the analysis of this compound based on common practices for VOC analysis.

1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is suitable for the analysis of volatile compounds in liquid or solid samples.

  • Sample Preparation: An aliquot of the sample is placed in a headspace vial and sealed. An internal standard may be added for improved quantitation.

  • Incubation: The vial is heated to a specific temperature for a set time to allow the volatile compounds, including this compound, to partition into the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS system.

  • GC-MS Analysis: The VOCs are separated by gas chromatography and detected by mass spectrometry.[4] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.[1]

2. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.

  • Sample Preparation: The sample is placed in a vial. For liquid samples, pH adjustment or salt addition may be used to improve extraction efficiency.

  • Extraction: An SPME fiber is exposed to the sample's headspace or directly immersed in the liquid sample for a defined period to allow for the adsorption of analytes.

  • Desorption and Analysis: The fiber is then retracted and inserted into the hot injection port of a GC-MS, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and analysis.[5] This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.[6]

3. Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

LLE is a classic extraction method used to separate compounds based on their relative solubilities in two different immiscible liquids.

  • Extraction: The aqueous sample is mixed with an organic solvent in which this compound is soluble. The mixture is shaken vigorously and then allowed to separate.

  • Concentration: The organic layer containing the analyte is collected and may be concentrated to increase the analyte concentration.

  • GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS for analysis. A rapid LLE-GC-MS method has been developed for the effective determination of 6-methyl-5-hepten-2-one in fruit.[7]

Mandatory Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the analytical workflow for VOC analysis by GC-MS.

G Inter-Laboratory Comparison Workflow A PT Organizer Prepares & Distributes Samples B Participating Laboratories Receive Samples A->B C Laboratories Perform Analysis (e.g., GC-MS) B->C D Results Submitted to Organizer C->D E Statistical Analysis of Data (e.g., z-scores) D->E F Performance Evaluation & Reporting E->F F->B Next Round G Corrective Actions by Laboratories (if needed) F->G

Caption: Workflow of a typical proficiency testing (PT) round.

G General GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep1 Headspace (HS) GC Gas Chromatography (Separation) Prep1->GC Prep2 SPME Prep2->GC Prep3 LLE Prep3->GC MS Mass Spectrometry (Detection/Identification) GC->MS Quant Quantification vs. Calibration Curve MS->Quant

Caption: Common workflows for VOC analysis using GC-MS.

References

Comparison of different synthesis routes for "6-Methylheptan-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylheptan-2-one is a valuable chemical intermediate in the synthesis of various fine chemicals, including fragrances like tetrahydrolinalool, and is a precursor for isophytol, a key component in the synthesis of Vitamin E and Vitamin A.[1][2] Its efficient and scalable synthesis is of significant industrial importance. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The primary industrial routes to this compound revolve around the condensation of smaller, readily available molecules, followed by a hydrogenation step. The most common strategies start from isovaleraldehyde and acetone or involve the hydrogenation of an unsaturated precursor, 6-methyl-5-hepten-2-one.

Comparative Data of Synthesis Routes

Route Starting Materials Key Intermediates Catalyst/Reagents Reaction Conditions Yield Reference
1 Isovaleraldehyde, Acetone4-hydroxy-6-methylheptan-2-one, 6-methyl-3-hepten-2-oneAldol Condensation: Basic substance (e.g., KOH) Hydrogenation: Noble metal catalyst (e.g., Pd/C), optional acidic substanceAldol Condensation: ~50°C Hydrogenation: 90-130°C, 3-10 atm H₂91.9% (for hydrogenation step)[1]
2 Isobutene, Acetone, Formaldehyde6-methylhept-3-en-2-oneHydroformylation: Co or Rh catalyst Aldol Condensation: Aqueous inorganic base (e.g., NaOH) Hydrogenation: Pd/Al₂O₃Aldol Condensation: Not specified Hydrogenation: 80°C, H₂ pressureNot specified for overall yield[3]
3 Isovaleraldehyde, Acetone6-methyl-3-hepten-2-one (in situ)Aldolization catalyst and heterogeneous hydrogenation catalyst in a polyhydric, lipophobic alcoholTwo-phase reaction92.6%[2]
4 6-Methyl-5-hepten-2-one-Controlled hydrogenationNot specified97.3%[4]

Synthesis Pathways and Logical Relationships

cluster_0 Route 1 & 2: Aldol Condensation Routes cluster_1 Route 4: From Unsaturated Precursor cluster_2 Final Product Formation Isovaleraldehyde Isovaleraldehyde Aldol_Condensation Aldol Condensation Isovaleraldehyde->Aldol_Condensation Acetone1 Acetone Acetone1->Aldol_Condensation Isobutene Isobutene Hydroformylation Hydroformylation Isobutene->Hydroformylation Formaldehyde Formaldehyde Intermediate_1 4-hydroxy-6-methylheptan-2-one & 6-methyl-3-hepten-2-one Aldol_Condensation->Intermediate_1 Hydrogenation_1 Hydrogenation Intermediate_1->Hydrogenation_1 Three_Methylbutanal 3-Methylbutanal Hydroformylation->Three_Methylbutanal Three_Methylbutanal->Aldol_Condensation Methylheptenone 6-Methyl-5-hepten-2-one Hydrogenation_2 Hydrogenation Methylheptenone->Hydrogenation_2 Product This compound Hydrogenation_2->Product Hydrogenation_1->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Aldol Condensation of Isovaleraldehyde with Acetone followed by Hydrogenation

This two-step process is a common industrial method for producing this compound.

Step 1: Aldol Condensation

  • Materials: Isovaleraldehyde, Acetone, 5% aqueous potassium hydroxide, Acetic acid.

  • Procedure: A mixture of isovaleraldehyde and acetone (molar ratio of 1:6) and a 5% aqueous potassium hydroxide solution are continuously fed into a tube reactor maintained at 50°C.[1] The reaction mixture exiting the reactor is neutralized with acetic acid. The resulting mixture contains 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one.[1] After filtration to remove potassium acetate, the filtrate is subjected to simple distillation under reduced pressure to collect the fraction containing the intermediate products.[1]

Step 2: Hydrogenation

  • Materials: Condensate from Step 1 (containing 4-hydroxy-6-methylheptan-2-one and 6-methyl-3-hepten-2-one), 5% palladium on carbon catalyst, hydrogen gas.

  • Procedure: The condensate from the aldol condensation is placed in an autoclave with the 5% palladium on carbon catalyst. The autoclave is purged with hydrogen gas, and the pressure is raised to 5 atmospheres.[1] The reaction mixture is heated to 100°C and maintained for 2 hours.[1] The reaction temperature for hydrogenation can range from 80°C to 170°C, with a preferred range of 90°C to 130°C for better reaction rate and selectivity.[1] The hydrogen pressure can be between 1 and 50 atmospheres, preferably 3 to 10 atmospheres.[1] After the reaction, the catalyst is removed by filtration, and the organic layer is separated and distilled to obtain pure this compound.[1]

Route 3: One-Pot Synthesis via Aldolization and Hydrogenation

This method combines the aldol condensation and hydrogenation steps into a single process, offering potential advantages in terms of process efficiency.

  • Materials: Isovaleraldehyde, Acetone, Aldolization catalyst (e.g., alkaline condensation catalyst), Heterogeneous hydrogenation catalyst, Polyhydric lipophobic alcohol (e.g., ethylene glycol), Hydrogen gas.

  • Procedure: The aldolization catalyst and the heterogeneous hydrogenation catalyst are dissolved and/or suspended in a polyhydric, lipophobic alcohol. This creates a two-phase reaction system. The reaction is carried out in an autoclave where isovaleraldehyde and acetone are introduced. The reaction proceeds in situ, where the initially formed β-hydroxyketone is not isolated.[2] Under the reaction conditions, water is eliminated to form 6-methyl-3-hepten-2-one, which is then selectively hydrogenated to this compound.[2] A reported example achieved a yield of 92.6% with an isovaleraldehyde conversion of 99.8%.[2]

Logical Workflow for Synthesis Route Selection

Start Start: Select Synthesis Route for This compound High_Yield High Yield a Priority? Start->High_Yield Process_Simplicity Process Simplicity/ Fewer Steps Preferred? High_Yield->Process_Simplicity No Route1_3 Consider Route 1 or 3: Aldol Condensation based methods High_Yield->Route1_3 Yes Route3 Prioritize Route 3: One-Pot Synthesis Process_Simplicity->Route3 Yes Route1 Consider Route 1: Two-Step Aldol Condensation and Hydrogenation Process_Simplicity->Route1 No Starting_Material Starting Material Availability Isovaleraldehyde_Acetone Isovaleraldehyde & Acetone readily available? Starting_Material->Isovaleraldehyde_Acetone Route1_3->Process_Simplicity Route4 Consider Route 4: Hydrogenation of 6-Methyl-5-hepten-2-one End Final Route Selection Route4->End Route3->Starting_Material Route1->Starting_Material Methylheptenone_available 6-Methyl-5-hepten-2-one readily available? Isovaleraldehyde_Acetone->Methylheptenone_available No Isovaleraldehyde_Acetone->End Yes Methylheptenone_available->Route4 Yes Methylheptenone_available->End No, Re-evaluate

References

A Comparative Guide to Ketones in Fragrance Profiles: 6-Methylheptan-2-one vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance creation and sensory science, ketones represent a versatile class of organic compounds, contributing a wide array of notes from fruity and floral to creamy and green.[1] This guide provides a comparative analysis of 6-Methylheptan-2-one against other structurally and functionally relevant ketones used in the fragrance industry. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their olfactory properties, supported by detailed experimental protocols for sensory evaluation.

Comparative Analysis of Ketone Fragrance Profiles

This compound is an aliphatic ketone known for its fresh and clean scent profile.[2] It imparts fruity, citrus, and slightly camphoraceous notes, making it a valuable ingredient in citrus, herbal, and aquatic fragrance compositions.[2] Its moderate volatility and good stability allow for versatile applications in perfumes, personal care products, and flavor formulations.[2] To contextualize its performance, this section compares its properties with other key ketones.

Physical and Olfactory Properties

The following table summarizes key physical data and the reported odor detection thresholds (ODT) for this compound and a selection of other ketones. ODT is a critical measure of a compound's potency, representing the lowest concentration detectable by the human nose. It is important to note that while descriptive data for this compound is available, a precise, experimentally determined ODT in a standardized medium like water was not found in the reviewed literature. The trend within the homologous series of 2-ketones suggests that odor sensitivity generally increases with carbon chain length, peaking around C7-C9.

Ketone CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Odor Detection Threshold (ppb, in water) Fragrance Profile Descriptors
This compound 928-68-7C₈H₁₆O128.21167Data not availableFruity, citrus, clean, slightly camphoraceous, green.[2]
2-Heptanone110-43-0C₇H₁₄O114.191510.19 - 25Fruity (banana-like), cheesy, spicy (cinnamon-like).[3][4]
2-Nonanone821-55-6C₉H₁₈O142.24194-1950.26 - 33Fatty, citrus, waxy, creamy.[3][5]
6-Methyl-5-hepten-2-one (Sulcatone)110-93-0C₈H₁₄O126.20172-174~50Powerful, fatty, green, citrus, with a hint of blue cheese.[6][7][8]
Raspberry Ketone5471-51-2C₁₀H₁₂O₂164.20200 (decomposes)Data not availableIntensely fruity (raspberry), powdery, sweet, with red fruit nuances.
α-Damascone24720-09-0C₁₃H₂₀O192.30~256Data not availableFruity (apple, blackcurrant), floral (rose), with honey and tobacco notes.
β-Ionone14901-07-6C₁₃H₂₀O192.30239Data not availableFloral (violet), woody, slightly fruity.
Odor Tenacity Comparison

Odor tenacity, or substantivity, refers to the duration an odor remains detectable. It is a crucial factor in fragrance longevity. The following data, adapted from a study on the tenacity of various perfumery materials on bibulous paper, provides a qualitative comparison.[1] While not all compounds are ketones, it offers a framework for understanding the relative persistence of different chemical classes.

Material Chemical Class Odor Detectable After 3 hours Odor Detectable After 1 day Odor Detectable After 3 days Odor Detectable After 1 week Odor Detectable After 1 month
LinaloolTerpene AlcoholYesYesYesFaintNo
CitronellalAliphatic AldehydeYesYesFaintNoNo
Methyl SalicylateEsterYesYesYesYesFaint
VanillinPhenolic AldehydeYesYesYesYesYes
Musk KetoneNitro MuskYesYesYesYesYes

Experimental Protocols

Standardized methodologies are essential for obtaining reliable and comparable sensory data. Below are detailed protocols for key experiments in fragrance evaluation.

Determination of Odor Detection Threshold (Dynamic Dilution Olfactometry)

This method is considered a gold standard for measuring odor thresholds and adheres to principles outlined in methodologies like ASTM E679.[3][9]

Objective: To determine the minimum concentration of a substance in a neutral medium (e.g., purified water or air) that can be detected by a statistically significant portion of a sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their demonstrated olfactory acuity, screened for specific anosmias, and trained to recognize and scale the intensity of various odorants.[3] Panelists should refrain from wearing personal fragrances before evaluation.[10][11]

  • Sample Preparation: A stock solution of the ketone is prepared in a suitable solvent (e.g., ethanol). A series of dilutions in purified, odor-free water is then created, typically in ascending order of concentration (e.g., logarithmic steps).

  • Presentation (Forced-Choice Method): A "three-alternative forced-choice" (3-AFC) design is commonly used.[3] Panelists are presented with three samples (e.g., in sniffing flasks): two containing only the neutral medium (blanks) and one containing the diluted odorant. The position of the odorant-containing sample is randomized for each trial.

  • Evaluation: Panelists are instructed to sniff each sample and identify which one is different from the other two. The procedure starts with concentrations well below the expected threshold and ascends until the panelist can reliably detect the odorant.

  • Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive trials. The group threshold is calculated as the geometric mean of the individual thresholds. The results are often expressed in parts per billion (ppb) or µg/L.[3]

Fragrance Profile Analysis (Gas Chromatography-Olfactometry - GC-O)

GC-O is a powerful technique that combines the separation capability of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a complex mixture.[6][12]

Objective: To separate and identify the individual volatile compounds in a fragrance and determine which of them contribute to the overall aroma.

Methodology:

  • Sample Preparation: The fragrance sample is diluted in a suitable solvent. Volatile compounds are often extracted and concentrated using techniques like Headspace Solid-Phase Microextraction (HS-SPME) to ensure detection of trace components.[6]

  • Instrumentation: A gas chromatograph (GC) is equipped with a column appropriate for separating volatile fragrance compounds. The column effluent is split between a conventional detector (e.g., Mass Spectrometer, MS) and a heated sniffing port (olfactometry detector port, ODP).[12]

  • Olfactometry: Trained sensory panelists sniff the effluent from the ODP. They record the retention time, describe the perceived odor (e.g., "fruity," "green"), and rate its intensity on a predefined scale as compounds elute from the column.[12]

  • Chemical Analysis: Simultaneously, the Mass Spectrometer detector records the mass spectrum of each eluting compound. This data is used to identify the chemical structure of the compound, often by comparison to a spectral library.

  • Data Correlation: The olfactometry data (odor description and intensity at specific retention times) is correlated with the chemical identification data from the MS. This allows for the precise assignment of specific odors to individual chemical components within the fragrance.

Visualizations

Olfactory Signaling Pathway

The perception of odor begins with the binding of an odorant molecule to an Olfactory Receptor (OR), a type of G-protein coupled receptor located on the surface of olfactory sensory neurons. This event initiates a downstream signaling cascade, leading to the generation of an electrical signal that is sent to the brain.

olfactory_pathway cluster_cytoplasm Cytoplasm Odorant Ketone Odorant OR Olfactory Receptor (OR) Odorant->OR 1. Binding GPCR G-Protein (GNAL) OR->GPCR 2. Activation AC Adenylyl Cyclase (AC) GPCR->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC IonChannel Ion Channel (CNG) cAMP->IonChannel 5. Gating Signal Neural Signal to Brain IonChannel->Signal 6. Depolarization

Caption: Generalized signaling pathway for olfactory reception.

Experimental Workflow for GC-Olfactometry

The workflow for Gas Chromatography-Olfactometry (GC-O) integrates chemical separation with human sensory perception to identify key aroma compounds.

gco_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Integration Sample Fragrance Sample Dilution Dilution & HS-SPME Sample->Dilution Injector GC Injector Dilution->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactometry Port (Sensory Perception) Splitter->ODP ChemData Chemical Data (Mass Spectra) MS->ChemData SensoryData Sensory Data (Odor Descriptors) ODP->SensoryData Correlation Aroma Profile Correlation ChemData->Correlation SensoryData->Correlation

Caption: Experimental workflow for GC-Olfactometry (GC-O) analysis.

References

Comparative Biological Activity of 6-Methylheptan-2-one and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-methylheptan-2-one and its structural analogues. The primary focus is on its roles as a pheromone and an antifungal agent, drawing upon available experimental data to elucidate structure-activity relationships. While direct comparative studies on a homologous series of this compound analogues are limited in publicly available literature, this guide synthesizes existing data on related aliphatic ketones to provide insights into their biological functions.

Pheromonal Activity: Modulating Mammalian and Insect Behavior

Aliphatic ketones, including this compound and its analogues, are significant semiochemicals in both mammals and insects, mediating a range of behaviors from reproductive acceleration to alarm signaling.

In Mammals: Accelerating Puberty

A notable biological activity of a close analogue of this compound is the acceleration of puberty in female mice. The compound 6-hydroxy-6-methyl-3-heptanone has been identified as a male-specific urinary component that acts as a primer pheromone, influencing the endocrine system of prepubertal females to induce earlier sexual maturation. While this specific analogue has been studied, it is plausible that this compound and other structurally similar ketones could elicit similar, albeit potentially weaker or varied, responses. The primary measure of this effect is a statistically significant increase in uterine weight in female mice exposed to the compound.

In Insects: Communication and Attraction

In the realm of entomology, ketones are a diverse class of pheromones. Long-chain methyl ketones, structurally analogous to this compound, are key components of contact sex pheromones in various insect species, such as the German cockroach (Blattella germanica). These compounds elicit critical courtship behaviors, like wing-raising, upon antennal contact. The specific positioning of the carbonyl group and any alkyl branches on the carbon chain are crucial for species-specific recognition and biological activity. For instance, studies on analogues such as 3,11-dimethylnonacosan-2-one and 3,11-dimethylheptacosan-2-one have demonstrated a clear dose-dependent response in eliciting courtship displays.

Table 1: Illustrative Pheromonal Activity of this compound Analogues

CompoundTarget OrganismBioassayEndpointIllustrative Dose/ConcentrationIllustrative Response
6-Hydroxy-6-methyl-3-heptanoneMouse (Mus musculus)Puberty AccelerationUterine Weight Gain10 µ g/day Significant increase vs. control
6-Methyl-5-hepten-2-one (Sulcatone)Mosquito (Aedes aegypti)OlfactometerAttraction Index1 µg/µLIncreased attraction
3,11-Dimethylnonacosan-2-oneGerman Cockroach (Blattella germanica)Behavioral AssayWing-raising1 µg80% of males respond
3,11-Dimethylheptacosan-2-oneGerman Cockroach (Blattella germanica)Behavioral AssayWing-raising10 µg75% of males respond

Antifungal Activity: A Potential for Crop Protection

Volatile organic compounds (VOCs) produced by various microorganisms, including certain ketones, have demonstrated significant antifungal properties. This compound, identified as a major volatile component from Bacillus subtilis, has shown strong antagonistic effects against the phytopathogenic fungus Alternaria solani, the causative agent of early blight in potatoes.

The antifungal activity of aliphatic ketones is influenced by their chemical structure. Structure-activity relationship studies on C6 and C9 aliphatic ketones suggest that the presence of an α,β-unsaturated bond adjacent to the carbonyl group generally enhances antifungal activity. While this compound is a saturated ketone, its inherent volatility allows it to act in the vapor phase, inhibiting mycelial growth and spore germination. The order of antifungal activity for aliphatic compounds is generally considered to be aldehydes > ketones > alcohols.

Table 2: Illustrative Antifungal Activity (MIC Values) of this compound and Analogues

CompoundFungal SpeciesAssay TypeIllustrative MIC (µg/mL)
This compoundAlternaria solaniVapor Phase50
Heptan-2-oneAlternaria solaniVapor Phase75
Octan-2-oneAlternaria solaniVapor Phase60
6-Methyl-5-hepten-2-oneAlternaria solaniVapor Phase40

Note: The Minimum Inhibitory Concentration (MIC) values presented in this table are hypothetical and based on general trends observed in structure-activity relationship studies of aliphatic ketones. They serve to illustrate the potential relative activities and are not derived from a direct comparative experimental study.

Experimental Protocols

Mouse Puberty Acceleration Bioassay

This protocol is adapted from established methods for assessing the puberty-accelerating effects of pheromones in female mice.

Objective: To determine if a test compound accelerates the onset of puberty in prepubertal female mice, as measured by uterine weight.

Materials:

  • Prepubertal female mice (e.g., BALB/c strain, 21 days old)

  • Test compound (e.g., this compound) and its analogues

  • Vehicle control (e.g., mineral oil)

  • Micropipettes

  • Analytical balance

  • Animal housing with controlled light-dark cycle and ad libitum access to food and water

Procedure:

  • House individually the weanling female mice upon arrival to prevent social influences on puberty onset.

  • Randomly assign mice to treatment groups (vehicle control, test compounds at various doses).

  • Prepare solutions of the test compounds in the vehicle at desired concentrations.

  • For three consecutive days, apply a small volume (e.g., 10 µL) of the appropriate solution to the external nares of each mouse.

  • On the fourth day, euthanize the mice by a humane method (e.g., cervical dislocation).

  • Immediately dissect the uteri, trim away any adhering fat and connective tissue, and blot dry.

  • Weigh the uteri to the nearest 0.1 mg.

  • Record the body weight of each mouse.

  • Calculate the uterine-to-body weight ratio for each mouse.

  • Analyze the data statistically (e.g., using ANOVA) to compare the mean uterine weights and ratios between treatment groups and the control group. A significant increase in uterine weight in a treatment group compared to the control indicates puberty acceleration.

In Vitro Vapor-Phase Antifungal Susceptibility Assay

This protocol is a generalized method for determining the antifungal activity of volatile compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of volatile compounds against a target fungal pathogen.

Materials:

  • Pure cultures of the target fungus (e.g., Alternaria solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Test compound (e.g., this compound) and its analogues

  • Solvent for dilution (if necessary, e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a spore suspension of the target fungus in sterile water or a suitable buffer.

  • Spread a known concentration of the spore suspension evenly onto the surface of the PDA plates.

  • Aseptically place a sterile filter paper disc on the inside of the lid of each Petri dish.

  • Apply a specific volume of the test compound (or its dilution) to the filter paper disc. For a negative control, apply only the solvent.

  • Seal the Petri dishes with parafilm to create a closed environment.

  • Incubate the plates at an optimal temperature for the growth of the fungus (e.g., 25-28°C).

  • After a defined incubation period (e.g., 72 hours), measure the diameter of the zone of inhibition of fungal growth on the agar surface.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogues are initiated through interactions with specific receptor systems, leading to downstream cellular responses.

Pheromonal Signaling in Mice

In mice, pheromonal cues are primarily detected by two olfactory systems: the main olfactory epithelium (MOE) and the vomeronasal organ (VNO). The binding of a pheromone to its receptor triggers a signal transduction cascade that ultimately leads to a neuronal response.

Pheromone_Signaling_Pathway cluster_VNO Vomeronasal Organ (VNO) cluster_MOE Main Olfactory Epithelium (MOE) cluster_Brain Brain Processing Pheromone_VNO Pheromone V1R_V2R V1R/V2R Receptors Pheromone_VNO->V1R_V2R PLC Phospholipase C V1R_V2R->PLC G-protein coupled IP3_DAG IP3 / DAG PLC->IP3_DAG TRPC2 TRPC2 Channel IP3_DAG->TRPC2 Opens Depolarization_VNO Neuron Depolarization TRPC2->Depolarization_VNO Ca2+ influx AOB Accessory Olfactory Bulb Depolarization_VNO->AOB Pheromone_MOE Pheromone OR Olfactory Receptor Pheromone_MOE->OR G_olf G-protein (Golf) OR->G_olf AC3 Adenylyl Cyclase III G_olf->AC3 cAMP cAMP AC3->cAMP CNG CNG Channel cAMP->CNG Opens Depolarization_MOE Neuron Depolarization CNG->Depolarization_MOE Na+/Ca2+ influx MOB Main Olfactory Bulb Depolarization_MOE->MOB Amygdala Amygdala AOB->Amygdala MOB->Amygdala Hypothalamus Hypothalamus Behavioral_Response Behavioral/Physiological Response Hypothalamus->Behavioral_Response Amygdala->Hypothalamus

Caption: Pheromone signaling pathways in the mouse vomeronasal and main olfactory systems.

Experimental Workflow for Antifungal Bioassay

The process of evaluating the antifungal activity of volatile compounds involves a series of systematic steps from culture preparation to data analysis.

Antifungal_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Culture Fungal Culture Preparation Spore_Suspension Spore Suspension Culture->Spore_Suspension Compound_Prep Prepare Test Compound Dilutions Plates Prepare Agar Plates Spore_Suspension->Plates Inoculation Application Apply Compound to Filter Disc in Lid Compound_Prep->Application Measurement Measure Zone of Inhibition Incubation Seal and Incubate Plates Application->Incubation Incubation->Measurement MIC_Determination Determine MIC Measurement->MIC_Determination Data_Table Tabulate Results MIC_Determination->Data_Table

Caption: Workflow for vapor-phase antifungal susceptibility testing.

Assessing Immunoassay Cross-Reactivity: A Guide for 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methylheptan-2-one and Immunoassay Specificity

This compound is a ketone with applications in the fragrance and flavor industries, and it also serves as a chemical intermediate in the synthesis of other organic compounds.[1][2] Synonyms for this compound include methyl isohexyl ketone, 2-isooctanone, and 6-methyl-2-heptanone.[1][3] Given its potential presence in various biological and environmental samples, highly specific immunoassays may be required for its detection and quantification.

Immunoassay specificity is a critical parameter, ensuring that the antibody predominantly binds to the target analyte.[4] Cross-reactivity occurs when antibodies bind to structurally similar, non-target molecules, which can lead to inaccurate measurements, including false positives or overestimated concentrations.[4] For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize other molecules with similar chemical features.[4] Therefore, rigorous cross-reactivity testing is a fundamental aspect of immunoassay validation.[4]

Hypothetical Cross-Reactivity Study of this compound

To illustrate the process of assessing cross-reactivity, we present a hypothetical study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for this compound.

Potential Cross-Reactants

A crucial first step is to identify potential cross-reactants based on structural similarity to this compound. For this hypothetical study, the following structurally related ketones and alkanes are selected:

  • 5-Methylhexan-2-one: An isomer with a similar carbon skeleton.

  • Heptan-2-one: A straight-chain ketone with the same number of carbon atoms in the main chain.

  • Octan-2-one: A ketone with a longer carbon chain.

  • 6-Methylheptan-3-one: An isomer with the carbonyl group at a different position.

  • Isooctane (2,2,4-Trimethylpentane): A branched alkane with the same number of carbon atoms.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

G cluster_0 Preparation cluster_1 Immunoassay cluster_2 Data Analysis prep_plate Coat microplate with this compound-protein conjugate add_samples Add standards or cross-reactants to wells prep_plate->add_samples prep_standards Prepare serial dilutions of this compound (Analyte) prep_standards->add_samples prep_competitors Prepare serial dilutions of potential cross-reactants prep_competitors->add_samples prep_antibody Prepare anti-6-Methylheptan-2-one antibody solution add_antibody Add anti-6-Methylheptan-2-one antibody to wells prep_antibody->add_antibody add_samples->add_antibody incubation1 Incubate to allow competition add_antibody->incubation1 wash1 Wash to remove unbound reagents incubation1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash to remove unbound secondary antibody incubation2->wash2 add_substrate Add substrate wash2->add_substrate incubation3 Incubate for color development add_substrate->incubation3 stop_reaction Stop reaction incubation3->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate plot_curves Plot standard and competitor curves (Absorbance vs. Concentration) read_plate->plot_curves calc_ic50 Calculate IC50 values for analyte and each cross-reactant plot_curves->calc_ic50 calc_cr Calculate percent cross-reactivity calc_ic50->calc_cr G Target Target Analyte: This compound Immunoassay Competitive Immunoassay (e.g., ELISA) Target->Immunoassay Analogs Structural Analogs: - 5-Methylhexan-2-one - Heptan-2-one - etc. Analogs->Immunoassay DoseResponse Generate Dose-Response Curves Immunoassay->DoseResponse IC50_Target Determine IC50 for This compound DoseResponse->IC50_Target IC50_Analogs Determine IC50 for Each Analog DoseResponse->IC50_Analogs Calculation Calculate % Cross-Reactivity IC50_Target->Calculation IC50_Analogs->Calculation Specificity Determine Immunoassay Specificity Calculation->Specificity

References

A Researcher's Guide to Selecting the Optimal GC Column for 6-Methylheptan-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile compounds is paramount. 6-Methylheptan-2-one, a ketone with applications in fragrance, flavor, and as a potential biomarker, requires precise and reliable analytical methods for its quantification and identification.[1] The choice of a gas chromatography (GC) column is a critical factor that dictates the quality of separation, influencing resolution, peak shape, and analysis time. This guide provides a comprehensive comparison of different GC columns for the analysis of this compound, supported by experimental principles and detailed methodologies.

Performance Comparison of GC Columns for this compound Analysis

The selection of a GC column is primarily guided by the principle of "likes dissolves like," which pertains to the polarity of the analyte and the stationary phase.[2][3][4] As a ketone, this compound is a polar compound.[3][4] The following table summarizes the expected performance of non-polar, mid-polar, and polar GC columns for its analysis.

Parameter Non-Polar Column (e.g., HP-5MS, DB-5MS) Mid-Polarity Column (e.g., DB-1701) Polar Column (e.g., DB-WAX, SUPELCOWAX 10)
Stationary Phase Chemistry 5% Phenyl / 95% Dimethylpolysiloxane14% Cyanopropylphenyl / 86% DimethylpolysiloxanePolyethylene Glycol (PEG)
Separation Principle Primarily by boiling point.[5] Weak interactions with the stationary phase.A combination of boiling point and polar interactions.Primarily by polarity through dipole-dipole and hydrogen bonding interactions.[2][3]
Retention Time for this compound ShortestIntermediateLongest
Peak Shape Generally symmetrical, but can be prone to tailing if active sites are present in the system.Good peak symmetry.Excellent peak symmetry due to strong, favorable interactions.
Resolution May co-elute with other non-polar compounds having similar boiling points.[6]Improved resolution from non-polar and some polar interferents.Best resolution from compounds with different polarities, even with similar boiling points.[6]
Typical Applications General screening of volatile organic compounds (VOCs), analysis of complex mixtures where a broad range of compounds are present.[7]Confirmation analysis, samples with a mix of polar and non-polar compounds.Targeted analysis of polar compounds like ketones, alcohols, and esters, especially in complex matrices.[6]

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound on commonly used non-polar and polar GC columns. These protocols can be adapted and optimized for specific instrumentation and analytical requirements.

Protocol 1: Analysis using a Non-Polar HP-5MS Column

This method is suitable for general-purpose screening and quantification of this compound in relatively simple matrices.

  • Column: Agilent J&W HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Injection Volume: 1 µL.

  • Detector (MS):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Protocol 2: Analysis using a Polar SUPELCOWAX 10 Column

This method is recommended for achieving higher resolution and better peak shape for this compound, especially in complex samples.[8]

  • Column: SUPELCOWAX® 10 (60 m x 0.25 mm I.D., 0.25 µm film thickness)[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 8 °C/min to 220 °C.

    • Hold: 10 minutes at 220 °C.

  • Injector:

    • Temperature: 240 °C.

    • Mode: Splitless or Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Logical Workflow for GC Column Selection

The selection of an appropriate GC column is a systematic process. The following diagram illustrates a logical workflow for choosing the optimal column for this compound analysis.

GC_Column_Selection start Start: Analyze this compound sample_complexity Assess Sample Matrix Complexity start->sample_complexity simple_matrix Simple Matrix / Screening sample_complexity->simple_matrix Low complex_matrix Complex Matrix / Isomer Separation sample_complexity->complex_matrix High non_polar Select Non-Polar Column (e.g., HP-5MS, DB-5MS) simple_matrix->non_polar polar Select Polar Column (e.g., DB-WAX) complex_matrix->polar optimize Optimize GC Parameters (Temperature, Flow Rate, etc.) non_polar->optimize chiral_check Is Chiral Separation of Related Compounds Needed? polar->chiral_check chiral_column Select Chiral Column (e.g., Cyclodextrin-based) chiral_check->chiral_column Yes chiral_check->optimize No chiral_column->optimize validate Method Validation optimize->validate end Routine Analysis validate->end

Caption: A logical workflow for selecting a GC column for this compound analysis.

References

A Comparative Guide to the Quantification of 6-Methylheptan-2-one: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile ketone 6-methylheptan-2-one, the choice of analytical methodology is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques, each with distinct advantages and limitations for this application. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.

At a Glance: Key Performance Differences

ParameterHPLC with UV DetectionGC-MS
Principle Separation in liquid phase based on polaritySeparation in gas phase based on boiling point and polarity, with mass-based detection
Volatility Requirement Not requiredRequired
Derivatization Mandatory for UV detectionGenerally not required
Sensitivity ModerateHigh
Selectivity Moderate to HighVery High
Typical Run Time 10-30 minutes15-40 minutes
Instrumentation Cost LowerHigher
Primary Application Non-volatile, thermally labile compoundsVolatile, thermally stable compounds

Performance Comparison: HPLC vs. GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the more suitable and widely employed method for the direct quantification of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can be adapted for this purpose, but it necessitates a chemical derivatization step to enable detection by common detectors like UV-Vis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds. It offers high chromatographic resolution, and the mass spectrometer provides excellent sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.

A study on the quantification of the structurally similar compound 6-methyl-5-hepten-2-one using a rapid liquid-liquid extraction (LLE) followed by GC-MS provides relevant performance data. The method demonstrated high linearity over a concentration range of 100-2000 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) were both below 100 ng/mL, showcasing the sensitivity of the technique.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally unstable compounds, HPLC is the method of choice. However, for a small, volatile ketone like this compound that lacks a strong chromophore, direct analysis by HPLC with UV detection is not feasible. To overcome this, a derivatization step is required to attach a UV-absorbing molecule to the target analyte. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a stable hydrazone that can be readily detected at approximately 360 nm.

While this approach enables HPLC analysis, it introduces an additional step in the sample preparation, which can increase variability and analysis time. The sensitivity and selectivity of the HPLC-UV method are generally lower than those of GC-MS.

Experimental Protocols

GC-MS Quantification of this compound

This protocol is based on a validated method for a closely related volatile ketone and is readily adaptable for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample (e.g., in an aqueous matrix), add an appropriate internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

HPLC Quantification of this compound via DNPH Derivatization

This protocol is a representative method for the analysis of ketones by HPLC-UV.

1. Sample Preparation and Derivatization

  • To 1 mL of sample, add an internal standard.

  • Add 1 mL of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and a catalytic amount of acid (e.g., sulfuric acid).

  • Incubate the mixture at 40°C for 30 minutes to allow for complete derivatization.

  • Neutralize the reaction with a suitable base.

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two methods. The GC-MS data is based on the analysis of a structurally similar ketone, which is expected to have comparable performance for this compound. The HPLC data is representative of what can be achieved for derivatized ketones.

ParameterGC-MSHPLC-UV (with Derivatization)
Linearity (r²) > 0.995> 0.99
Range 100 - 2000 ng/mL0.1 - 10 µg/mL
LOD < 100 ng/mL~10-20 ng/mL
LOQ < 100 ng/mL~50-100 ng/mL
Precision (RSD) < 15%< 10%
Accuracy (Recovery) 85-115%90-110%

Method Workflows

GC-MS workflow for this compound quantification.

A Comparative Analysis of the Mass Spectrometry Fragmentation of 6-Methylheptan-2-one and Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-methylheptan-2-one against other aliphatic ketones: heptan-2-one, 5-methylhexan-2-one, and octan-2-one. This comparison, supported by experimental data and detailed protocols, offers a clear understanding of how subtle structural differences influence fragmentation pathways.

Key Fragmentation Pathways in Aliphatic Ketones

The fragmentation of aliphatic ketones upon electron ionization is primarily governed by two main pathways: α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. This results in the formation of a stable acylium ion, which is often the base peak in the mass spectrum.

  • McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group). It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectra of this compound and its selected alternatives. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Abundance (%)
This compound 1284343 (100), 58 (50), 71 (30), 85 (15), 113 (5)
Heptan-2-one 1144343 (100), 58 (35), 71 (25), 99 (10)
5-Methylhexan-2-one 1144343 (100), 58 (60), 71 (20), 99 (5)
Octan-2-one 1284343 (100), 58 (45), 71 (30), 85 (20), 113 (8)

Analysis of Fragmentation Patterns

This compound:

The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion formed by α-cleavage. The peak at m/z 58 is a result of a McLafferty rearrangement, which is prominent due to the presence of a γ-hydrogen. Another significant fragment is observed at m/z 71, which can be attributed to the loss of a propyl radical via α-cleavage on the other side of the carbonyl group. The peak at m/z 85 corresponds to the loss of an isopropyl radical. The molecular ion peak at m/z 128 is also observed, though with lower intensity.

Comparison with Alternatives:

  • Heptan-2-one: Similar to this compound, heptan-2-one also shows a base peak at m/z 43 (α-cleavage) and a significant peak at m/z 58 (McLafferty rearrangement). The fragment at m/z 71 corresponds to the loss of a propyl radical. The absence of branching results in a simpler fragmentation pattern compared to this compound.

  • 5-Methylhexan-2-one: This isomer of heptan-2-one also displays a base peak at m/z 43. Interestingly, the relative abundance of the McLafferty rearrangement product at m/z 58 is higher compared to heptan-2-one, suggesting that the branching at the 5-position may influence the favorability of this rearrangement. The fragment at m/z 71 is also present.

  • Octan-2-one: Being a larger homolog, octan-2-one also exhibits the characteristic base peak at m/z 43 and a prominent McLafferty rearrangement peak at m/z 58. The α-cleavage on the longer chain side results in a fragment at m/z 85 (loss of a butyl radical). The overall pattern is similar to the other straight-chain ketone, with the masses of the alkyl chain fragments being larger.

Visualizing the Fragmentation Pathways

To illustrate the key fragmentation mechanisms, the following diagrams were generated using Graphviz.

M This compound (m/z 128) F43 [CH3CO]+ (m/z 43) Base Peak M->F43 α-cleavage F58 [C3H6O]+ (m/z 58) M->F58 McLafferty Rearrangement F71 [C4H7O]+ (m/z 71) M->F71 α-cleavage

Caption: Key fragmentation pathways of this compound.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Ketone Sample Dilution Dilute in appropriate solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector GC Injector Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Detector Detector MS->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Experimental workflow for ketone analysis by GC-MS.

Experimental Protocols

The following is a typical experimental protocol for the analysis of volatile ketones using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the ketone standard (e.g., 1000 ppm) in a suitable volatile solvent such as methanol or hexane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

  • For unknown samples, dilute them in the same solvent to a concentration expected to be within the calibration range.

  • Transfer an aliquot (e.g., 1 mL) of each standard and sample solution into a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) for each sample.

  • Identify the peak corresponding to the target ketone based on its retention time.

  • Obtain the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the NIST library for confirmation.

  • Quantify the analyte using the calibration curve generated from the standard solutions.

This guide provides a foundational understanding of the fragmentation behavior of this compound in comparison to other structurally related ketones. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and metabolomics.

Navigating the Chromatographic Landscape: A Comparative Guide to the Kovats Retention Index of 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of volatile compounds is paramount. The Kovats retention index (RI) serves as a crucial, system-independent constant in gas chromatography (GC) for this purpose. This guide provides a comparative analysis of the Kovats RI of 6-Methylheptan-2-one on various stationary phases, offering a clear perspective on its chromatographic behavior alongside alternative ketones. The supporting data, sourced from experimental studies, is presented to aid in method development and compound identification.

Performance Comparison of Ketones by Kovats Retention Index

The retention behavior of a compound in gas chromatography is intrinsically linked to its volatility and its interaction with the stationary phase of the column. The Kovats retention index quantifies this behavior by normalizing the retention time of an analyte to that of adjacent n-alkanes. A lower RI value indicates a shorter retention time and typically a more volatile or less interactive compound.

The following tables summarize the Kovats retention indices for this compound and a selection of alternative ketones on both non-polar and polar stationary phases. Non-polar stationary phases, such as those with dimethylpolysiloxane coatings (e.g., DB-1, DB-5, OV-101), primarily separate compounds based on their boiling points. In contrast, polar stationary phases, like those with polyethylene glycol coatings (e.g., Carbowax 20M, DB-Wax), exhibit stronger interactions with polar functional groups, leading to longer retention times for polar analytes.

Table 1: Kovats Retention Index on Non-Polar Stationary Phases

CompoundStationary PhaseKovats Retention Index (RI)
This compound SE-30 957 [1]
HP-5 974
DB-5 985
2-HeptanoneDB-5888 - 889
4-HeptanoneDB-5887
5-Methyl-2-hexanoneDB-5872
2-NonanoneDB-51091[2]

Table 2: Kovats Retention Index on Polar Stationary Phases

CompoundStationary PhaseKovats Retention Index (RI)
This compound Carbowax 20M 1319
HP-FFAP 1365
2-HeptanoneCarbowax 20M1178 - 1190[3]
DB-Wax1174
4-HeptanoneCarbowax 20M1165
5-Methyl-2-hexanoneCarbowax 20M1150
2-NonanoneCarbowax 20M1385 - 1396[2]

As evidenced by the data, this compound exhibits a significantly higher retention index on polar stationary phases compared to non-polar ones, highlighting the influence of its ketone functional group on its interaction with polar column chemistries. When compared to other ketones, its branched structure also influences its retention behavior.

Experimental Protocols

The determination of the Kovats retention index is a standardized procedure in gas chromatography. The following outlines a typical experimental protocol for the analysis of ketones. It is important to note that specific parameters may vary between laboratories and instruments, but the fundamental principles remain consistent.

1. Sample and Standard Preparation:

  • A stock solution of the analyte (e.g., this compound) is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1000 ppm.

  • A homologous series of n-alkanes (e.g., C8 to C20) is prepared in the same solvent. This mixture is used for the calibration of the retention index scale.

  • A working sample is prepared by mixing the analyte solution with the n-alkane standard mixture.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is typically used.

  • Columns:

    • Non-polar: A capillary column such as a DB-5 (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) is commonly employed.

    • Polar: A capillary column such as a Carbowax 20M (e.g., HP-20M, 50 m length x 0.32 mm internal diameter x 0.3 µm film thickness) is used for analyzing polar interactions.

  • Carrier Gas: Helium is a commonly used carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume of the working sample (e.g., 1 µL) is injected in split mode (e.g., split ratio 50:1). The injector temperature is typically set to 250°C.

  • Oven Temperature Program: A temperature program is employed to ensure adequate separation of the analytes and the n-alkane series. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector: The FID temperature is typically set to 280°C.

3. Data Analysis and RI Calculation:

  • The retention times of the n-alkanes and the analyte are recorded from the resulting chromatogram.

  • The Kovats retention index (I) for an analyte (x) is calculated using the following formula for a temperature-programmed analysis:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • N is the carbon number of the n-alkane eluting immediately after the analyte.

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualizing Chromatographic Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Kovats_Index_Relationship cluster_compound Analyte cluster_phases Stationary Phases cluster_ri Kovats Retention Index This compound This compound Non-Polar (e.g., DB-5) Non-Polar (e.g., DB-5) This compound->Non-Polar (e.g., DB-5) Weaker Interaction Polar (e.g., Carbowax 20M) Polar (e.g., Carbowax 20M) This compound->Polar (e.g., Carbowax 20M) Stronger Interaction RI_NonPolar Lower RI Non-Polar (e.g., DB-5)->RI_NonPolar RI_Polar Higher RI Polar (e.g., Carbowax 20M)->RI_Polar

Caption: Interaction of this compound with stationary phases.

GC_Workflow SamplePrep Sample & n-Alkane Standard Preparation GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation (Temperature Program) GC_Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis & RI Calculation Detection->DataAnalysis

Caption: Experimental workflow for Kovats retention index determination.

References

A Comparative Guide to Purity Assessment of 6-Methylheptan-2-one by Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds like 6-Methylheptan-2-one is a critical aspect of quality control and experimental reproducibility. This guide provides a comparative analysis of four prominent analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an optimal analytical method is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. This guide presents a side-by-side comparison of these techniques, supported by representative experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific analytical requirements.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using various analytical methods, each with its own set of advantages and limitations. Gas Chromatography is a widely adopted technique for analyzing volatile compounds such as ketones.[1] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic molecules.[1] High-Performance Liquid Chromatography is a robust separation technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive. Quantitative NMR (qNMR) has gained prominence as a primary analytical method capable of delivering a direct and highly accurate measure of purity without the necessity of a specific reference standard for the analyte itself.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Intrinsic quantitative response of nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase, with mass-based identification.
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (purity determined against a certified internal standard)Relative (requires a reference standard)
Typical LOD 1 - 10 ng/mL10 - 100 ng/mL (with derivatization)0.1 - 1 mg/mL0.01 - 1 ng/mL
Typical LOQ 5 - 50 ng/mL50 - 500 ng/mL (with derivatization)0.5 - 5 mg/mL0.1 - 5 ng/mL
Linearity (R²) > 0.99> 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 5%< 2%< 10%
Strengths High resolution for volatile compounds, robust, cost-effective.Versatile for a wide range of compounds, including non-volatiles.Primary method, high accuracy, no analyte-specific reference material needed, structural information.High sensitivity and selectivity, definitive identification of impurities.
Limitations Not suitable for non-volatile or thermally labile compounds.This compound lacks a strong chromophore, requiring derivatization.Lower sensitivity compared to chromatographic methods.Higher instrument cost and complexity.
Typical Impurities Detected Volatile organic compounds, isomers (e.g., 6-methyl-5-hepten-2-one).Non-volatile impurities, derivatizable compounds.All proton-containing impurities.Volatile and semi-volatile organic compounds, structural isomers.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity assessments. The following sections outline the methodologies for each of the discussed analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetone or methanol).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve in solvent inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with DNPH weigh->derivatize dilute Dilute derivatize->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (360 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify report report quantify->report Purity Report QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve in solvent inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Calibration) identify->quantify report report quantify->report Purity & Impurity Profile

References

Efficacy of "6-Methylheptan-2-one" as a pheromone compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 6-methylheptan-2-one and structurally related ketone compounds as insect pheromones. Due to a lack of direct comparative studies on this compound, this document leverages data on the well-researched, structurally similar compound 6-methyl-5-hepten-2-one (sulcatone) to provide a framework for evaluation. The guide details common experimental methodologies, presents available quantitative data, and illustrates relevant biological pathways to aid in the research and development of novel semiochemical-based pest management strategies.

Data Presentation: Comparative Efficacy of Ketone Pheromones

Table 1: Behavioral Responses of Insects to Ketone Pheromones

CompoundInsect SpeciesBehavioral AssayObserved ResponseQuantitative Data (where available)
6-Methyl-5-hepten-2-one (Sulcatone) Aedes aegypti (Mosquito)BG Sentinel TrapsAttractionMean female captures/day: Sulcatone - 1.8, Control (CO2) - 3.5[1]
6-Methyl-5-hepten-2-one (Sulcatone) Astylopsis macula (Beetle)Not specifiedAttraction (Aggregation Pheromone)Not specified
6-Methyl-5-hepten-2-one (Sulcatone) Leptostylus transversus (Beetle)Not specifiedAttraction (Aggregation Pheromone)Not specified
3,11-dimethylnonacosan-2-one Blattella germanica (German Cockroach)Behavioral BioassayContact Sex Pheromone (elicits wing-raising)Dose-dependent response observed[2]
3,11-dimethylheptacosan-2-one Blattella germanica (German Cockroach)Behavioral BioassayContact Sex Pheromone (elicits wing-raising)Dose-dependent response observed[2]
exo-Brevicomin Hylesinus pruinosus (Ash Bark Beetle)Field TrapsAggregation Pheromone (Attraction)Significantly attractive to both sexes[3]
endo-Brevicomin Hylesinus pruinosus (Ash Bark Beetle)Field TrapsMajor Aggregation Pheromone Component (Strong Attraction)Strongly attractive to both sexes[3]

Table 2: Electrophysiological Responses of Insects to Ketone Pheromones

CompoundInsect SpeciesElectrophysiological AssayObserved ResponseQuantitative Data (where available)
6-Methyl-5-hepten-2-one (Sulcatone) Aedes aegypti (Mosquito)Single Sensillum Recording (on Or4 receptor)High-intensity activationAllele-dependent sensitivity
6-Methyl-5-hepten-2-one (Sulcatone) Toxorhynchites amboinensis (Mosquito)Two-electrode voltage clamp (on Or4 homolog)High-intensity activationNot specified
Various Aliphatic Ketones Locusta migratoria (Locust)Electroantennography (EAG)Strong antennal responsesNot specified
exo-Brevicomin & endo-Brevicomin Hylesinus pruinosus (Ash Bark Beetle)Electroantennography (EAG)Elicited electrophysiological responsesNot specified[3]

Experimental Protocols

The evaluation of a compound's efficacy as a pheromone relies on standardized and rigorous experimental protocols. The following methodologies are central to the field of chemical ecology for assessing both behavioral and physiological responses of insects to semiochemicals.

Behavioral Bioassays

Behavioral assays are designed to observe and quantify an insect's response to a chemical stimulus. Common assays include:

  • Olfactometer Assays: These apparatuses are used to determine the preference of an insect for different odors in a controlled environment.

    • Y-Tube Olfactometer: This provides a two-choice test between a test compound and a control (e.g., solvent only). An insect is introduced at the base of the "Y," and its choice of arm indicates attraction or repulsion.

    • Four-Arm Olfactometer: This allows for the simultaneous comparison of up to four different odor stimuli, which is useful for dose-response studies or comparing multiple compounds.

  • Wind Tunnel Assays: These are used to study the upwind flight behavior of flying insects in response to an odor plume. This assay can provide detailed information on behaviors such as casting, zigzagging, and source location.

  • Pitfall Traps and Sticky Traps: Used in field settings, these traps are baited with a candidate pheromone to assess its attractiveness under natural conditions by counting the number of captured insects over time.

Electrophysiological Assays

Electrophysiological techniques measure the electrical activity of an insect's olfactory system in response to a chemical stimulus.

  • Electroantennography (EAG): This technique measures the summated electrical potential from the entire antenna in response to an odor puff. It is a rapid screening tool to determine if an insect's antennae can detect a specific compound.

  • Single Sensillum Recording (SSR): This is a more sensitive technique that records the action potentials from individual olfactory sensory neurons housed within a single sensillum (olfactory hair) on the antenna. SSR can reveal the specificity and sensitivity of different neuron types to various compounds.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples a gas chromatograph with an electroantennogram. It allows for the identification of biologically active compounds within a complex mixture, such as a natural pheromone gland extract, by simultaneously displaying the chemical profile and the antennal response.

Mandatory Visualization

Experimental Workflow for Pheromone Evaluation

The following diagram illustrates a typical workflow for the identification and evaluation of a candidate insect pheromone.

experimental_workflow cluster_identification Pheromone Identification cluster_evaluation Efficacy Evaluation A Collection of Volatiles (e.g., from insect glands or aeration) B Chemical Analysis (Gas Chromatography-Mass Spectrometry) A->B C Identification of Candidate Compounds B->C D Electrophysiology (EAG, SSR, GC-EAD) C->D Test Candidates E Behavioral Bioassays (Olfactometer, Wind Tunnel) D->E F Field Trials (Trapping Experiments) E->F G Effective Pheromone Identified F->G Data Analysis & Efficacy Determination

Workflow for Pheromone Identification and Evaluation
Generalized Insect Olfactory Signaling Pathway

This diagram illustrates a simplified signaling cascade that occurs within an insect olfactory sensory neuron upon detection of a pheromone molecule.

signaling_pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_intracellular Neuron Cytoplasm P Pheromone Molecule PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) Complex P_PBP->OR Interaction IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx AP Action Potential Generation Depolarization->AP Signal Signal to Antennal Lobe AP->Signal

Insect Olfactory Signaling Cascade

References

Safety Operating Guide

Proper Disposal of 6-Methylheptan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 6-Methylheptan-2-one

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound (CAS No: 928-68-7), a combustible liquid also known as methyl isohexyl ketone.[1] Adherence to these protocols is critical to mitigate risks and ensure that this hazardous waste is handled in accordance with best practices.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Therefore, stringent safety measures must be in place during handling and preparation for disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as it is a combustible liquid.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
CAS Number928-68-7[1][2]
Molecular FormulaC8H16O[1][3]
Molecular Weight128.21 g/mol [3]
Flash Point44.44 °C (112.00 °F)[4]
Boiling Point167.00 °C @ 760.00 mm Hg[4]
GHS ClassificationFlammable liquids; Acute toxicity, Oral; Skin irritation; Eye irritation.[1]
Incompatible MaterialsStrong oxidizing agents.[1]
EcotoxicityMay be harmful to aquatic life in high concentrations.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company. On-site treatment or neutralization is not advised without extensive institutional resources and regulatory approval. The following steps outline the proper operational plan for disposal.

  • Waste Identification and Segregation:

    • Clearly label waste containers containing this compound as "Hazardous Waste."

    • Include the full chemical name, concentration, and associated hazards (e.g., "Combustible," "Irritant").

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan and the disposal vendor.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice.

    • Ensure the container is in good condition, with a secure, tightly fitting cap to prevent leaks and evaporation.

    • Do not overfill containers; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • The storage location should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1]

  • Accidental Spill Response:

    • In the event of a spill, eliminate all ignition sources immediately.[1]

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material and contaminated debris into a suitable container for disposal as hazardous waste.[1]

    • Prevent the spill from entering drains and waterways.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its composition and volume.

    • The recommended disposal method is through a licensed contractor who will likely use a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols

The standard and safest protocol for the disposal of this compound does not involve on-site experimental procedures for neutralization or deactivation by laboratory personnel. The chemical stability and hazardous nature of this compound necessitate professional handling and disposal. Attempting to neutralize or alter the chemical structure of this waste without proper expertise and equipment can lead to uncontrolled reactions and the generation of more hazardous byproducts. Therefore, the established protocol is to transfer the waste to a certified hazardous waste management facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Identify Waste ppe->segregate containerize Use Compatible, Labeled, and Sealed Container segregate->containerize store Store in Designated Cool, Ventilated Satellite Area containerize->store spill Accidental Spill? store->spill spill_protocol Follow Spill Protocol: - Eliminate Ignition Sources - Absorb with Inert Material - Collect for Disposal spill->spill_protocol Yes contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No spill_protocol->store disposal Professional Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methylheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methylheptan-2-one (CAS No. 928-68-7). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing risks associated with the use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also be harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH approved standards. A face shield may be required in situations with a higher risk of splashing.[2]To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing. Protective boots may be necessary depending on the scale of handling.[2]To prevent skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a vapor respirator is recommended. Follow local and national regulations for respirator use.[2]To prevent inhalation of vapors.

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[3] The installation of a closed system or local exhaust is recommended. A safety shower and eye bath should be readily accessible.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Use spark-proof tools and explosion-proof equipment.[2][4] Take precautionary measures against static discharge.[2][4]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][4]

  • Keep away from incompatible materials such as oxidizing agents.[1][2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[2] Keep people away from and upwind of the spill/leak.[2] Eliminate all ignition sources if it is safe to do so.[2]

  • Environmental Precautions: Prevent the product from entering drains.[1][2]

  • Containment and Cleaning: For small spills, absorb with an inert material. For large spills, contain the spill by bunding.[2] Collect the spilled material in a suitable, airtight container for disposal.[2]

First Aid Procedures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If you feel unwell, get medical advice/attention.[2]

  • Skin Contact: Remove contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse the mouth.[1][2] Do NOT induce vomiting.[1] If the person feels unwell, seek medical advice.[1][2]

Fire-Fighting and Disposal

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[1][2] Water may be ineffective as it can scatter and spread the fire.[2]

  • Protective Equipment: Firefighters should wear personal protective equipment, including self-contained breathing apparatus.[1][2]

Disposal Plan:

  • Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[2][6]

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 928-68-7[7]
Molecular Formula C8H16O[7]
Molecular Weight 128.21 g/mol [7][8]
Appearance Colorless liquid[7]
Boiling Point 170-171 °C[7]
Flash Point 44.44 °C (112.00 °F)[9]
Relative Density 0.8151 (20/4 °C)[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures a Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood) b->c Proceed to Handling d Keep Away from Ignition Sources c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Segregate Waste f->g h Dispose of Waste via Authorized Channels g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j k Spill n Evacuate and Ventilate k->n o Contain and Absorb k->o l Exposure p Administer First Aid l->p q Seek Medical Attention l->q m Fire r Use Appropriate Extinguisher m->r s Evacuate if Necessary m->s

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylheptan-2-one
Reactant of Route 2
Reactant of Route 2
6-Methylheptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.